Fmoc-N-amido-PEG9-acid
Descripción
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESTRVILHNOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Fmoc-N-amido-PEG9-acid: Properties, Protocols, and Advanced Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-N-amido-PEG9-acid, a heterobifunctional linker critical to modern bioconjugation and pharmaceutical sciences. Moving beyond a simple datasheet, this guide offers field-proven insights into the molecule's chemical properties, detailed experimental protocols, and the strategic rationale behind its application in advanced therapeutic modalities.
Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker
In the landscape of complex biologics and targeted therapeutics, the linker molecule is not merely a connector but a critical component that dictates the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. This compound has emerged as a versatile tool due to its unique trifecta of functionalities: a base-labile Fmoc-protected amine, a flexible nine-unit polyethylene glycol (PEG) spacer, and a reactive terminal carboxylic acid.
-
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines, central to modern solid-phase peptide synthesis (SPPS).[1][2][3] Its defining characteristic is its stability in acidic conditions while being readily cleaved by mild bases, such as piperidine.[2][3][4] This orthogonality allows for selective deprotection without disturbing acid-labile protecting groups on other parts of a molecule, a cornerstone of complex multi-step syntheses.[5][6]
-
The PEG Spacer: The nine-unit PEG chain is the workhorse of this linker. PEGylation, the process of attaching PEG chains to molecules, is a proven strategy to enhance the pharmacological properties of therapeutics.[7][8][9] The hydrophilic PEG spacer increases the aqueous solubility and hydrodynamic volume of the conjugate, which can extend its plasma half-life by reducing renal clearance.[7][8][10] This "stealth effect" can also mask the molecule from the host's immune system, thereby reducing immunogenicity.[8][11]
-
The Carboxylic Acid: The terminal carboxylic acid provides a robust handle for conjugation to primary amines on proteins, peptides, or other molecules. Through the use of carbodiimide chemistry, it forms a stable and permanent amide bond.[12][13][14]
This combination of features makes this compound an ideal candidate for applications requiring sequential and controlled conjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[15][]
Core Physicochemical Properties
A thorough understanding of the molecule's physical and chemical characteristics is paramount for successful experimental design, ensuring optimal reaction conditions and storage.
| Property | Value | Source |
| CAS Number | 1191064-81-9 | [13][14][15][][17] |
| Molecular Formula | C36H53NO13 | [13][14][15][17] |
| Molecular Weight | 707.81 g/mol | [13][14][17] |
| Appearance | Colorless to off-white liquid or solid | [15] |
| Purity | Typically >95% | [13][17] |
| Solubility | Soluble in DMSO, DMF, DCM, and aqueous media | [13][14][15] |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [14][18] |
| Storage (Solutions) | Prepare stock solutions in anhydrous solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [15][18] |
Experimental Protocols & Methodologies
The true utility of this compound lies in its sequential reactivity. The following protocols provide a validated framework for its use.
Workflow for Sequential Bioconjugation
The core strategy involves first reacting the terminal carboxylic acid, followed by the deprotection of the Fmoc group to reveal the amine for a second conjugation step.
Caption: Sequential conjugation workflow using this compound.
Protocol 1: Activation of Carboxylic Acid and First Conjugation
This protocol details the formation of a stable amide bond with an amine-containing molecule.
Expert Insight: The choice of activating agent is critical. For simple conjugations, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is cost-effective. For more sensitive or sterically hindered substrates, or to minimize side reactions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the superior choice due to its higher efficiency and faster reaction kinetics.[13][19]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing molecule of interest
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).
-
Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step generates the highly reactive aminium/uronium active ester.
-
Conjugation: Add a solution of the amine-containing molecule (1.0 equivalent) in a suitable solvent to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Upon completion, purify the resulting Fmoc-protected conjugate using a suitable chromatographic technique to remove unreacted starting materials and coupling reagents.
Protocol 2: Fmoc Group Deprotection
This step removes the Fmoc protecting group to expose the primary amine for subsequent reactions.
Expert Insight: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine.[4] Piperidine is the reagent of choice as it efficiently traps the dibenzofulvene byproduct, preventing its potential reaction with the newly liberated amine.[1] A 20% (v/v) solution in DMF is standard and typically provides rapid and complete deprotection.[20][21]
Materials:
-
Fmoc-protected PEG conjugate
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Deprotection Solution: Prepare a fresh 20% (v/v) solution of piperidine in DMF.
-
Reaction: Dissolve the Fmoc-protected conjugate in DMF and treat it with the 20% piperidine solution.
-
Incubation: Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes. The progress can be monitored by UV spectroscopy by observing the disappearance of the Fmoc absorbance.
-
Work-up: Once the reaction is complete, the piperidine and byproducts are typically removed by repeated co-evaporation with a suitable solvent or by purification (e.g., precipitation or chromatography), yielding the amine-functionalized conjugate.
Key Applications in Drug Development
The unique structure of this compound lends itself to several high-value applications in modern pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS)
This compound can be used as a building block in SPPS to incorporate a hydrophilic PEG spacer into a peptide sequence. This is particularly useful for improving the solubility and pharmacokinetic profile of synthetic peptides.[22][23] The Fmoc group on the PEG linker is compatible with standard Fmoc-based SPPS chemistry. The terminal carboxylic acid allows for its coupling to the free amine of the growing peptide chain on the solid support.
Caption: Integration of the PEG linker into Solid-Phase Peptide Synthesis.
Antibody-Drug Conjugates (ADCs) and PROTACs
This linker is highly valuable for constructing ADCs and PROTACs.[15][] In a typical ADC synthesis, the linker's carboxylic acid can be conjugated to a potent cytotoxic drug. Following purification, the Fmoc group is removed, and the now-free amine is conjugated to a reactive site on a monoclonal antibody. This sequential approach ensures a well-defined final product. A similar strategy is employed for PROTACs, where the linker bridges a target-binding ligand and an E3 ligase-binding ligand.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the precise construction of complex bioconjugates. Its well-defined structure, featuring orthogonally reactive termini separated by a pharmacologically beneficial PEG spacer, provides researchers with a high degree of control over their synthetic strategies. By understanding the core principles of its reactivity and applying the robust protocols outlined in this guide, scientists and drug developers can effectively leverage this versatile linker to advance the frontiers of medicine and create next-generation therapeutics.
References
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Link]
- The Art of PEGylation: From Simple Polymer to Sophistic
- What Are Fmoc Protecting Groups?. YouTube. [Link]
- PEGyl
- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. LinkedIn. [Link]
- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Fmoc Definition - Organic Chemistry Key Term. Fiveable. [Link]
- This compound. CD Bioparticles. [Link]
- Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. chempep.com [chempep.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chempep.com [chempep.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
- 13. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 14. medkoo.com [medkoo.com]
- 15. This compound | PEG analogue | CAS# 1191064-81-9 | InvivoChem [invivochem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-N-amido-PEG9-acid: Structure, Properties, and Applications in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount to achieving desired pharmacological profiles. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has emerged as a cornerstone strategy to enhance the solubility, stability, and in vivo half-life of peptides and other biologics.[1] Among the diverse array of PEGylation reagents, Fmoc-N-amido-PEG9-acid has garnered significant attention as a versatile, monodisperse linker for applications ranging from solid-phase peptide synthesis (SPPS) to the construction of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and expert insights to empower researchers in their drug development endeavors.
Core Characteristics of this compound
This compound is a heterobifunctional linker characterized by a discrete polyethylene glycol chain of nine ethylene oxide units. This monodispersity is a critical attribute, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate, a stark advantage over traditional polydisperse PEGs which comprise a mixture of chain lengths.[4][5]
The molecule possesses two key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The Fmoc group is a base-labile protecting group, readily cleaved under mild basic conditions, typically with piperidine, to reveal a primary amine for subsequent conjugation.[6] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine residues on a protein or the N-terminus of a peptide.[7][8]
Molecular Structure and Physicochemical Properties
The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C36H53NO13 | [9] |
| Molecular Weight | 707.81 g/mol | [9] |
| CAS Number | 1191064-81-9 | [9] |
| Appearance | White to off-white solid or viscous oil | [1] |
| Purity | Typically >95% | [9] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [10] |
The hydrophilic nature of the PEG9 spacer significantly enhances the aqueous solubility of the molecules to which it is conjugated, a crucial factor for improving the bioavailability and formulation of hydrophobic drugs.[11]
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), where it serves as a hydrophilic spacer to modify the properties of synthetic peptides.[12] Its incorporation can improve the solubility of hydrophobic peptides, reduce aggregation, and enhance their pharmacokinetic profiles.[13]
The Causality Behind Experimental Choices in SPPS
The choice of coupling and deprotection reagents is critical for the successful incorporation of this compound. The bulky nature of the PEG chain can introduce steric hindrance, potentially slowing down reaction kinetics.[14] Therefore, highly efficient coupling reagents and robust deprotection conditions are recommended.
-
Coupling Reagents: Urionium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred due to their rapid activation of the carboxylic acid and high coupling efficiencies.[15][16] The addition of an activator base like N,N-Diisopropylethylamine (DIPEA) is essential to facilitate the reaction.[17]
-
Deprotection Reagents: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.[18] However, for sequences prone to aggregation or where steric hindrance is a concern, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[8]
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
This protocol outlines the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
HATU (or HBTU)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add a 20% piperidine in DMF solution to the resin and agitate for 5-15 minutes. Drain the solution and repeat the piperidine treatment for another 5-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[17]
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) in DMF.
-
Add HATU (1.9-4 equivalents) and HOBt (2-5.5 equivalents) to the solution.
-
Add DIPEA (4-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[17]
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and then with DCM (3 times).
-
Final Fmoc Deprotection: To expose the N-terminal amine of the newly added PEG linker for further peptide elongation, repeat the Fmoc deprotection step as described in step 2.
Caption: General workflow for synthesizing an ADC using a PEG9 linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. [19]The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. [19]The flexibility and hydrophilicity of the PEG9 linker can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. [10] Workflow for PROTAC Synthesis:
The synthesis of a PROTAC using this compound typically involves a stepwise approach, coupling one ligand to the linker, followed by deprotection and coupling of the second ligand. [7]
Purification and Characterization of PEGylated Molecules
The purification and characterization of molecules synthesized with this compound are crucial for ensuring their purity and structural integrity.
Purification Techniques
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PEGylated peptides. [20]A C18 or C8 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA). [21]* Size-Exclusion Chromatography (SEC): SEC is useful for separating the PEGylated product from unreacted starting materials and smaller impurities based on size.
-
Ion-Exchange Chromatography (IEX): IEX can be employed to separate PEGylated species based on differences in their overall charge.
Example HPLC Gradient for a PEGylated Peptide:
| Time (min) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 10 |
| 30 | 60 |
| 35 | 90 |
| 40 | 90 |
| 41 | 10 |
| 50 | 10 |
Note: This is a general gradient and should be optimized for each specific peptide.
Characterization Methods
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the PEGylated product and assessing its purity. [1][22]The monodisperse nature of the PEG9 linker results in a single, well-defined peak, simplifying spectral interpretation. [22]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated molecule, including the site of PEGylation and the conformation of the peptide or protein. [23][24]The characteristic signal of the ethylene glycol protons can also be used for quantification. [25]
Conclusion
This compound is a powerful and versatile tool for researchers in drug development. Its well-defined, monodisperse structure, coupled with its hydrophilic properties, offers significant advantages in the synthesis and optimization of therapeutic peptides, ADCs, and PROTACs. By understanding its core characteristics and employing the detailed protocols outlined in this guide, scientists can effectively leverage this advanced linker to engineer next-generation therapeutics with improved efficacy and safety profiles. The self-validating nature of the described protocols, grounded in established chemical principles and supported by robust analytical techniques, ensures a high degree of confidence in the experimental outcomes.
References
- Benefits of Monodisperse PEG Linkers in Drug Development. (2019). Labinsights.
- The Advantages of Monodisperse PEG In Drug Development? (2021). PharmiWeb.com.
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025). Labinsights.
- Ravera, E., Ciambellotti, S., Cerofolini, L., Martelli, T., et al. (2016). Solid-State NMR of PEGylated Proteins. Angewandte Chemie International Edition, 55(7), 2446-2449.
- Wang, Y. S., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(7), 3730-3738.
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (2016). Analytical Chemistry.
- PEGylated Drug Bioanalysis by NMR. Intertek.
- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
- Problems and solutions in pegylation of protein and peptide drugs. ResearchGate.
- Ramos-de-la-Peña, A. M., et al. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. International Journal of Peptide Research and Therapeutics, 25(4), 1215-1227.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2020). Pharmaceuticals, 13(9), 245.
- Purification and Production of Pegylated Proteins using Membrane Processes. (2013).
- N-Terminal Deprotection - Fmoc removal. Aapptec.
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). Chemistry – An Asian Journal, 17(13), e202200318.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1547.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025). Journal of the Mexican Chemical Society.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Chemical Biology, 1(5), 337-353.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2017). Antibodies, 6(2), 14.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (2023). LinkedIn.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Preparative RP-HPLC Method For Purifying Peptides. (2012).
- Peptide purification using HPLC ? ResearchGate.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450.
- Coupling Reagents. Aapptec.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- This compound. Precise PEG.
- Novabiochem® Coupling reagents. Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. labinsights.nl [labinsights.nl]
- 12. chempep.com [chempep.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hplc.eu [hplc.eu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
Fmoc-N-amido-PEG9-acid solubility in DMSO and aqueous solutions
An In-depth Technical Guide to the Solubility of Fmoc-N-amido-PEG9-acid in DMSO and Aqueous Solutions
Authored by: Senior Application Scientist
Introduction: The Crucial Role of a Versatile Linker in Advanced Bioconjugation
In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component dictating the success of the final conjugate.[][2] this compound is a premier example of such a sophisticated chemical tool. It is a heterobifunctional linker featuring three key chemical motifs:
-
A Fluorenylmethyloxycarbonyl (Fmoc)-protected amine : This group provides an orthogonal handle that is stable under a variety of conditions but can be selectively removed using a base, typically piperidine, to reveal a reactive primary amine.[3][4][5]
-
A nine-unit polyethylene glycol (PEG) chain : This hydrophilic spacer is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugate.[3][4][6][7]
-
A terminal carboxylic acid : This functional group allows for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, a reaction that requires activation with reagents like EDC or HATU.[4][8][9]
The efficacy of any experimental protocol involving this compound is fundamentally dependent on its proper dissolution. An incomplete or unstable solution can lead to inaccurate quantification, low reaction yields, and irreproducible results. This guide provides a comprehensive analysis of the solubility characteristics of this compound in both dimethyl sulfoxide (DMSO), a common organic solvent, and various aqueous systems, offering field-proven protocols and explaining the chemical principles behind them.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential before proceeding to solubility protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₅₃NO₁₃ | [3][10] |
| Molecular Weight | ~707.8 g/mol | [3][4][10] |
| CAS Number | 1191064-81-9 | [3][4][10] |
| Purity | Typically ≥98% | [3][4] |
| Appearance | Colorless to off-white liquid or solid | [2] |
Section 1: Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is the solvent of choice for preparing high-concentration stock solutions of this compound. Its polar aprotic nature effectively solvates the molecule, accommodating both its hydrophobic Fmoc group and the hydrophilic PEG-acid chain.
Causality of High Solubility in DMSO
The amphiphilic character of this compound is key to its behavior. The large, nonpolar, aromatic Fmoc group contributes to its solubility in organic solvents, while the polar PEG chain and carboxylic acid group are well-solvated by DMSO's highly polar S=O bond. This dual compatibility results in excellent solubility. Supplier data confirms that the compound is readily soluble in DMSO, as well as other organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[4] For a similar, longer-chain compound (Fmoc-N-PEG24-acid), quantitative data shows solubility up to 100 mg/mL in DMSO.[11]
Self-Validating Protocol for Preparing a DMSO Stock Solution
This protocol is designed to ensure complete and stable dissolution, which is critical for downstream applications.
Materials:
-
This compound
-
Anhydrous DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator bath
Procedure:
-
Pre-Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound.[12][13]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mg/mL). Using anhydrous DMSO is crucial as moisture can affect the stability and solubility of the compound.[11]
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Validation Checkpoint: Visually inspect the solution. It should be clear and free of any particulate matter.
-
Troubleshooting: If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.[11] Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat.
-
-
Storage: Once fully dissolved, the stock solution should be stored at -20°C. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Section 2: Solubility in Aqueous Solutions
While the PEG chain is intended to confer water solubility, the presence of the large, hydrophobic Fmoc group makes the aqueous solubility of this compound complex and highly dependent on environmental conditions, particularly pH.
The Dichotomy of pH: Solubility vs. Stability
The terminal carboxylic acid is the primary determinant of pH-dependent solubility.
-
At Neutral or Acidic pH (pH < 7): The carboxylic acid is predominantly in its protonated, neutral form (-COOH). This reduces the overall polarity of the molecule, leading to poor solubility in water. Aggregation is common under these conditions.
-
At Basic pH (pH > 8): The carboxylic acid deprotonates to its carboxylate form (-COO⁻), a charged and more polar group that significantly enhances aqueous solubility.
-
The Critical Caveat: The Fmoc protecting group is notoriously base-labile.[3][4] Exposing the compound to basic conditions (typically pH > 9) will initiate the cleavage of the Fmoc group, yielding a free amine. This is often an undesired side reaction if the goal is to use the intact linker.
Therefore, achieving high concentrations in purely aqueous buffers without compromising the integrity of the Fmoc group is often impractical.
Field-Proven Protocol for Preparing Aqueous Working Solutions
The most reliable method for preparing aqueous solutions is to dilute a high-concentration DMSO stock solution into the desired aqueous buffer. This co-solvent approach maintains solubility while minimizing the risk of precipitation.
Materials:
-
Validated DMSO stock solution of this compound (from Section 1)
-
Target aqueous buffer (e.g., PBS, HEPES, MES), filtered and degassed.
-
Sterile polypropylene tubes
Procedure:
-
Initial Calculation: Determine the final volume and concentration required for your experiment. Ensure the final concentration of DMSO is compatible with your biological system (typically <1%, often <0.1%).
-
Buffer Preparation: Add the majority of the aqueous buffer volume to the final reaction tube.
-
Dilution: While vortexing the aqueous buffer gently, slowly add the required volume of the DMSO stock solution drop-by-drop. Pipetting the stock solution directly into the bulk of the buffer (not onto the sides of the tube) is crucial.
-
Validation Checkpoint: After addition, continue to mix for 1 minute. The final solution should remain clear. If any cloudiness or precipitate (Tyndall effect) is observed, it indicates that the solubility limit has been exceeded.
-
Troubleshooting: If precipitation occurs, the experimental design must be altered. Options include:
-
Lowering the final concentration of the PEG linker.
-
Slightly increasing the final percentage of the organic co-solvent, if the experimental system can tolerate it.
-
Comparative Summary: DMSO vs. Aqueous Solutions
| Feature | DMSO | Aqueous Solutions |
| Qualitative Solubility | High | Low to Insoluble (pH dependent) |
| Underlying Principle | Polar aprotic nature effectively solvates both hydrophobic Fmoc and hydrophilic PEG-acid moieties. | Hydrophobic Fmoc group counteracts the hydrophilic effect of the PEG chain. Solubility is poor unless the carboxylic acid is deprotonated at basic pH. |
| Key Challenge | Hygroscopic nature requires the use of anhydrous solvent for long-term stability. | Balancing solubility (favored at basic pH) with the stability of the base-labile Fmoc group. |
| Best Practice | Prepare concentrated, validated stock solutions (10-100 mg/mL) for storage.[11] | Prepare dilute working solutions immediately before use by diluting a DMSO stock into the aqueous buffer (co-solvent method). |
Experimental Workflow: Activation and Conjugation
Understanding solubility is the first step. This workflow illustrates how to apply this knowledge in a common bioconjugation procedure.
Workflow: Preparing this compound for Amide Bond Formation
Caption: Workflow for preparing and using this compound.
Step-by-Step Methodology
-
Prepare Stock Solution: Following the protocol in Section 1, prepare a validated stock solution of this compound in anhydrous DMSO (e.g., at 14.1 mM, which is 10 mg/mL).
-
Activate Carboxylic Acid: In a separate, anhydrous environment, react the this compound from the stock solution with an activating agent. For example, mix the linker with 1.1 equivalents of HOBt/HBTU and 2.2 equivalents of DIPEA in anhydrous DMF or DMSO. Allow this activation reaction to proceed for 15-30 minutes at room temperature. This creates a highly reactive intermediate (an active ester) ready to couple with an amine.
-
Perform Conjugation: Add the activated linker solution from step 2 to your amine-containing substrate (e.g., a protein or peptide) in a suitable aqueous buffer (e.g., PBS, pH 7.4-8.0). The key is to perform this addition slowly while stirring and to ensure the final concentration of the organic solvent from the activation step is compatible with the stability of your substrate.
-
Quench and Purify: After the desired reaction time (e.g., 2-4 hours), the reaction can be quenched by adding a small molecule with a primary amine (like Tris or glycine). The final conjugated product is then purified using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
This in-depth guide provides the necessary technical framework for researchers, scientists, and drug development professionals to confidently and successfully handle this compound. By understanding the chemical principles governing its solubility and adhering to these validated protocols, users can ensure the reproducibility and success of their advanced bioconjugation and drug development workflows.
References
- BenchChem. Technical Guide: Fmoc-N-PEG24-acid Solubility and Stability.
- CD Bioparticles. This compound.
- BroadPharm. This compound, 1191064-81-9.
- Shochem.
- Precise PEG. This compound.
- Benchchem. The Influence of PEGylation on Aqueous Solubility: A Technical Guide.
- Vector Labs. Fmoc-N-amido-dPEG®₁₂-acid.
- BroadPharm. Fmoc-N-amido-PEG4-acid, 557756-85-1.
- BroadPharm. Fmoc-N-amido-PEG20-acid, 1952360-93-8.
- BOC Sciences. This compound | CAS 1191064-81-9.
- Vector Labs. Fmoc-N-amido-dPEG®₃-acid.
- InvivoChem. This compound | PEG analogue | CAS# 1191064-81-9.
- BroadPharm. Fmoc PEG, PEG reagent, PEG linker.
- Xi'an Qiyue Biological Technology Co., Ltd. This compound.
- Sigma-Aldrich. Fmoc-N-amido-dPEG 4-acid 557756-85-1.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
Sources
- 2. This compound | PEG analogue | CAS# 1191064-81-9 | InvivoChem [invivochem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 5. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound-西安齐岳生物 [0qy.com]
- 8. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 9. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Stability and Storage of Fmoc-N-amido-PEG9-acid
Introduction: The Critical Role of Linker Integrity in Advanced Bioconjugation
Fmoc-N-amido-PEG9-acid is a cornerstone in modern bioconjugation and drug development, serving as a high-purity, heterobifunctional linker. Its structure, comprising a base-labile Fmoc-protected amine, a flexible and hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers researchers precise control in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated peptides.[1][2] The efficacy, safety, and reproducibility of these advanced therapeutics are inextricably linked to the chemical integrity of their constituent parts. Therefore, a comprehensive understanding of the stability of this compound and the principles guiding its proper storage and handling is not merely a matter of good laboratory practice, but a fundamental prerequisite for successful research and development.
This guide provides a detailed examination of the factors influencing the stability of this compound, potential degradation pathways, and evidence-based protocols for its storage and stability assessment. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to ensure the quality and reliability of this critical reagent in their work.
Chemical Structure and Inherent Stability Characteristics
To understand the stability of this compound, we must first consider its constituent functional groups and their inherent chemical properties.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This amine-protecting group is specifically designed for its lability under mild basic conditions, typically cleavage with a solution of 20% piperidine in DMF. Conversely, the Fmoc group is notably stable in acidic conditions, which forms the basis of its orthogonality in solid-phase peptide synthesis (SPPS).
-
Amide Bond: The amide bond linking the Fmoc-N-amido moiety to the PEG spacer is exceptionally stable.[3] This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, imparting a partial double-bond character to the C-N bond.[4] This makes the amide bond highly resistant to hydrolysis under neutral and mildly acidic or basic conditions.[5][6][7]
-
Polyethylene Glycol (PEG) Backbone: The PEG chain, composed of repeating ethylene glycol units, is generally considered stable. However, the ether linkages within the PEG backbone are susceptible to auto-oxidation, a process that can be accelerated by heat, light, and the presence of transition metal ions.[8][9] This oxidative degradation can lead to chain scission and the formation of impurities such as formaldehyde and formic acid.[10][11][12]
-
Terminal Carboxylic Acid: The carboxylic acid moiety is a stable functional group under typical storage conditions. Its primary role is to serve as a reactive handle for conjugation to primary amines via activation with reagents like EDC or HATU.[2]
The overall stability of the this compound molecule is therefore a composite of the high stability of the amide and carboxylic acid groups, the conditional lability of the Fmoc group, and the potential for oxidative degradation of the PEG chain.
Potential Degradation Pathways
A thorough understanding of the potential degradation pathways is essential for designing appropriate storage conditions and stability-indicating analytical methods.
Premature Fmoc Group Cleavage
The most immediate stability concern for this compound is the premature cleavage of the Fmoc group. Exposure to basic conditions, even mild ones, can initiate this degradation.
-
Causality: The deprotection mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by a base, leading to β-elimination and the release of dibenzofulvene and the free amine.
-
Practical Implications: Storage in the presence of basic residues, or in solvents that can degrade to form basic impurities (e.g., degradation of DMF to dimethylamine), can lead to a gradual loss of the Fmoc protection over time. This would result in the presence of the free amine version of the PEG linker, which could lead to unintended side reactions in subsequent conjugation steps.
Oxidative Degradation of the PEG Chain
The PEG backbone, while generally robust, is susceptible to oxidative degradation, particularly during long-term storage or exposure to harsh conditions.
-
Causality: This process is typically initiated by free radicals and can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen and metal ions.[9][10][13] The reaction proceeds via a chain reaction involving the formation of hydroperoxides, which can then decompose to cause chain scission.[14]
-
Practical Implications: Oxidative degradation leads to a heterogeneous mixture of shorter PEG fragments with various end groups (e.g., aldehydes, ketones, carboxylic acids). This not only reduces the purity of the this compound but can also introduce reactive impurities that may interfere with subsequent reactions.
Hydrolysis of the Amide Bond (Under Extreme Conditions)
While the amide bond is highly stable under normal conditions, it can be hydrolyzed under harsh acidic or basic conditions, typically requiring elevated temperatures.
-
Causality: The mechanism involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide.[4]
-
Practical Implications: This degradation pathway is not a significant concern under recommended storage conditions. However, it is a factor to consider during "forced degradation" or stress testing studies designed to probe the intrinsic stability of the molecule.[1]
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |
| Temperature | 2-8°C | -20°C or below[15][16][17] | Lowering the temperature significantly reduces the rate of all chemical degradation reactions, including oxidative degradation and potential hydrolysis.[9] |
| Atmosphere | Sealed container | Inert gas (Argon or Nitrogen)[13] | An inert atmosphere displaces oxygen, which is a key reactant in the oxidative degradation of the PEG chain.[10][13] |
| Light | Protect from light | Store in the dark (amber vial or opaque container)[15] | Light, particularly UV light, can provide the energy to initiate free-radical formation, leading to oxidative degradation of the PEG backbone.[8] |
| Moisture | Keep dry | Store in a desiccated environment[15] | While the amide bond is resistant to hydrolysis, minimizing moisture prevents potential acid- or base-catalyzed hydrolysis over long-term storage, especially if impurities are present. |
| Container | Tightly sealed glass vial | Tightly sealed glass vial | Glass is an inert material that is less likely to leach impurities compared to some plastics. A tight seal prevents the ingress of moisture and oxygen. |
| Handling | Allow to warm to room temperature before opening.[17] | Allow to warm to room temperature before opening.[17] | This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate degradation. |
| Solvent Storage | Use freshly prepared solutions. | Not recommended. Prepare solutions fresh. | Solvents can degrade over time, potentially forming reactive impurities. For example, DMF can degrade to form dimethylamine, which is basic and can cleave the Fmoc group. |
Experimental Protocol for Stability Assessment
To ensure the quality of this compound, particularly for critical applications or after long-term storage, a stability assessment is recommended. The following protocol outlines a forced degradation study, which is a common approach in the pharmaceutical industry to identify potential degradation products and establish stability-indicating analytical methods.[1][2][18]
Objective
To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[19]
Materials
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid (for mobile phase)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector (e.g., DAD or VWD) and a mass spectrometer (e.g., ESI-QTOF or Orbitrap)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology
1. Sample Preparation
-
Prepare a stock solution of this compound in acetonitrile or a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.[20]
-
For each stress condition, dilute the stock solution with the respective stress agent to a final concentration of 0.1 mg/mL.
2. Stress Conditions
-
Acid Hydrolysis: Mix the sample solution with 1 M HCl and incubate at 60°C for 24 hours.[21]
-
Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and incubate at room temperature for 4 hours.[21] Neutralize the solution with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[22]
-
Thermal Degradation: Incubate the solid sample and the sample solution at 80°C for 48 hours.[10]
-
Photolytic Degradation: Expose the solid sample and the sample solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a sample solution at -20°C, protected from light.
3. HPLC-UV/MS Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20-30 minutes.[20]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: Monitor at 265 nm (for the Fmoc group) and 214 nm.
-
Injection Volume: 10 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the parent compound (m/z ~708 for [M+H]⁺) and potential degradation products (e.g., m/z 100-1000).[23]
-
Data Acquisition: Acquire full scan data and, if possible, fragmentation data (MS/MS) for peak identification.
-
4. Data Analysis
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed and control samples.
-
Identify the mass-to-charge ratio (m/z) of any new peaks that appear in the stressed samples.
-
Propose the structures of the degradation products based on their m/z values and fragmentation patterns.
The following diagram outlines the workflow for the stability assessment protocol.
Caption: Workflow for the stability testing of this compound.
Conclusion
The chemical stability of this compound is a critical parameter that underpins its successful application in the development of advanced therapeutics and bioconjugates. While the molecule possesses a robust amide linkage, its susceptibility to premature Fmoc deprotection under basic conditions and oxidative degradation of the PEG backbone necessitates stringent storage and handling protocols. By adhering to the recommended conditions of low temperature (-20°C for long-term storage), inert atmosphere, and protection from light and moisture, researchers can significantly mitigate the risk of degradation and ensure the integrity of this vital reagent. The provided experimental protocol for stability assessment offers a comprehensive framework for validating the quality of this compound, thereby enhancing the reliability and reproducibility of experimental outcomes. Ultimately, a proactive approach to the stability and storage of this linker is an investment in the quality and success of the final therapeutic product.
References
- Payne, M. E., Kareem, O. O., Williams-Pavlantos, K., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
- BenchChem. (2025).
- Inoue, K., et al. (1997). Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer, 38(2), 317-323.
- Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38.
- Payne, M. E., et al. (2021). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol).
- ResearchGate.
- Hennink, W. E., et al. (2010). Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels. Journal of Controlled Release, 141(1), 101-107.
- CD Formulation.
- BenchChem. (2025).
- BenchChem. (2025). Comparative Purity Analysis of N3-PEG4-amido-Lys(Fmoc)
- BenchChem. (2025). An In-depth Technical Guide to the Storage, Stability, and Handling of Fmoc-NH-PEG12-CH2COOH.
- BenchChem. (2025).
- Pharmaceutical Technology. (2016).
- BenchChem. (2025).
- Intertek.
- StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?.
- PubMed. (2020).
- LNCT.
- Sincere Chemicals.
- National Center for Biotechnology Information. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.
- ResearchGate. (2025).
- Egyptian Drug Authority. Stability Study Protocol.
- Vector Laboratories.
- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected PEG Acids: A Performance Comparison.
- MDPI. (2023).
- Quora. (2019).
- Hampton Research. (1986). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols.
- World Health Organization. (2023).
- ResearchGate. (2017).
- BenchChem. (2025).
- World Health Organization.
- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.
- Novatia.
- Technical University of Denmark. (2016). Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.
- Vector Labor
- PubMed. (2002).
- Sigma-Aldrich.
- MDPI. (2023).
- National Center for Biotechnology Information.
Sources
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Protein Forced Degradation Studies [intertek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures [mdpi.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. seer.ufrgs.br [seer.ufrgs.br]
- 23. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to PEG Linkers in Bioconjugation
In the landscape of modern therapeutics and diagnostics, the precise chemical linkage of biomolecules—a process known as bioconjugation—is a foundational technology.[1] Central to this field are polyethylene glycol (PEG) linkers, which have become indispensable tools for improving the efficacy, safety, and stability of biopharmaceuticals.[2] This guide provides an in-depth exploration of PEG linkers, covering their fundamental chemistry, diverse architectures, profound impact on pharmacokinetics, and practical application in the laboratory.
The Core Principles of PEGylation: More Than Just a Spacer
Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[2][3] The process of covalently attaching these PEG chains to molecules such as proteins, peptides, or small molecule drugs is termed "PEGylation".[2][4] This modification is far from trivial; it fundamentally alters the physicochemical properties of the parent molecule, leading to a host of therapeutic advantages.[5]
The primary benefit of PEGylation is a dramatic improvement in the drug's pharmacokinetic profile.[2] By increasing the hydrodynamic size of the molecule, PEGylation drastically reduces its rate of clearance by the kidneys.[2][4] This creates a "stealth" effect, shielding the bioconjugate from enzymatic degradation and recognition by the immune system, which in turn prolongs its circulation half-life in the bloodstream.[2][4]
Key Advantages Conferred by PEGylation:
-
Prolonged Circulatory Half-Life : Reduced renal clearance and protection from proteolysis lead to longer residence time in the body, allowing for less frequent dosing.[5][6]
-
Reduced Immunogenicity : The PEG chain masks the surface of the biomolecule, preventing or reducing the formation of neutralizing antibodies.[6][7]
-
Enhanced Solubility : PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge in formulation development.[4][6]
-
Improved Stability : PEGylation protects therapeutic proteins from enzymatic degradation, thermal stress, and pH variations.[5][6]
-
Optimized Pharmacokinetics : The altered size and properties of the conjugate can lead to better tissue distribution and accumulation at target sites.[6]
The Chemistry of Connection: Functional Groups and Linker Architecture
A PEG linker is not merely a PEG polymer; it is a PEG polymer that has been chemically activated with reactive functional groups at its ends.[8] These groups are designed to form stable, covalent bonds with specific functional groups found on biomolecules, such as the primary amines on lysine residues or the thiols on cysteine residues.[9][10] The choice of functional group chemistry is a critical decision that dictates the strategy and outcome of the conjugation reaction.[1]
Architectures of PEG Linkers
The structural design of a PEG linker profoundly influences the properties of the final conjugate.[11]
-
Linear PEG Linkers : These consist of a single, straight chain of ethylene glycol units with functional groups at one or both ends.[11][12] They are the most common type and are used extensively in protein conjugation and drug delivery.[12]
-
Branched PEG Linkers : Featuring multiple PEG arms extending from a central core, branched PEGs offer a larger hydrodynamic volume for a given molecular weight.[11][] This structure provides a superior "stealth" effect, leading to enhanced protection from immune recognition and enzymatic degradation.[11][14] JenKem Technology's proprietary Y-shaped branched PEGs, for instance, consist of two linear methoxy PEG chains attached to a central active core, which can reduce the number of attachment sites needed on a protein.[15]
-
Multi-Arm PEG Linkers : A more complex form of branched linkers with three or more arms, often used to create multivalent conjugates or hydrogels.[][16]
The choice between linear and branched architecture is a trade-off. Branched PEGs offer superior shielding and longer half-life, but their increased steric hindrance can sometimes negatively impact the biological activity of the conjugated molecule.[11]
Homobifunctional vs. Heterobifunctional Linkers
The reactivity of the terminal functional groups further classifies PEG linkers:
-
Homobifunctional Linkers (X-PEG-X) : These possess two identical reactive groups.[17] They are typically used for intramolecular crosslinking or polymerization.[1] When used to link two different molecules, they can lead to a mixture of undesirable products like homodimers, complicating purification.[1]
-
Heterobifunctional Linkers (X-PEG-Y) : Featuring two different reactive groups, these linkers allow for controlled, sequential conjugation of two distinct molecules.[1] This specificity is a major advantage in creating complex bioconjugates like antibody-drug conjugates (ADCs), where precise control is critical.[17] The sequential reaction process minimizes unwanted byproducts, leading to a more homogeneous product and higher yield.[17]
In Practice: A Protocol for Protein PEGylation with NHS Esters
One of the most common bioconjugation strategies involves reacting an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines (e.g., lysine residues) on a protein.[9] The NHS ester is highly reactive toward these amines at a neutral to slightly basic pH (7-9), forming a stable amide bond.[9][10]
Principle of the Reaction
The reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[9]
Step-by-Step Experimental Protocol
This protocol provides a generalized methodology for conjugating a PEG-NHS ester to a model protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-succinimidyl valerate)
-
Amine-free buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[18]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[19]
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes[18][20]
Procedure:
-
Protein Preparation :
-
PEG-NHS Ester Preparation :
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[19]
-
Crucially, the NHS-ester moiety is susceptible to hydrolysis.[19] Therefore, dissolve the reagent in a small amount of anhydrous DMSO or DMF immediately before use to create a stock solution (e.g., 10 mM).[9][19] Do not prepare stock solutions for long-term storage.[19]
-
-
Conjugation Reaction :
-
Calculate the required volume of the PEG-NHS ester stock solution. The optimal molar ratio of PEG-NHS to protein can range from 5:1 to 50:1 and must be optimized for each specific protein and desired degree of PEGylation.[9] A 20-fold molar excess is a common starting point.[20]
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[20]
-
Incubate the reaction. Typical conditions are 30-60 minutes at room temperature (20-25°C) or 2-4 hours at 4°C.[9][20] Lower temperatures can help minimize protein degradation and reduce the rate of NHS ester hydrolysis.[9][21]
-
-
Quenching the Reaction :
-
Purification of the Conjugate :
-
Remove unreacted PEG-NHS ester, the NHS byproduct, and any unmodified protein using size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.[9]
-
Factors Influencing Reaction Efficiency
The success of PEGylation is highly dependent on careful control of reaction parameters. The rate of the desired amidation reaction is in competition with the hydrolysis of the NHS ester, a process that is accelerated at higher pH.[21][22]
| Parameter | Typical Range | Rationale & Causality |
| pH | 7.0 - 8.5 | Balances amine reactivity with NHS ester stability. Primary amines must be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of NHS-ester hydrolysis also increases significantly with pH.[9][21][23] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient PEGylation by favoring the bimolecular reaction over the hydrolysis of the PEG reagent.[9] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This ratio directly influences the degree of PEGylation. It must be empirically determined to achieve the desired number of PEG chains per protein molecule.[9] |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) slow down the reaction but significantly increase the stability (reduce hydrolysis) of the NHS ester, which can be beneficial for controlling the reaction.[9] |
| Reaction Time | 30 min to 4 hours | Must be optimized in conjunction with temperature. Longer times may be required at lower temperatures or with less reactive proteins.[9] |
Characterization: Validating a Successful Conjugation
Post-purification, it is essential to characterize the PEGylated conjugate to confirm its identity, purity, and the degree of PEGylation. No single technique provides a complete picture; a combination of methods is necessary.[24][25]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : A primary tool for visualizing the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift. However, PEG can interfere with SDS binding, sometimes causing bands to appear smeared or broader than expected.[26][27]
-
HPLC (High-Performance Liquid Chromatography) :
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on hydrodynamic size and can resolve unmodified protein, mono-PEGylated, multi-PEGylated species, and aggregates.[25][27]
-
Reversed-Phase HPLC (RP-HPLC) can also be used, but the large, hydrophilic PEG chain can lead to poor resolution for high molecular weight PEGs.[25][27]
-
-
Mass Spectrometry (MS) : Provides the most accurate determination of the molecular weight of the conjugate, allowing for precise confirmation of the number of attached PEG chains.[24][25]
Conclusion and Future Outlook
PEG linkers are a cornerstone technology in bioconjugation, enabling the development of safer and more effective biopharmaceuticals.[1][2] From extending the half-life of therapeutic proteins to improving the solubility of antibody-drug conjugates, their impact is profound.[][17] The choice of linker architecture—linear versus branched, homobifunctional versus heterobifunctional—provides a sophisticated toolkit for chemists and drug developers to precisely tailor the properties of a final conjugate. As biopharmaceutical development continues to advance, the innovation in PEG linker chemistry and conjugation strategies will undoubtedly play a central role in creating the next generation of targeted therapies and diagnostics.
References
- A Head-to-Head Battle: Homobifunctional vs.
- A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjug
- Overview of PEG Linkers & Their Applic
- PEG Linkers in Antibody-Drug Conjug
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- PEGyl
- What are PEGylated Proteins?
- A Brief Description of the Advantages and Challenges of PEGyl
- Application Notes and Protocols for PEGylation of Proteins using NHS Esters - Benchchem.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- The impact of PEGyl
- How to Choose the Right PEG Linker for Your Research and Applic
- Application Instructions for Y-NHS-40K PEG Product for Amine PEGyl
- Literature review on the use of PEG linkers in bioconjug
- Protocol for PEG NHS Ester - BroadPharm.
- Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review.
- A Head-to-Head Comparison: Linear vs.
- Protocol for PEG NHS Reagents - AxisPharm.
- The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed.
- PEGylation and PEGyl
- Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGyl
- The Classification of Polymer PEG Deriv
- From Synthesis to Characterization of Site-Selective PEGyl
- Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Request PDF - ResearchG
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
- From Synthesis to Characterization of Site-Selective PEGyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. One moment, please... [jenkemusa.com]
- 16. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 23. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
hydrophilic nature of PEG spacers in drug delivery
An In-Depth Technical Guide to the Hydrophilic Nature of PEG Spacers in Drug Delivery
Authored by: Gemini, Senior Application Scientist
Abstract
The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone of modern drug delivery. This strategy leverages the unique physicochemical properties of PEG to dramatically improve the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals, nanoparticles, and small molecule drugs. At the heart of these improvements lies the profound hydrophilicity of the PEG spacer. This technical guide provides an in-depth exploration of the molecular principles governing PEG's hydrophilic nature and the causal relationships between this property and its transformative effects on drug efficacy and safety. We will dissect the mechanisms behind enhanced solubility, prolonged circulation, and reduced immunogenicity, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The Physicochemical Foundation of PEG's Hydrophilicity
Polyethylene glycol is a synthetic, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units (-CH₂CH₂O-).[1][2][3] Its remarkable utility in drug delivery is a direct consequence of its interaction with aqueous environments at the molecular level.
The defining characteristic of PEG is the presence of ether oxygen atoms along its backbone. These oxygen atoms readily form hydrogen bonds with water molecules, leading to the formation of a tightly associated hydration shell around the polymer chain.[4][5][6] It is estimated that each ethylene oxide monomer unit can coordinate with two to three water molecules.[7] This hydration shell is fundamental to all the beneficial properties conferred by PEGylation.
This cloud of water effectively increases the molecule's hydrodynamic volume—its apparent size in solution—far beyond its actual molecular weight.[7][8][9] This increased size is a critical factor in altering the drug's interaction with biological systems, as we will explore in subsequent sections.
Caption: A PEG chain's ether oxygens form hydrogen bonds with water, creating a hydration shell.
Pharmacokinetic and Pharmacodynamic Consequences of Hydrophilicity
The hydration shell endowed by the PEG spacer is not merely a passive coating; it actively remodels the therapeutic agent's behavior in the body, leading to significant improvements in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][10][11]
Enhanced Solubility
A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic compounds. The hydrophilic nature of PEG makes it an exceptional tool for overcoming this hurdle.[2][5][8][9][12] By conjugating a hydrophobic drug to a PEG spacer, the overall construct gains the favorable solubility characteristics of the PEG polymer, often enabling viable intravenous formulations for otherwise intractable molecules.[5]
The "Stealth" Effect: Prolonging Circulation and Evading the Immune System
Perhaps the most celebrated benefit of PEGylation is the "stealth" effect, which dramatically extends the circulation half-life of a therapeutic.[2][13][14] This is achieved through a dual mechanism rooted in PEG's hydrophilicity and increased hydrodynamic volume.
-
Reduced Renal Clearance: The kidneys filter waste from the blood based on size. The significantly increased hydrodynamic volume of a PEGylated drug prevents it from being rapidly cleared through glomerular filtration, thereby prolonging its residence time in the bloodstream.[1][5][7][8][9]
-
Evasion of the Mononuclear Phagocyte System (MPS): The body's immune system is primed to identify and eliminate foreign entities. When a "naked" drug or nanoparticle enters the bloodstream, it is quickly coated by blood proteins (opsonins), marking it for destruction by phagocytic cells of the MPS (also known as the reticuloendothelial system, RES).[2][15] The dense, dynamic hydration shell of the PEG spacer creates a steric barrier that physically blocks the adsorption of opsonins and recognition by immune cells.[5][13][14] This "masking" effect allows the PEGylated therapeutic to circulate undetected for a longer period, increasing its opportunity to reach the target site.[7][9]
Caption: PEGylation blocks opsonization and reduces renal clearance, prolonging circulation.
Reduced Immunogenicity and Enzymatic Degradation
For protein and peptide therapeutics, immunogenicity is a major concern. The host immune system can recognize the protein as foreign and mount an immune response, neutralizing the drug and potentially causing adverse effects. The PEG hydration shell can mask the antigenic epitopes on the protein's surface, making it less visible to the immune system and thereby reducing or eliminating an antibody-mediated response.[1][5][8][12][16] In a similar fashion, this steric shield also protects the therapeutic from degradation by proteolytic enzymes in the bloodstream, further enhancing its stability and half-life.[5][7][17]
Critical Design Parameters of PEG Spacers
The efficacy of a PEG spacer is not absolute; it is highly dependent on its structural characteristics. Optimizing these parameters is a critical step in the design of any PEGylated therapeutic.
Spacer Length (Molecular Weight)
The length of the PEG chain has a profound impact on the biological performance of the conjugate.
-
Longer Chains (e.g., >5 kDa): Generally provide more effective shielding, leading to a longer circulation half-life and better immune evasion.[18] However, excessively long chains can introduce significant steric hindrance, which may interfere with the drug's ability to bind to its target receptor, thereby reducing its biological activity.[18][19]
-
Shorter Chains (e.g., <2 kDa): Offer less steric hindrance, which can be advantageous for preserving the binding affinity of the therapeutic. However, the shielding effect is less pronounced, resulting in a shorter half-life compared to longer-chain conjugates.[20]
The optimal length is therefore a trade-off between maximizing circulation time and preserving biological function, and it must be determined empirically for each specific drug conjugate.[21][22][23]
| Parameter | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG12) | Long PEG Linker (e.g., 5 kDa) | Key Findings & References |
| Circulation Half-Life | Modest Increase | Significant Increase | 2.5 to 11.2-fold increase | Longer PEG chains significantly prolong the circulation half-life of bioconjugates.[18] |
| In Vitro Cytotoxicity (IC50) | High Potency (minimal change) | May exhibit a slight reduction | Can cause a 4.5 to 22-fold reduction | Longer chains can introduce steric hindrance, potentially reducing payload delivery or receptor binding.[18] |
| Solubility | Good Improvement | Excellent Improvement | Excellent Improvement | PEG linkers of all lengths enhance the solubility of hydrophobic payloads.[][25] |
| Receptor Binding | Minimal Impact | Potential for moderate reduction | Potential for significant reduction | The optimal PEG length must balance shielding with maintaining target affinity.[19][20][22] |
Architecture and Grafting Density
Beyond simple length, the architecture of the PEG and its density on a surface (particularly for nanoparticles) are crucial.
-
Linear vs. Branched PEG: Branched PEGs have multiple arms extending from a central core.[] This architecture allows them to achieve a larger hydrodynamic volume for a given molecular weight compared to linear PEGs, which can be more effective at shielding and extending half-life.[1][16]
-
Grafting Density: On nanoparticles, the spacing between PEG chains determines their conformation. At low densities, PEG chains adopt a "mushroom" conformation. As density increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation.[15][26] The brush conformation is generally more effective at preventing protein adsorption and providing the stealth effect.[15]
Caption: PEG grafting density influences conformation, affecting the efficacy of the stealth shield.
Experimental Protocols for Characterization
Verifying the successful conjugation and characterizing the properties of PEGylated molecules are essential for reproducible results and regulatory approval.
Protocol: PEGylation of a Protein via NHS Ester Chemistry
This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Methoxy-PEG-NHS (mPEG-NHS) of desired molecular weight.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction.
-
PEG-NHS Preparation: Immediately before use, dissolve the mPEG-NHS in the reaction buffer or a compatible anhydrous solvent like DMSO.
-
Molar Ratio Calculation: Determine the desired molar excess of mPEG-NHS to protein. A 5- to 20-fold molar excess is a common starting point, but this must be optimized to achieve the desired degree of PEGylation without compromising protein activity.
-
Conjugation Reaction: Add the calculated volume of the mPEG-NHS solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The choice of temperature and time depends on the stability of the protein.
-
Quenching: Add a small volume of the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with and neutralize any unreacted mPEG-NHS. Let it sit for 15-30 minutes.
-
Purification: Separate the PEGylated protein from unreacted PEG and quenching reagents. SEC is commonly used to separate based on size, as the PEGylated protein will elute earlier than the unconjugated protein and free PEG.
-
Characterization: Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight. Use MALDI-TOF MS to confirm the mass of the conjugate and determine the number of attached PEG chains. Use a protein concentration assay (e.g., BCA) to quantify the final product.
Workflow: Characterization of PEGylated Conjugates
Caption: A multi-step workflow is crucial for confirming the identity, purity, and function of a PEGylated therapeutic.
Challenges and Future Directions
Despite its widespread success, PEGylation is not without its challenges. A significant concern is the existence of pre-existing or induced anti-PEG antibodies in a portion of the population.[15][27] These antibodies can bind to the PEGylated drug, leading to accelerated clearance (the opposite of the intended effect) and, in rare cases, hypersensitivity reactions.
This has spurred research into next-generation stealth polymers. Promising alternatives that aim to replicate the benefits of PEG while avoiding its immunogenic potential include:
Additionally, to mitigate concerns about the potential for long-term tissue accumulation of non-biodegradable high molecular weight PEGs, researchers are developing cleavable PEG linkers .[8] These linkers are designed to be stable in circulation but break apart under specific conditions (e.g., the low pH of a tumor microenvironment), releasing the drug and allowing smaller PEG fragments to be cleared from the body.
Conclusion
The hydrophilic nature of PEG spacers is the fundamental principle underpinning one of the most successful strategies in drug delivery. The formation of a robust hydration shell alters the physicochemical properties of a therapeutic agent, leading to enhanced solubility, superior stability, prolonged circulation, and reduced immunogenicity. By understanding the causal mechanisms linking PEG's structure to its biological function, and by carefully optimizing design parameters such as length and architecture, drug development professionals can continue to harness the power of PEGylation to create safer and more effective medicines. The ongoing development of next-generation polymers and cleavable linkers promises to further refine this essential technology, addressing current limitations and expanding its therapeutic reach.
References
- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Vertex AI Search.
- Veronese, F. M., & Pasut, G. (2005).
- The Hydrophilic Nature of PEG9 Spacers: An In-depth Technical Guide. (2025). Benchchem.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. (2025). PurePEG.
- The Art of PEGylation: From Simple Polymer to Sophistic
- Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. (2025). Taylor & Francis Online.
- PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs.
- PEGYLATION: an important approach for novel drug delivery system. (2020).
- Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. (2014). Expert Opinion on Drug Metabolism & Toxicology.
- The Impact of PEG Spacer Arm Length on Crosslinker Performance: A Compar
- Pegylation – Knowledge and References. Taylor & Francis.
- PEGyl
- Impact of the length of PEG‐spacers on the targeting efficacy of...
- Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro. PMC - NIH.
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC - PubMed Central.
- Pharmacokinetic Consequences of Pegyl
- Role of PEG spacer in the targeting process.
- PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI.
- Protein PEGylation Process: An overview of chemistry. (2010). European Pharmaceutical Review.
- Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)
- Exploring the Role of Polyethylene Glycol in Nanotechnology. BOC Sciences.
- A review on impact of pegylation on biopharmaceuticals. (2022). Neliti.
- PEG Linkers in Antibody-Drug Conjug
- PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. (2014). PubMed.
- The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68 Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. MDPI.
- Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption. (2017). Royal Society of Chemistry.
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
- Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applic
- Microstructure and Properties of Poly(ethylene glycol)
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Books.
Sources
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. media.neliti.com [media.neliti.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 25. books.rsc.org [books.rsc.org]
- 26. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 27. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Surface Modification Using Fmoc-N-amido-PEG9-acid
In the pursuit of advanced biomaterials, targeted drug delivery systems, and sensitive diagnostic platforms, the ability to precisely engineer surfaces at the molecular level is a fundamental requirement. Polyethylene glycol (PEG) linkers have become a cornerstone of surface modification, prized for their ability to improve hydrophilicity, mitigate non-specific protein adsorption, and provide a flexible spacer for the attachment of biomolecules. This guide provides a deep technical dive into a particularly versatile PEG linker: this compound. We will explore its chemical architecture, detail its strategic advantages in various applications, and present field-proven protocols to ensure its successful implementation in your research.
Part 1: The Molecular Blueprint: Understanding the Strategic Design of this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at its termini. This dual functionality is the key to its broad utility in multi-step surface modification and bioconjugation strategies.[1][2] A thorough understanding of its constituent parts is crucial for its effective application.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky aromatic group serves as a temporary protecting group for the primary amine.[3] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5][6] This allows for the selective deprotection of the amine at a desired stage of a synthetic scheme, a concept known as orthogonal protection strategy. This is particularly valuable in solid-phase peptide synthesis (SPPS) and for creating surfaces with a high density of available primary amines for subsequent functionalization.[4][7]
-
The N-amido-PEG9 Core: The central component is a nine-unit polyethylene glycol chain. This PEG spacer is not merely a passive linker; it imparts several critical properties to the modified surface. The hydrophilic nature of the PEG chain significantly increases the solubility of the conjugate in aqueous media.[1][8][9] When immobilized on a surface, it creates a hydrated layer that acts as a physical barrier to prevent the non-specific adsorption of proteins and other biomolecules, a critical feature for reducing background noise in biosensors and enhancing the in vivo circulation time of nanoparticles.[10][11][12][13]
-
The Carboxylic Acid Terminus: The other end of the molecule features a carboxylic acid (-COOH) group. This functional group provides a versatile handle for covalent attachment to primary amine groups present on a variety of substrates, including proteins, peptides, and amine-functionalized surfaces.[1][8][9] The formation of a stable amide bond is typically achieved through the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[14][15][16][17][18][19]
Diagram 1: Key Functional Components of this compound
Caption: The tripartite structure of this compound.
Part 2: Applications and Step-by-Step Experimental Protocols
The unique architecture of this compound lends itself to a variety of sophisticated applications in research and development.
Surface Functionalization of Nanoparticles and Biomaterials
PEGylation of nanoparticles is a widely used strategy to improve their stability, reduce immunogenicity, and prolong their circulation time in vivo.[20][21][22] this compound can be used to create a dense layer of PEG on amine-functionalized nanoparticles. The terminal Fmoc group can then be removed to expose primary amines, which can be further conjugated with targeting ligands such as antibodies or peptides for site-specific drug delivery.[23]
Development of Biosensors and Microarrays
Creating surfaces that resist non-specific binding is crucial for the sensitivity and reliability of biosensors and microarrays.[11][12] By covalently attaching this compound to an amine-functionalized sensor surface, a bio-inert PEG layer is formed. Subsequent Fmoc deprotection provides a high density of reactive sites for the controlled immobilization of capture probes like antibodies or oligonucleotides.
Experimental Workflow: Two-Step Surface Modification and Bioconjugation
Caption: A typical workflow for surface modification.
Detailed Protocol for the Functionalization of an Amine-Coated Microplate
This protocol is designed to be self-validating, where the final step of a functional assay (e.g., ELISA) confirms the success of the preceding surface modification steps.
Materials:
-
Amine-functionalized microplate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Amine-reactive biomolecule for immobilization (e.g., an antibody)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Activation of Carboxylic Acid:
-
In an anhydrous solvent such as DMF or DMSO, dissolve this compound.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC.[24]
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester. Causality: EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive ester, minimizing side reactions in aqueous environments.[16][19]
-
-
Coupling to Amine Surface:
-
Add the activated this compound solution to the wells of the amine-functionalized microplate.
-
Incubate for 2-4 hours at room temperature.
-
Causality: The NHS ester reacts with the primary amines on the microplate surface to form stable amide bonds, covalently attaching the PEG linker.[25]
-
-
Washing:
-
Aspirate the coupling solution and wash the wells thoroughly with DMF, followed by PBS. Causality: This step is critical to remove unreacted PEG linker and coupling reagents, which could interfere with subsequent steps.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to each well.
-
Incubate for 10-30 minutes at room temperature.[24]
-
Causality: The secondary amine of piperidine acts as a base to remove the acidic proton on the fluorene ring of the Fmoc group, leading to its cleavage and the exposure of the primary amine on the PEG linker.[5][6]
-
-
Post-Deprotection Washing:
-
Aspirate the piperidine solution and wash the wells extensively with DMF and then PBS. Causality: Complete removal of piperidine is essential as any residual base can interfere with subsequent amine-reactive chemistries.
-
-
Biomolecule Immobilization:
-
Prepare a solution of your amine-reactive biomolecule in PBS.
-
Add the solution to the PEGylated wells and incubate for 1-2 hours at room temperature.
-
Wash with PBST to remove any unbound biomolecules.
-
Block any remaining reactive sites with a blocking buffer for 1 hour.
-
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Conditions | Rationale and Field Insights |
| Solvent for Activation | Anhydrous DMF or DMSO | NHS esters are susceptible to hydrolysis; using anhydrous solvents maximizes the yield of the active ester.[25] |
| pH for Coupling | pH 7.2-8.0 | While the EDC/NHS activation is more efficient at a slightly acidic pH (4.5-7.2), the reaction of the NHS ester with primary amines is optimal at a slightly basic pH.[13][15] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | This is the standard and most efficient reagent for Fmoc removal in SPPS and related applications.[4][6][24][26] |
| Washing Steps | Extensive washing between steps | Crucial for removing byproducts and unreacted reagents to prevent side reactions and ensure high purity of the final functionalized surface. |
Part 3: Troubleshooting and Advanced Considerations
Logical Flow for Troubleshooting Common Issues
Caption: A decision-making guide for troubleshooting.
Trustworthiness Through Self-Validation: The described protocol incorporates a final functional assay, which serves as an inherent validation of the entire surface modification process. A successful signal in an ELISA, for example, confirms that each step—from the initial coupling of the PEG linker to the final immobilization of the capture antibody—has been performed effectively.
Authoritative Grounding: The protocols and principles outlined in this guide are based on well-established bioconjugation chemistries that are widely documented in the scientific literature and technical resources from reputable suppliers.[14][15][16][25][27][28]
References
- Creative Biolabs. (n.d.). Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- D'Addio, S. M., & Prud'homme, R. K. (2011). Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. ACS Nano, 5(8), 6461–6469.
- Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine, 6(4), 715–728.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214-222.
- ResearchGate. (2014, July 21). EDC/NHS activation of a surface?
- D'Addio, S. M., et al. (2012). Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. ACS Nano, 6(8), 7513-7524.
- Wang, Y., et al. (2023). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces, 15(34), 40758-40766.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2017). Chemical Society Reviews, 46(11), 3194-3211.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. Peptide Research, 3(4), 161-214.
- Moreno-Pérez, S., et al. (2017). Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects. In Immobilization of Enzymes and Cells (pp. 147-164). Humana Press, New York, NY.
- Mahmoudi, M., et al. (2019). Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles. Nanoscale Advances, 1(10), 3789-3805.
- Li, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(21), 9576-9590.
- ResearchGate. (n.d.). Functionality control by varying surface amine density.
- Zhang, Z., et al. (2015). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 31(42), 11504-11511.
- El-Faham, A., & Albericio, F. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(21), 5068-5073.
- AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. idosi.org [idosi.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]
- 18. broadpharm.com [broadpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. peptide.com [peptide.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Protocols | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the PEGylation of Proteins and Peptides
Introduction: Transforming Therapeutics with Polymer Conjugation
The advent of recombinant DNA technology has supplied a robust pipeline of protein and peptide therapeutics. However, the clinical utility of these biomolecules is often hampered by inherent liabilities, including rapid renal clearance, susceptibility to proteolytic degradation, and potential immunogenicity.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein or peptide, has emerged as the gold-standard polymer conjugation technology to overcome these challenges.[3][4] By increasing the hydrodynamic radius and masking surface epitopes, PEGylation dramatically enhances the pharmacokinetic and pharmacodynamic profile of therapeutic proteins.[5][] This modification can lead to a prolonged circulation half-life, reduced dosing frequency, decreased immunogenicity, and improved patient compliance.[5]
This guide provides drug development professionals and researchers with a technical overview of protein and peptide PEGylation, focusing on the core chemistries, strategic considerations for reaction optimization, and the essential purification and analytical workflows required to produce well-characterized, homogeneous conjugates.
The Strategic Imperative of PEGylation: A Mechanistic Overview
The therapeutic benefits of PEGylation are a direct consequence of the physicochemical changes imparted by the attached polymer chain. PEG is a hydrophilic, flexible, and non-immunogenic polymer, which, when conjugated to a protein, creates a protective hydrophilic shield.[7]
This shielding mechanism is central to its efficacy:
-
Prolonged Circulatory Half-Life: The increased hydrodynamic size of the PEG-protein conjugate significantly reduces its renal filtration rate, a primary clearance mechanism for smaller proteins and peptides. This is the principal reason for the extended in-vivo residence time.[5][]
-
Reduced Immunogenicity and Antigenicity: The PEG shell sterically hinders the protein's epitopes from being recognized by the immune system, thereby reducing the formation of neutralizing antibodies.[1]
-
Enhanced Stability: The polymer can protect the protein from proteolytic enzymes by physically blocking access to cleavage sites, increasing its stability in biological fluids.[5]
-
Improved Solubility: PEGylation can enhance the solubility of proteins that are prone to aggregation, which is a significant advantage during formulation and administration.[3]
The logical workflow for any PEGylation project involves selecting a strategy, optimizing the reaction, and rigorously purifying and characterizing the final product.
Caption: High-level workflow for a typical protein PEGylation project.
Chemical Strategies for Protein PEGylation
The choice of conjugation chemistry is the most critical decision in a PEGylation project. It dictates the location of the PEG attachment and the heterogeneity of the final product. Strategies have evolved from "first-generation" random approaches to "second-generation" site-specific methods that yield more homogeneous and well-defined conjugates.[2]
First-Generation PEGylation: Targeting Lysine Residues
The most common first-generation strategy targets the primary amine groups on the protein surface, specifically the ε-amino group of lysine residues and the N-terminal α-amino group.[8] Given the abundance of lysine on the surface of most proteins, this approach typically results in a heterogeneous mixture of positional isomers and species with varying numbers of attached PEG chains (mono-, di-, multi-PEGylated).[]
The workhorse reagent for this chemistry is an N-hydroxysuccinimidyl (NHS) ester of PEG (PEG-NHS).[10] The NHS ester reacts with unprotonated primary amines to form a stable, covalent amide bond.[8]
Caption: Two-step mechanism for N-terminal PEGylation via reductive amination.
Other Site-Specific Strategies:
-
Cysteine PEGylation: This powerful method targets the thiol group of a cysteine residue, which is relatively rare in proteins. PEG-maleimide is a common reagent that reacts specifically with the thiol group under mild conditions (pH 6.5-7.5). [7][11]If no free cysteine is available, one can be introduced at a desired location via site-directed mutagenesis.
-
Enzymatic PEGylation: Enzymes like transglutaminase (TGase) can be used to site-specifically attach an amine-containing PEG to a glutamine residue on the protein surface. [2][12][13]This offers high specificity and mild reaction conditions.
Experimental Protocols: A Self-Validating System
The following protocols provide a starting point for laboratory-scale PEGylation. Each step includes checkpoints and rationale to ensure a self-validating workflow.
Protocol 1: Lysine PEGylation with PEG-NHS Ester
-
Protein Preparation:
-
Dialyze the protein (1-10 mg/mL) against an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). [10] * Rationale: Removal of interfering amine-containing buffer components is critical for reaction efficiency. The chosen pH is a compromise between amine reactivity and NHS ester stability. [14]2. PEG Reagent Preparation:
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. [15][16] * Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 100 mg/mL). [8][10] * Rationale: PEG-NHS esters are highly susceptible to hydrolysis. Using a fresh, anhydrous stock solution is paramount. [15]3. PEGylation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess (start with a 10:1 PEG:protein molar ratio). [8] * Slowly add the PEG stock solution to the stirring protein solution. The final concentration of organic solvent should ideally be less than 10% (v/v). [15] * Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. [10][17] * Rationale: Slower reaction at 4°C can improve control and minimize potential protein degradation, though it may require longer incubation times. [10]4. Quenching:
-
Stop the reaction by adding a quenching solution (e.g., 1 M Tris or glycine, to a final concentration of 20-50 mM). [8] * Incubate for 15-30 minutes.
-
Rationale: The primary amines in the quenching buffer will react with and consume any excess, unreacted PEG-NHS ester. [8]5. Initial Analysis:
-
Analyze a small aliquot of the quenched reaction mixture by SDS-PAGE.
-
Validation Check: Look for new, higher molecular weight bands corresponding to mono-, di-, and multi-PEGylated species. The disappearance or reduction in intensity of the native protein band indicates a successful reaction.
-
Protocol 2: N-Terminal PEGylation with PEG-Aldehyde
-
Protein Preparation:
-
Dialyze the protein (1-5 mg/mL) against a mildly acidic buffer (e.g., 100 mM MES or sodium acetate, pH 5.0-6.0). [18][19] * Rationale: This pH is critical for ensuring the N-terminal amine is selectively deprotonated and reactive compared to lysine amines. [18]2. Reagent Preparation:
-
Dissolve the PEG-Aldehyde in the reaction buffer.
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer (e.g., 1 M).
-
Caution: NaCNBH₃ is toxic. Handle with appropriate care.
-
-
PEGylation Reaction:
-
Add the PEG-Aldehyde to the protein solution at a 5:1 to 10:1 molar excess. [19] * Add NaCNBH₃ to the reaction mixture to a final concentration of ~20 mM.
-
Incubate at room temperature for 2-4 hours. [19][20] * Rationale: The reducing agent is added simultaneously to drive the reaction towards the stable secondary amine by immediately reducing the Schiff base as it forms. [21]4. Quenching & Dialysis:
-
The reaction can be stopped by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) to remove excess reactants. Dialysis is a suitable method.
-
-
Initial Analysis:
-
Analyze the dialyzed sample by SDS-PAGE.
-
Validation Check: Expect to see a dominant new band corresponding to the mono-PEGylated protein and a significant reduction in the native protein band. The ladder of multiple bands seen in lysine PEGylation should be absent or minimal.
-
Purification of PEGylated Conjugates
Purification is a critical and often challenging step, as the reaction mixture contains unreacted protein, excess PEG, and potentially multiple PEGylated species. [][22]A multi-step chromatographic approach is typically required.
Caption: A typical two-step purification strategy for PEGylated proteins.
Step 1: Size Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic radius. []* Purpose: An excellent initial "bulk capture" step. It efficiently removes small molecules like unreacted PEG reagent, hydrolyzed PEG, and quenching buffer components from the protein species. [23]* Protocol Outline:
-
Column Equilibration: Equilibrate an SEC column (with an appropriate fractionation range) with a suitable buffer (e.g., PBS, pH 7.4). [23] 2. Sample Loading: Inject the filtered, crude reaction mixture. The injection volume should be small (2-5% of column volume) for optimal resolution. [23] 3. Elution & Fraction Collection: Elute with the equilibration buffer. Larger molecules (PEGylated proteins) will elute first, followed by the smaller native protein, and finally the very small unreacted PEG reagent. [23]
-
Step 2: Ion Exchange Chromatography (IEX)
-
Principle: Separates molecules based on differences in their net surface charge. [][24]* Purpose: This is the high-resolution "polishing" step used to separate the desired mono-PEGylated protein from the unreacted native protein and any multi-PEGylated species. [22][23]* Causality: When a PEG chain is attached to a lysine residue, it neutralizes the positive charge of the amine group. Therefore, the mono-PEGylated protein will have a less positive (or more negative) net charge than the native protein and will bind less tightly to a cation exchange resin (or more tightly to an anion exchange resin). [][22]This difference in charge allows for their separation.
-
Protocol Outline (Cation Exchange):
-
Column Equilibration: Equilibrate a cation exchange column (e.g., SP Sepharose) with a low ionic strength binding buffer (e.g., 20 mM sodium phosphate, pH 6.0). [23] 2. Sample Loading: Load the pooled protein fractions from the SEC step (buffer-exchanged into the binding buffer).
-
Washing: Wash the column with binding buffer to remove any non-binding species.
-
Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl over 20 column volumes). The unreacted native protein, being more positively charged, will bind more tightly and elute at a higher salt concentration than the mono-PEGylated species. [23]
-
Characterization and Analysis
Thorough characterization is essential to confirm the identity, purity, and integrity of the final PEGylated product. [25]
Mass Spectrometry (MS)
MS is the most powerful tool for characterizing PEGylated proteins, providing information on the average molecular weight and the degree of PEGylation. [26][27]
-
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS is often used for determining the average molecular weight. Due to the polydispersity of the PEG polymer, the resulting spectrum for a PEGylated protein will show a broad peak, not a single sharp one. [1][28]The shift in the peak apex from the native protein mass allows for the determination of the average number of PEG chains attached. [1]* Protocol Outline (MALDI-TOF):
-
Matrix Selection: For proteins >10 kDa, sinapinic acid (SA) is a common and effective matrix. [1][29] 2. Sample Preparation: Mix the purified PEGylated protein solution (~1 mg/mL) with the matrix solution (e.g., saturated SA in 50% acetonitrile/0.1% TFA) at a ratio of approximately 1:10 (sample:matrix). [1] 3. Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to facilitate co-crystallization. [1][30] 4. Analysis: Acquire data in linear mode, which is preferred for large, heterogeneous molecules to improve ion detection. [1]
-
Interpreting MS Data
A typical MALDI-TOF spectrum of a successful PEGylation reaction mixture will show peaks corresponding to the unreacted native protein and a broader, higher molecular weight distribution for the PEGylated species. The mass difference between the centroids of these distributions confirms the covalent attachment and indicates the average degree of PEGylation. [26][27]
Data Presentation: The Impact of PEGylation on Pharmacokinetics
The primary goal of PEGylation is to improve a drug's pharmacokinetic profile. The data below illustrates the dramatic effect of PEGylation on key parameters for several therapeutic proteins.
| Therapeutic Protein | Parameter | Native Protein | PEGylated Protein | Fold Change | Reference(s) |
| Interferon-α | Half-life (t½) | ~2-3 hours | ~40-70 hours (40 kDa branched PEG) | ~20-30x | [5] |
| Clearance (CL) | High | Significantly Reduced | - | [5] | |
| G-CSF (Filgrastim) | Half-life (t½) | ~3.5 hours | ~15-80 hours (20 kDa linear PEG) | ~4-23x | [2][19] |
| Dosing Frequency | Daily | Once per chemotherapy cycle | - | [2] | |
| Adenosine Deaminase | Half-life (t½) | < 30 minutes | ~48-72 hours (5 kDa linear PEG) | >100x | [31] |
Note: Values are approximate and can vary based on the specific PEG size, geometry, and study design.
Conclusion
PEGylation is a clinically validated and powerful technology that has transformed the landscape of protein and peptide therapeutics. By rationally selecting a conjugation strategy, carefully optimizing reaction conditions, and implementing a robust purification and characterization workflow, researchers can develop next-generation biotherapeutics with significantly improved clinical profiles. The transition from random to site-specific PEGylation continues to drive the field forward, enabling the creation of more homogeneous, better-defined, and ultimately more effective protein drugs.
References
- Sato, H. (2002). Enzymatic procedure for site-specific pegylation of proteins. Advanced Drug Delivery Reviews, 54(4), 487-504. [Link]
- Zhang, F., et al. (2025). Site-specific PEGylation of proteins: Insights into structural and functional changes. Acta Pharmaceutica Sinica B. [Link]
- Zhang, F., et al. (2025). Site-specific PEGylation of proteins: Insights into structural and functional changes. PubMed. [Link]
- Basu, A., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]
- Deiters, A., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. MDPI. [Link]
- Fujifilm Diosynth Biotechnologies. (n.d.). Optimization of a PEGylation Reaction Using Design of Experiments (DOE).
- Tovar, D., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]
- Mero, A., et al. (2009). Transglutaminase-mediated PEGylation of proteins: direct identification of the sites of protein modification by mass spectrometry using a novel monodisperse PEG.
- Sato, H. (2002). Enzymatic procedure for site-specific PEGylation of proteins.
- Jäkel, K., et al. (2014). Site-specific PEGylation of Proteins: Recent Developments. The Journal of Organic Chemistry. [Link]
- Bouhaouala-Zahar, B., et al. (2018). Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein. International Journal of Biological Macromolecules, 110, 313-320. [Link]
- Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- JenKem Technology. (2024).
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. [Link]
- Varshosaz, J., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences, 18(2), 125-134. [Link]
- Deiters, A., et al. (2015). Transglutaminase (TGase) catalyzed PEGylation.
- Baumann, A. (2014). Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: Quo vadis?
- Kontermann, R. E. (2012). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Costa, J. A. V., et al. (2018). Ion exchange chromatography methods for PEGylated proteins separation.
- Pitterl, F., et al. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of Mass Spectrometry, 45(10), 1184-1192. [Link]
- D'Huyvetter, M., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. International Journal of Pharmaceutics, 570, 118659. [Link]
- CovalX. (2012).
- Azevedo, A. M., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe). [Link]
- Conduct Science. (2019). Ion-exchange Chromatography Protocol. Conduct Science. [Link]
- University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. [Link]
- Pelegri-O'Day, E. M., et al. (2020). Pharmacokinetics of 'naked'-, PEGylated-, or PTGGylated liposomes.
- Langer, R. (2002). Making Site-specific PEGylation Work.
- Deiters, A., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Site-specific PEGylation of proteins: Insights into structural and functional changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 12. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. scielo.br [scielo.br]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. conductscience.com [conductscience.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. ingenieria-analitica.com [ingenieria-analitica.com]
- 28. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. covalx.com [covalx.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Application of Fmoc-N-amido-PEG9-acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective use of Fmoc-N-amido-PEG9-acid. Moving beyond a simple recitation of safety data, this document elucidates the chemical principles underlying the handling protocols, empowering users to make informed decisions that ensure both experimental integrity and personal safety.
Foundational Understanding: The Molecular Logic of this compound
This compound is a heterobifunctional linker molecule integral to modern bioconjugation, peptide synthesis, and the development of advanced therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its utility is derived from its distinct functional domains:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. Its stability in acidic conditions and rapid cleavage with mild bases (e.g., piperidine) is a cornerstone of orthogonal synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).[2][3]
-
The PEG9 (Polyethylene Glycol) Spacer: A nine-unit, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility of the molecule and any conjugate it is attached to.[4][5] In a biological context, PEGylation is a well-established strategy to improve pharmacokinetics, reduce immunogenicity, and prolong the circulation time of biopharmaceuticals.[6]
-
The Terminal Carboxylic Acid: A reactive functional group that enables covalent conjugation to primary amines on drugs, proteins, or other molecules through the formation of a stable amide bond, typically via activation with reagents like EDC or HATU.[5][7]
Understanding this structure is the first step in a proactive safety assessment. The molecule's reactivity is intentional and essential for its function; therefore, handling procedures must be designed to control this reactivity until it is desired.
Hazard Identification and Comprehensive Risk Assessment
While many suppliers ship this compound as a non-hazardous chemical for ground transport, a thorough risk assessment is imperative.[7] The complete toxicological profile of this specific molecule has not been exhaustively investigated.[8] Therefore, safety protocols must be based on the known properties of its constituent parts and data from structurally similar compounds.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar PEGylated linkers with reactive functional groups are classified as causing skin and serious eye irritation.[9] Direct contact should always be avoided.
-
Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[9]
-
PEG-Associated Cellular Effects: The polyethylene glycol moiety itself is generally considered to have low toxicity.[10] However, repeated administration of high doses of PEGylated compounds in nonclinical studies has been associated with cellular vacuolation, particularly in phagocytic cells.[10][11] This is generally considered an adaptive, non-adverse response related to the clearance of the polymer.[10] For typical in-vitro research applications, this is not a primary exposure risk but is a critical consideration in the downstream development of PEGylated therapeutics.
-
Reactivity Hazards: The carboxylic acid can react with bases, and the Fmoc-protected amine can be unintentionally deprotected by exposure to basic conditions. Such reactions are generally not energetic but can compromise the material's integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1191064-81-9 | [4][5] |
| Molecular Formula | C₃₆H₅₃NO₁₃ | [7][12] |
| Molecular Weight | ~707.8 g/mol | [7][12] |
| Appearance | Colorless to off-white liquid or solid | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile | [5][13] |
| Purity | Typically >95% | [12] |
Laboratory Handling and Exposure Controls
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safe handling.
Engineering and Administrative Controls
-
Ventilation: All weighing and reconstitution of the compound, especially if in solid form, must be performed in a well-ventilated area. A chemical fume hood or a powder containment hood is strongly recommended to prevent inhalation of dust.[9]
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This practice minimizes the risk of cross-contamination and unintentional exposure.
-
Access Control: Limit access to the handling area to trained and authorized personnel only.
Personal Protective Equipment (PPE)
PPE is the last line of defense and should be selected based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation.[9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne dust.[9] |
| Skin/Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be necessary. | Prevents inhalation of dust or aerosols.[9] |
The following workflow diagram illustrates the critical control points for safe handling from material receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocols for Storage and Use
Storage and Stability
Proper storage is paramount to maintaining the chemical integrity of this compound.
-
Temperature: Store at -20°C for long-term stability (months to years).[4][5][7] Short-term storage at 2-8°C (days to weeks) is also acceptable.[7]
-
Atmosphere: The compound, like many PEGs, can be hygroscopic.[13] Moisture can compromise the reactivity of the carboxylic acid terminus. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Store in the dark to prevent potential photodegradation.[7]
Causality Insight: The recommendation to equilibrate the container to room temperature before opening is critical.[13] Opening a cold vial in a humid lab environment will cause atmospheric moisture to condense on the cold solid, compromising its integrity for future use.
Experimental Protocols
Protocol 4.2.1: Reconstitution of the Compound
-
Remove the vial of this compound from -20°C storage.
-
Allow the vial to sit unopened at room temperature for at least 20-30 minutes to prevent moisture condensation.
-
In a chemical fume hood, open the vial.
-
Add the required volume of an appropriate anhydrous solvent (e.g., DMSO, DMF) to achieve the desired stock concentration.[14]
-
Cap the vial tightly and vortex gently until the solid is fully dissolved.
-
For storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[13]
Protocol 4.2.2: Fmoc Group Deprotection
The removal of the Fmoc group is a self-validating process that is essential for many applications, such as attaching a targeting ligand after conjugating a drug.[14]
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.[14]
-
Add the piperidine solution to the conjugate. The reaction is typically complete within 30 minutes at room temperature.[14]
-
Validation Step: The progress of the deprotection can be monitored by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a characteristic absorbance maximum around 301 nm, allowing for quantitative confirmation of reaction completion.[2]
Spill Management and Emergency Procedures
Prompt and correct response to a spill is crucial to mitigate exposure and contamination.
Spill Response
The following decision tree provides a logical pathway for responding to a spill.
Caption: Decision Tree for Spill Response Procedures.
First Aid Measures
These measures are based on guidelines for similar chemical compounds.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[9]
Conclusion
This compound is a powerful tool for innovation in drug development and life sciences research. Its safe and effective use hinges on a foundational understanding of its chemical properties and a disciplined approach to laboratory practice. By integrating the principles of risk assessment, exposure control, and validated protocols outlined in this guide, researchers can confidently harness the capabilities of this versatile molecule while maintaining the highest standards of safety and scientific integrity.
References
- CD Bioparticles. (n.d.). This compound.
- Shiraishi, K., & Yokoyama, M. (2017). Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review. Science and Technology of Advanced Materials, 18(1), 853–867.
- Ivens, I. A., Achanzar, W., Baumann, A., et al. (2015). Nonclinical Safety Assessment of a Long-Acting Recombinant PEGylated Factor Eight (BAY 94-9027) With a 60 kDa PEG. Toxicologic Pathology, 43(7), 959–970.
- Webster, R., Didier, E., Harris, P., et al. (2007). PEG and PEG conjugates toxicity: towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals. Drug Metabolism and Disposition, 35(1), 9-16.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection.
- Chemistry For Everyone. (2023, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube.
Sources
- 1. This compound | PEG analogue | CAS# 1191064-81-9 | InvivoChem [invivochem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. medkoo.com [medkoo.com]
- 8. biochempeg.com [biochempeg.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Nonclinical Safety Assessment of a Long-Acting Recombinant PEGylated Factor Eight (BAY 94-9027) With a 60 kDa PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Principle of Orthogonal Protection in Chemical Synthesis
Abstract
In the intricate field of multi-step chemical synthesis, the precise control of reactivity among various functional groups is paramount. The principle of orthogonal protection provides a powerful strategic framework to achieve this control, enabling chemists to selectively mask and unmask specific reactive sites within a complex molecule. This guide offers an in-depth exploration of this core concept, designed for researchers, scientists, and professionals in drug development. We will dissect the fundamental tenets of orthogonality, survey the chemical toolkit of common protecting group "sets," and illustrate their application through field-proven case studies in peptide and oligosaccharide synthesis. Furthermore, this document provides detailed experimental protocols and discusses the critical strategic considerations necessary for designing robust and efficient synthetic routes.
The Synthetic Challenge: The Imperative for Chemoselectivity
The synthesis of complex molecules, from life-saving pharmaceuticals to advanced materials, is a task of architectural precision on a molecular scale. A target molecule often possesses multiple reactive functional groups, such as alcohols, amines, and carboxylic acids.[1] During a synthetic transformation intended to modify one part of the molecule, other functional groups can interfere, leading to undesired side reactions, low yields, and complex purification challenges.[1]
This fundamental problem is known as chemoselectivity —the ability to react with one functional group in the presence of others. Protecting groups are the chemist's primary tool for enforcing chemoselectivity. A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to a specific set of reaction conditions. After the desired transformation elsewhere in the molecule is complete, the protecting group is removed to regenerate the original functionality.[1]
The Principle of Orthogonal Protection: A Paradigm of Selectivity
While a single protecting group is useful, the true power in complex synthesis comes from using multiple protecting groups in a single molecule. This is where the principle of orthogonal protection becomes indispensable. Orthogonal protection is a strategy that employs two or more distinct protecting groups that can be removed under specific, non-interfering conditions.[2][3] An "orthogonal set" is a collection of protecting groups whose removal conditions are mutually exclusive, allowing for the selective deprotection of one group while all others remain intact.[4]
This concept allows for the precise, sequential unmasking and modification of different parts of a molecule, which is critical for building complex architectures.[3] Imagine a molecule with three distinct sites to be modified, protected by groups P¹, P², and P³. An orthogonal strategy ensures that a specific reagent (Reagent A) removes only P¹, leaving P² and P³ untouched. Subsequently, Reagent B can remove P² without affecting P³, and so on.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Case Study: Complex Oligosaccharide Synthesis
The synthesis of carbohydrates presents an even greater challenge due to the presence of multiple hydroxyl groups with similar reactivity on each monosaccharide unit. An efficient synthesis of a complex oligosaccharide requires a sophisticated, multi-level orthogonal protection strategy. [1][5] Chemists employ a diverse set of protecting groups that can be removed selectively to unmask a single hydroxyl group for glycosylation (the formation of the bond between sugar units). For example, a synthetic plan might involve:
-
A silyl ether (e.g., TBDMS) to be removed with fluoride.
-
A benzyl ether (Bn) to be removed by hydrogenolysis.
-
An ester (e.g., Levulinoyl, Lev) to be removed with hydrazine.
-
An allyl ether to be removed with a Pd(0) catalyst. [6] By strategically placing these groups, chemists can control the exact sequence of glycosylation reactions, building up highly branched and complex structures that are impossible to assemble otherwise. [6][7]
Experimental Protocols: From Theory to Practice
The successful implementation of an orthogonal strategy relies on robust and validated experimental procedures.
Protocol: Boc-Protection of a Primary Amine
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and clean, acidic removal. [8]
-
Reagents & Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv, optional, for amine salts)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask. [8] 2. If starting from an amine salt (e.g., hydrochloride), add the base (Et₃N) and stir for 10 minutes.
-
Slowly add the di-tert-butyl dicarbonate (Boc₂O) to the stirring solution at room temperature. The reaction is often accompanied by the evolution of CO₂ gas. [9] 4. Allow the reaction to stir for 1 to 12 hours. Monitor progress by Thin Layer Chromatography (TLC). [8] 5. Upon completion, quench the reaction by adding water. [8] 6. Extract the product with an organic solvent (e.g., ethyl acetate). [8] 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. [10]Purification by column chromatography may be necessary. [8]
-
Protocol: TBDMS-Protection of a Primary Alcohol
The tert-butyldimethylsilyl (TBDMS) group is a bulky silyl ether widely used for the protection of alcohols. Its steric hindrance allows for selective protection of primary alcohols over more hindered secondary or tertiary alcohols. [11]
-
Reagents & Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Dissolve the alcohol substrate, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere. [12] 2. Stir the reaction mixture for 12-24 hours. Monitor progress by TLC. [12] 3. Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. [12] 4. Combine the organic extracts and wash thoroughly with water and then brine to remove DMF and imidazole. [12] 5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. [12] 6. Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol. [11]
-
Protocol: Orthogonal Deprotection Sequence
This example illustrates the selective removal of a TBDMS group in the presence of a Boc group.
-
Step A: Selective TBDMS Deprotection
-
Reagents & Materials:
-
Substrate (containing both TBDMS and Boc groups)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the protected substrate in anhydrous THF at room temperature. [12] 2. Add the TBAF solution dropwise to the stirred solution. [12] 3. Stir for 1-4 hours, monitoring by TLC until the starting material is consumed. [12] 4. Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. [12] 5. Work-up as described in protocol 5.2 to isolate the alcohol, now free of the TBDMS group but with the Boc group still intact.
-
-
-
Step B: Subsequent Boc Deprotection
-
Reagents & Materials:
-
Product from Step A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected alcohol in DCM (e.g., 1 part substrate to 9 parts DCM).
-
Add an equal volume of TFA (creating a ~50% TFA/DCM solution). [13] 3. Stir the mixture at room temperature for 1-2 hours. [10] 4. Concentrate the reaction mixture in vacuo. It may be necessary to azeotrope with toluene to remove residual TFA. [9]The final product is the fully deprotected di-functional molecule, often as a TFA salt.
-
-
Designing an Orthogonal Strategy: Key Considerations
The choice of protecting groups is a critical decision in planning a synthesis and must be considered from the outset.
-
Compatibility: The chosen protecting groups must be stable to all subsequent reaction conditions planned before their intended removal.
-
Efficiency: Both the introduction and removal of the protecting groups should proceed in high yield to maximize the overall yield of the synthetic sequence. [14]3. Atom Economy: Each protection/deprotection cycle adds two steps to the synthesis. A well-designed route minimizes the use of protecting groups.
-
Substrate Sensitivity: The conditions for deprotection must be mild enough to not damage the target molecule itself. For example, Fmoc-SPPS is preferred for peptides containing acid-sensitive modifications. [][16]
Conclusion: The Enduring Impact of Orthogonality
The principle of orthogonal protection transformed synthetic chemistry from an art of managing reactivity to a science of programmed molecular assembly. It provides the logical framework that enables the construction of exceedingly complex molecules with a high degree of precision and reliability. From automated peptide synthesizers that build proteins to the painstaking assembly of intricate carbohydrates, the strategic application of orthogonal sets of protecting groups remains a cornerstone of modern organic synthesis and a critical enabling technology in the development of new medicines and materials.
References
- Vertex AI Search. (2025).
- BenchChem. (2025). Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis.
- BenchChem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
- University of Liverpool. (n.d.).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025).
- BenchChem. (2025).
- Demchenko, A. V. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. RSC Publishing.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Boltje, T. J., Li, C., & Boons, G. J. (2009). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(20), 4640–4643.
- BenchChem. (2025).
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- National Institutes of Health. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Brimble, M. A., et al. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Albericio, F., & Subirós-Funosas, R. (2013). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ResearchGate. (2025).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Protective Groups [organic-chemistry.org]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Architectural Significance of a Heterobifunctional Linker
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-N-amido-PEG9-acid
In the landscape of modern drug development and bioconjugation, precision is paramount. The ability to link distinct molecular entities—be it a payload to an antibody, or a warhead to an E3 ligase ligand in a PROTAC—requires molecular tools of exceptional design. This compound is one such indispensable tool, a heterobifunctional linker engineered for controlled, sequential chemical modifications.[1][2][3]
Its structure is a masterclass in chemical orthogonality. It features:
-
A Fluorenylmethyloxycarbonyl (Fmoc) group : A base-labile protecting group for a primary amine, stable under acidic conditions.[4][5][6] This allows for the selective deprotection of the amine without affecting other parts of a larger molecule.
-
A terminal Carboxylic Acid : This functional group is available for coupling reactions, typically with amines to form stable amide bonds, using standard peptide coupling reagents.[7][8][9]
-
A discrete Polyethylene Glycol (PEG) chain of nine ethylene glycol units: This hydrophilic spacer is not merely a connector; it fundamentally enhances the aqueous solubility and biocompatibility of the resulting conjugate, crucial for therapeutic applications.[1][2][9][10]
This guide, intended for researchers and drug development professionals, provides a field-proven overview of the synthesis, purification, and characterization of this compound, emphasizing the rationale behind the chosen methodologies.
Chemical Synthesis: A Strategy of Orthogonal Protection
The synthesis of this compound hinges on a strategy of protecting one functional group while reacting with another. The most logical pathway involves the Fmoc protection of a bifunctional PEG linker that already contains a primary amine and a protected carboxylic acid.
Core Reaction Mechanism: Fmoc Protection
The cornerstone of the synthesis is the formation of a carbamate linkage between the primary amine of the PEG linker and the Fmoc group. This is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent.[4] A mild base, such as sodium bicarbonate or pyridine, is essential to neutralize the hydrochloric acid (if using Fmoc-Cl) or N-hydroxysuccinimide byproduct, driving the reaction to completion.[4]
Caption: High-level overview of the synthetic strategy.
Experimental Protocol: Synthesis
This protocol assumes the starting material is H₂N-PEG9-COOtBu, where the carboxylic acid is protected as a tert-butyl ester, which is orthogonal to the base-labile Fmoc group.
Part A: Fmoc Protection
-
Preparation : In a round-bottom flask under an inert nitrogen atmosphere, dissolve H₂N-PEG9-COOtBu (1 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir.
-
Fmoc Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 equivalents) in anhydrous DCM. The use of Fmoc-Cl is favored for its reactivity, but it is moisture-sensitive and must be handled accordingly.[4]
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring : Track the disappearance of the starting material via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with 5% aqueous LiCl, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fmoc-N-amido-PEG9-COOtBu.
Part B: Carboxylic Acid Deprotection
-
Cleavage : Dissolve the crude product from Part A in a solution of 95% Trifluoroacetic Acid (TFA) in DCM.[11] The Fmoc group is stable to these strongly acidic conditions.[4]
-
Reaction : Stir the mixture at room temperature for 2 hours.
-
Isolation : Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA). The resulting oil is the crude this compound, ready for purification.
Purification: Navigating the Challenges of PEG Compounds
The purification of PEGylated molecules is notoriously challenging. Their high polarity and flexible chain structure often lead to streaking on silica gel and poor separation.[12] A carefully optimized chromatographic method is therefore essential for achieving high purity.
Caption: General workflow for purification and quality control.
Primary Purification: Silica Gel Flash Chromatography
This is the workhorse method for purifying the crude product on a preparative scale.
-
Causality Behind Eluent Choice : A standard ethyl acetate/hexane system is ineffective for such a polar molecule. A more polar mobile phase, such as a gradient of methanol in DCM, is required to elute the compound from the silica.[12] Critically, the addition of a small percentage (0.5-1%) of a weak acid like formic or acetic acid to the mobile phase is a field-proven technique.[12] This suppresses the deprotonation of the terminal carboxylic acid, rendering the molecule less polar and dramatically reducing tailing, leading to sharper peaks and better separation.
Experimental Protocol: Purification
-
Column Packing : Prepare a silica gel column equilibrated with the initial mobile phase (e.g., 100% DCM + 0.5% formic acid).
-
Sample Loading : Dissolve the crude product in a minimal volume of DCM and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique prevents solvent-channeling and improves resolution.
-
Elution : Begin elution with the initial mobile phase. Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 10% methanol in DCM (with 0.5% formic acid constant throughout).
-
Fraction Collection : Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate, which reacts with the PEG backbone). The Fmoc group's UV absorbance can also be used for visualization on fluorescent TLC plates.
-
Product Isolation : Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product as a viscous oil or waxy solid.
Analytical Characterization and Data
Rigorous characterization is a self-validating step, confirming the identity and purity of the synthesized molecule. The primary techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[13]
For HPLC analysis, the presence of the Fmoc group is a significant advantage, as it provides a strong chromophore for UV detection (typically around 265 nm).[14] This circumvents the common issue of poor UV sensitivity with PEG compounds.[14][15]
| Parameter | Specification | Rationale |
| Appearance | White to off-white solid or viscous oil | Physical state is characteristic of PEG compounds of this molecular weight. |
| Molecular Formula | C₃₆H₅₃NO₁₃ | Corresponds to the atomic composition of the target structure.[9][16] |
| Molecular Weight | 707.81 g/mol | Confirmed by Mass Spectrometry (e.g., ESI-MS), providing primary evidence of identity.[9][16] |
| Purity (HPLC) | ≥ 95% | Ensures the absence of significant impurities that could interfere with downstream conjugation reactions.[16] |
| ¹H NMR | Conforms to structure | Provides definitive structural confirmation by showing characteristic peaks for Fmoc, PEG, and amide protons. |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol | Important for handling and reaction setup. The PEG chain enhances solubility in polar organic solvents.[10] |
Conclusion
The synthesis and purification of this compound is a multi-step process that requires a firm grasp of orthogonal protection group strategy and specialized chromatographic techniques. The base-labile Fmoc group and the acid-stable carboxylic acid moiety provide the necessary handles for controlled, sequential bioconjugation. The successful purification, though challenging, is achievable through carefully selected solvent systems in flash chromatography that mitigate the inherent polarity of the PEG backbone. The resulting high-purity linker is a powerful and versatile tool for researchers in peptide synthesis, drug delivery, and the development of complex therapeutics like PROTACs.
References
- Nowick, J. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Reddit r/Chempros. (2022). Chromatography of PEG containing compounds. [Link]
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
- Plata, M. R., Contento, A. M., & Ríos, A. (2010). Analytical characterization of PEG polymers by MEKC. Electrophoresis, 31(4), 679-87. [Link]
- Rapp Polymere. (n.d.).
- ResearchGate. (n.d.).
- Ehlert, S. et al. (2017).
- Ishizuka, N. et al. (2012). Basic chromatographic properties of polyethylene glycol-type, polymer-based monolithic columns.
- NSP-Functional Polymers & Copolymers. (n.d.). Fmoc amine azide-PEG-COOH. [Link]
- CD Bioparticles. (n.d.). This compound. [Link]
- Grotjohann, T. et al. (2022). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Life, 12(2), 162. [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fmoc-Amino PEG Derivatives [rapp-polymere.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. medkoo.com [medkoo.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. precisepeg.com [precisepeg.com]
Methodological & Application
how to use Fmoc-N-amido-PEG9-acid in bioconjugation
An In-Depth Guide to the Application of Fmoc-N-amido-PEG9-acid in Modern Bioconjugation
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, a heterobifunctional polyethylene glycol (PEG) linker. We will delve into the core principles governing its application, from the strategic removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the activation of the terminal carboxylic acid for covalent ligation to biomolecules. This guide offers detailed, field-tested protocols, explains the rationale behind experimental choices, and provides robust methods for the purification and characterization of the final bioconjugate, ensuring scientific integrity and reproducibility.
Introduction: The Molecular Architecture and Strategic Value of this compound
This compound is a versatile chemical tool designed for the precise engineering of complex bioconjugates. Its structure is intelligently designed with three key functional components:
-
An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established, base-labile protecting group.[1] Its presence allows for the selective and sequential unveiling of a primary amine, enabling directional conjugation strategies that are crucial in complex multi-step syntheses, such as in solid-phase peptide synthesis (SPPS) or the construction of Antibody-Drug Conjugates (ADCs).[2][3]
-
A Hydrophilic PEG9 Spacer: The core of the linker is a discrete polyethylene glycol chain consisting of nine ethylene oxide units. This PEG spacer imparts several highly desirable properties to the final conjugate.[4][5][6] Its hydrophilicity enhances the aqueous solubility of modified biomolecules, which is particularly beneficial for hydrophobic drugs or peptides.[7][8] Furthermore, the flexible PEG chain can increase the hydrodynamic volume of a therapeutic, extending its systemic circulation time, and can shield it from enzymatic degradation and recognition by the immune system.[6][][10]
-
A Terminal Carboxylic Acid: This functional group serves as the primary anchor point for conjugation to amine-containing biomolecules, such as the lysine residues on a protein or antibody.[11][12] Due to its relatively low reactivity, the carboxylic acid must be chemically activated to facilitate the formation of a stable amide bond.[13]
This heterobifunctional architecture is the key to its utility, allowing for controlled, stepwise conjugation reactions. One terminus can be coupled to a molecule of interest, followed by deprotection and subsequent coupling of the other terminus to a second molecule.
The Bioconjugation Workflow: A Strategic Overview
The use of this compound follows a logical, sequential workflow. The researcher has two primary strategic pathways depending on the target molecules and desired final architecture. The most common approach involves first coupling the carboxylic acid to a biomolecule, followed by deprotection of the Fmoc group to reveal an amine for subsequent modification.
Caption: General workflow for sequential bioconjugation.
Detailed Experimental Protocols
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine
The formation of a stable amide bond between the PEG linker's carboxylic acid and a biomolecule's primary amine (e.g., lysine side chain) requires chemical activation of the carboxyl group. The most common and robust method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).
Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid. NHS is added to capture this intermediate, converting it into a more stable, amine-reactive NHS ester. This two-step, one-pot reaction significantly increases coupling efficiency by creating a semi-stable intermediate that preferentially reacts with primary amines over hydrolysis.[13]
Caption: EDC/NHS activation and conjugation mechanism.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A typical concentration is 10 mg/mL.
-
Biomolecule Preparation: Dissolve or dialyze the biomolecule into the Conjugation Buffer (PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Activation of PEG Linker:
-
Dissolve this compound in an appropriate solvent (e.g., DMF or DMSO) at a high concentration.
-
In a separate tube, add a 5- to 10-fold molar excess of the dissolved PEG linker to the Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS over the PEG linker.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated PEG-NHS ester solution to the prepared biomolecule solution. The final molar ratio of linker to biomolecule can range from 5:1 to 50:1, depending on the desired degree of labeling and must be optimized empirically.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.[14] Incubate for 30 minutes at room temperature.[14]
| Parameter | Recommended Condition | Rationale |
| Activation pH | 5.5 - 6.5 (MES Buffer) | Optimal pH for EDC/NHS chemistry, minimizing hydrolysis of the NHS ester. |
| Conjugation pH | 7.2 - 8.0 (PBS, HEPES) | Efficiently deprotonates primary amines on the biomolecule for nucleophilic attack. |
| Molar Ratios | PEG:Biomolecule (5:1 to 50:1) | Must be optimized. Higher ratios increase labeling but also risk of aggregation. |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) can reduce non-specific reactions and protein degradation. |
Protocol 2: Fmoc Group Deprotection in Solution Phase
The Fmoc group is reliably removed under mild basic conditions. The most common reagent is piperidine, though other secondary amines like diethylamine or dimethylamine can also be used, which may be easier to remove during work-up.[15][16]
Mechanism: The deprotection proceeds via a β-elimination mechanism. A base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine, CO2, and a dibenzofulvene molecule.[17] The dibenzofulvene is subsequently scavenged by the excess amine base to form a stable adduct.
Materials:
-
Fmoc-PEG-conjugated biomolecule
-
Solvent for precipitation (e.g., cold diethyl ether)
Procedure:
-
Dissolution: Dissolve the Fmoc-PEG-conjugate in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution. The reaction is typically rapid, often completing within 20-30 minutes at room temperature.[15] Monitor reaction completion by an appropriate analytical method (e.g., LC-MS).
-
Removal of Reagents:
-
For a peptide or small molecule conjugate, the product can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[15]
-
For a large protein conjugate, this step should be followed immediately by a purification protocol (see Section 4) to remove piperidine and the dibenzofulvene adduct.
-
| Parameter | Condition | Rationale |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard, highly effective concentration for complete Fmoc removal.[18] |
| Alternative Reagents | 10-50% Diethylamine in THF/MeCN | More volatile and easier to remove by evaporation for small molecule work-up.[15][16] |
| Reaction Time | 10 - 30 minutes | Sufficient for complete deprotection at room temperature. |
| Temperature | Room Temperature | Standard condition; elevated temperatures are generally not required.[18] |
Purification of the PEGylated Bioconjugate
Post-conjugation, the reaction mixture is a heterogeneous collection of the desired product, unreacted biomolecule, excess PEG linker, and reaction byproducts.[19] Purification is a critical step to ensure the safety and efficacy of the final product.
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Excellent for removing small molecule impurities (excess PEG, EDC-urea) from large proteins.[10][] | May not resolve species with similar sizes (e.g., unreacted vs. mono-PEGylated protein). |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Often the method of choice for separating proteins with different degrees of PEGylation, as PEG chains can shield charged residues.[10][19][] | Requires optimization of buffer pH and salt gradient. |
| Dialysis / TFF | Size-based separation across a semi-permeable membrane. | Simple and effective for buffer exchange and removing small molecules from large bioconjugates.[14] | Slow process (dialysis) and may not be suitable for separating different PEGylated species. |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity. | Can serve as an orthogonal method to IEX, but resolution can be challenging for PEGylated proteins.[19][] | PEG itself can interact with the resin, potentially leading to poor recovery. |
A multi-step purification strategy, often combining IEX and SEC, is frequently required to achieve high purity.[19]
Characterization of the Final Bioconjugate
Thorough characterization is essential to confirm the identity, purity, and consistency of the bioconjugate.
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is the gold standard for confirming successful conjugation.[21] The mass increase corresponds directly to the number of PEG linkers attached to the biomolecule, allowing for the determination of the drug-to-antibody ratio (DAR) or degree of labeling.[22][23][24]
-
SDS-PAGE: A simple, visual method to confirm PEGylation. The covalent attachment of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.[25]
-
Chromatography (HPLC/UPLC): Techniques like Reverse-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC) are used to assess the purity of the conjugate and quantify the amount of unreacted starting material or aggregates.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed).- pH of buffers is incorrect.- Competing nucleophiles (e.g., Tris) in buffer.- Insufficient molar excess of linker. | - Use freshly prepared EDC/NHS solutions.- Verify pH of all buffers before use.- Use amine-free buffers (MES, PBS, HEPES) for conjugation.- Increase the molar ratio of activated PEG linker to biomolecule. |
| Protein Aggregation | - High degree of labeling.- Non-optimal buffer conditions (pH, ionic strength).- High protein concentration. | - Reduce the molar ratio of the PEG linker.- Optimize buffer pH and ionic strength; consider adding stabilizers like arginine or sucrose.[19]- Perform conjugation at a lower protein concentration. |
| Difficulty in Purification | - Similar properties between desired product and impurities. | - Employ an orthogonal purification strategy (e.g., IEX followed by SEC).- Optimize chromatography conditions (gradient, resin type). |
References
- Technical Support Center: Post-Conjugation Purification of PEGylated Biomolecules. (n.d.). Benchchem.
- The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. (2025). PurePEG.
- What are PEG Linkers?. (n.d.). Creative Biolabs.
- PEG Linkers: Structure, Applications & Contributions. (n.d.). Creative PEGWorks.
- Conjugation of carboxylic acids | Pathway. (n.d.). PubChem.
- PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
- Application of PEG Linker. (2023). AxisPharm.
- Technical Support Center: Challenges in Purifying PEGylated Bioconjugates. (n.d.). Benchchem.
- How can I remove Fmoc from solution phase peptide?. (2016). ResearchGate.
- Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. (1992). Bioconjugate Chemistry. ACS Publications.
- Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. (2024). Spectroscopy Online.
- A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization. (n.d.). ACS Publications.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-NH-PEG12-CH2COOH Linker. (n.d.). Benchchem.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
- Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (2016). Drug Discovery Today. PubMed.
- Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides. (n.d.). Benchchem.
- PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.
- This compound. (n.d.). CD Bioparticles.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023). Chemical Communications. RSC Publishing.
- Making Site-specific PEGylation Work. (n.d.). BioPharm International.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- PEGylation and purification of PEG-conjugate. (A) SDS-PAGE profile of... (n.d.). ResearchGate.
- This compound. (n.d.). BroadPharm.
- How Cells Activate Carboxylic Acids. (2014). Chemistry LibreTexts.
- Best solvent for FMOC removal. (2022). Reddit.
- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
- Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.
- This compound. (n.d.). InvivoChem.
- High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release. (n.d.).
Sources
- 1. genscript.com [genscript.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. purepeg.com [purepeg.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Application of PEG Linker | AxisPharm [axispharm.com]
- 8. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. enovatia.com [enovatia.com]
- 24. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Coupling Fmoc-N-amido-PEG9-acid to Primary Amines
Abstract
This document provides a comprehensive technical guide for the covalent conjugation of Fmoc-N-amido-PEG9-acid to molecules containing primary amines. Polyethylene glycol (PEG) linkers are instrumental in modern drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] This guide details the underlying chemical principles, compares common coupling methodologies, provides step-by-step experimental protocols, and offers a guide to purification, characterization, and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology with precision and efficiency.
Introduction: The Strategic Role of PEGylation
PEGylation, the process of attaching polyethylene glycol chains to a molecule, is a cornerstone strategy in medicinal chemistry and biotechnology.[1] The this compound linker is a versatile, heterobifunctional reagent. Its key features include:
-
Fmoc-Protected Amine: A base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group that provides robust protection during the initial coupling step and can be selectively removed to expose a primary amine for subsequent conjugation.[3]
-
Hydrophilic PEG9 Spacer: A discrete-length chain of nine ethylene glycol units that imparts increased hydrophilicity and hydrodynamic radius to the target molecule. This often improves aqueous solubility and can extend in vivo circulation half-life by reducing renal clearance.[1][2]
-
Terminal Carboxylic Acid: A reactive handle for forming a stable amide bond with a primary amine on a target molecule, such as a protein, peptide, or small molecule ligand.
This guide focuses on the critical step of coupling the terminal carboxylic acid of the PEG linker to a primary amine, a reaction that underpins the successful synthesis of many complex bioconjugates.
Core Principles: The Chemistry of Amide Bond Formation
Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and making the carbonyl carbon highly susceptible to nucleophilic attack by the primary amine.[4]
The general mechanism involves two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid of the this compound to form a highly reactive intermediate.
-
Nucleophilic Attack: The primary amine of the target molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond and a soluble byproduct.
Two main classes of coupling reagents are prevalent: carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).
Reagent Selection: A Comparative Analysis
The choice of coupling reagent is critical and depends on factors such as substrate stability, desired reaction speed, and cost.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Considerations & Disadvantages |
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form an unstable O-acylisourea intermediate.[4][5][6] This is often reacted with an additive like NHS (N-hydroxysuccinimide) to form a more stable, amine-reactive NHS ester.[5][7] | - Cost-effective and widely available.- Water-soluble byproducts are easily removed during aqueous workup.[5] | - The O-acylisourea intermediate is prone to hydrolysis, reducing efficiency.[5]- Can lead to the formation of an N-acylurea byproduct.- Two-step EDC/NHS process is often required for optimal yields.[8] |
| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | In the presence of a non-nucleophilic base (e.g., DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9][10][11] | - Extremely high coupling efficiency and rapid kinetics.[9][12]- Low rates of side reactions and racemization.[9][12]- Ideal for sterically hindered amines or difficult couplings.[10] | - Significantly more expensive than carbodiimides.- Can cause guanidinylation of the primary amine if used in large excess or with slow reactions.[9][12] |
Experimental Workflow & Protocols
A successful coupling reaction requires careful planning and execution, from reagent preparation to final product isolation.
Workflow Visualization
The following diagram outlines the general workflow for coupling this compound to a primary amine, followed by optional Fmoc deprotection.
Caption: General experimental workflow for PEGylation.
Protocol 1: EDC/NHS Mediated Coupling in Organic Solvent
This protocol is a robust and cost-effective method suitable for many common substrates.
Materials:
-
This compound (1.0 eq)
-
Amine-containing molecule (1.0-1.2 eq)
-
EDC·HCl (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if amine is a salt)
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid and form the NHS ester.
-
Amine Addition: In a separate vial, dissolve the primary amine-containing molecule (1.0-1.2 eq) in a minimal amount of anhydrous DMF. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.1 eq) to neutralize it and stir for 5 minutes.
-
Coupling: Add the amine solution to the activated PEG-acid mixture. Let the reaction proceed at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: a. Dilute the reaction mixture with a water-miscible organic solvent like Ethyl Acetate. b. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC.
Protocol 2: High-Efficiency HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates or when rapid and high-yield coupling is essential.
Materials:
-
This compound (1.0 eq)
-
Amine-containing molecule (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.[9]
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).[9] Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.[9]
-
Coupling: Add the amine-containing molecule (1.1 eq) to the activated mixture.[9]
-
Reaction: Stir at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. Due to the high efficiency of HATU, reactions are typically fast.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The urea byproducts from HATU are water-soluble and easily removed during the aqueous workup.
Protocol 3: Fmoc Group Deprotection
This protocol is used after successful coupling to unmask the amine for further functionalization.
Materials:
-
Fmoc-protected PEG conjugate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Dissolve the Fmoc-protected compound in DMF.
-
Deprotection: Add piperidine to create a 20% (v/v) solution.[3][13]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes.[3][14] Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces of piperidine). The resulting free amine can often be used in the next step without further purification.
Purification and Characterization
The heterogeneity of PEGylation reactions, which can produce mixtures of unreacted starting materials and multi-PEGylated products, makes purification a critical step.[][16]
-
Purification:
-
Flash Column Chromatography: Effective for small molecule conjugates, using a silica gel stationary phase and a gradient of solvents (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Reverse-Phase HPLC (RP-HPLC): The method of choice for high-purity separation of peptides and other biomolecules. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is typically used.
-
Ion-Exchange Chromatography (IEX): Particularly useful for purifying PEGylated proteins, as the addition of neutral PEG chains shields surface charges, altering the molecule's elution profile compared to the unreacted protein.[1][][17]
-
Size-Exclusion Chromatography (SEC): Can separate PEGylated products from unreacted small molecules or native proteins based on differences in hydrodynamic radius.[][17]
-
-
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for confirming the molecular weight of the desired product and assessing the purity of the sample.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate, showing characteristic peaks for the PEG backbone, the Fmoc group (if present), and the coupled amine-containing molecule.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents (hydrolysis of EDC, HATU, or PEG-acid).2. Incorrect pH or presence of nucleophilic buffers (e.g., Tris).3. Insufficient reaction time.4. Steric hindrance around the primary amine. | 1. Use fresh, anhydrous solvents and reagents. Equilibrate hygroscopic reagents like EDC to room temperature before opening.[5][7]2. Use non-nucleophilic buffers (e.g., MES, HEPES) or aprotic organic solvents like DMF.[18]3. Extend reaction time and continue to monitor by LC-MS.4. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction temperature slightly (e.g., to 40°C). |
| Multiple Products / Side Reactions | 1. Molecule contains multiple primary amines, leading to di- or tri-PEGylation.2. (HATU) Guanidinylation of the primary amine by excess HATU.3. (EDC) Formation of N-acylurea byproduct. | 1. Use a sub-stoichiometric amount of the PEG-acid to favor mono-PEGylation, followed by careful purification. Consider using protecting groups if possible.2. Avoid large excesses of HATU. Add the amine promptly after the pre-activation step.[9]3. Use an NHS additive to trap the active intermediate, minimizing this side reaction.[5] |
| Difficulty in Purification | 1. Product and starting materials have very similar properties.2. Oily nature of PEGylated compounds makes handling difficult.[2] | 1. Optimize the HPLC gradient to achieve better separation. Consider a different chromatography technique (e.g., IEX instead of RP-HPLC).2. After concentrating the product, triturate with a non-polar solvent like diethyl ether or pentane to precipitate the PEGylated product as a solid. |
Conclusion
The successful coupling of this compound to primary amines is a highly achievable and reproducible process when guided by a sound understanding of the underlying chemistry. Careful selection of coupling reagents, adherence to anhydrous conditions, and diligent reaction monitoring are paramount. By leveraging the robust protocols and troubleshooting advice provided in this guide, researchers can effectively synthesize well-defined PEGylated conjugates, paving the way for advancements in drug delivery and biomedical research.
Diagram of EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated amide coupling.
References
- Purification of pegyl
- The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.pro-activepeptide.com. [Link]
- Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems.Royal Society of Chemistry. [Link]
- High Efficiency & Stability Protein CrossLinking with EDC & NHS.G-Biosciences. [Link]
- Making Site-specific PEGylation Work.
- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps. [Link]
- Amide bond formation: beyond the myth of coupling reagents.Royal Society of Chemistry. [Link]
- A Solid Way to Purify Polyethylene Glycols.Synfacts. [Link]
- HATU, DIPEA Peptide Coupling Mechanism.YouTube. [Link]
- Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Carbodiimide – Knowledge and References.Taylor & Francis Online. [Link]
- Overcoming barriers to poor protein PEGyl
- N-Terminal Deprotection - Fmoc removal.Aapptec Peptides. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Methods for Removing the Fmoc Group.
- Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
- Amide coupling Protocol for Amino PEG.AxisPharm. [Link]
- Supporting information - The Royal Society of Chemistry.Royal Society of Chemistry. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).University of California, Irvine. [Link]
- Optimization of a PEGylation process.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to the EDC/NHS Activation of Fmoc-N-amido-PEG9-acid
Introduction: The Strategic Importance of Controlled Bioconjugation
In the landscape of advanced drug development, targeted therapies, and sophisticated diagnostic tools, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[][2] The Fmoc-N-amido-PEG9-acid is a particularly versatile heterobifunctional linker, featuring a terminal carboxylic acid ripe for activation and an Fmoc-protected amine for subsequent, orthogonal conjugation strategies.[3][4]
This guide provides a comprehensive, in-depth exploration of the activation of the terminal carboxylic acid on this compound using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5] We will delve into the mechanistic underpinnings of this critical reaction, offering not just a set of instructions, but a framework for understanding and optimizing the process for reliable and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential bioconjugation technique.
The Chemistry of Activation: A Two-Step Path to a Stable Linkage
The EDC/NHS system is a "zero-length" crosslinking strategy, meaning that no atoms from the EDC or NHS reagents are incorporated into the final amide bond, ensuring the integrity of the linker's structure.[5] The activation process is a carefully orchestrated two-step reaction designed to convert a relatively unreactive carboxylic acid into a highly reactive, yet sufficiently stable, amine-reactive intermediate.
-
Activation of the Carboxylic Acid: EDC initiates the process by reacting with the terminal carboxyl group of the this compound. This forms a highly reactive and unstable O-acylisourea intermediate.[6] This step is most efficient under slightly acidic conditions (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[7][8]
-
Formation of the Semi-Stable NHS Ester: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid and reduce the efficiency of the conjugation.[5] To circumvent this, NHS is introduced into the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, providing a wider window for the subsequent reaction with a primary amine.[8]
The resulting Fmoc-N-amido-PEG9-NHS ester is now primed for efficient and specific reaction with primary amines on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.[9]
Visualizing the Activation Pathway
Caption: EDC/NHS activation pathway for this compound.
Key Experimental Parameters and Considerations
The success of the EDC/NHS activation hinges on the careful control of several key parameters. Understanding the "why" behind these conditions is crucial for troubleshooting and adapting the protocol to specific applications.
| Parameter | Recommended Range/Condition | Rationale & Expert Insights |
| pH (Activation) | 4.5 - 6.0 | This acidic environment is optimal for the EDC-mediated activation of the carboxylic acid.[7][8] Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are ideal as they lack primary amines and carboxylates that could interfere with the reaction.[8][10] |
| pH (Conjugation) | 7.2 - 8.5 | For the subsequent reaction with a primary amine, a slightly basic pH is required to ensure the amine is deprotonated and thus sufficiently nucleophilic.[9][11] Buffers like PBS (phosphate-buffered saline) or borate buffers are commonly used.[12][13] |
| Solvent | Anhydrous DMF or DMSO | For reactions involving organic-soluble molecules, anhydrous (water-free) solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are essential to prevent premature hydrolysis of the activated intermediates.[9][14] |
| Stoichiometry | 1.5 - 2.0 equivalents of EDC and NHS | A slight excess of EDC and NHS is typically used to drive the reaction towards the formation of the NHS ester.[5] However, excessive amounts can lead to side reactions and complicate purification. |
| Temperature | Room Temperature (20-25°C) | The activation is typically performed at room temperature. Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, particularly during longer reactions.[15] |
| Reaction Time | 4 - 12 hours | The reaction time can vary depending on the specific reactants and concentrations.[5] Monitoring the reaction progress by techniques like LC-MS or TLC is recommended to determine the optimal time. |
Experimental Protocols
Herein, we provide two detailed protocols: one for the activation of this compound in an organic solvent, suitable for preparing a stock of the activated linker, and another for a two-step aqueous procedure for direct conjugation to a biomolecule.
Protocol 1: Activation in an Organic Solvent
This protocol is designed for the synthesis and potential isolation of the Fmoc-N-amido-PEG9-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reagent Preparation: Ensure all reagents are brought to room temperature before use to prevent moisture condensation.[5]
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Addition of NHS: Add NHS (1.5-2.0 equivalents) to the solution and stir until it is fully dissolved.[5]
-
Initiation of Activation: Add EDC·HCl (1.5-2.0 equivalents) to the reaction mixture.[5]
-
Reaction: Stir the mixture at room temperature for 4-12 hours.[5]
-
Monitoring (Optional but Recommended): The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.
-
Purification: The resulting Fmoc-N-amido-PEG9-NHS ester can be purified from byproducts (e.g., isourea) and unreacted starting materials using column chromatography.
-
Storage: The purified and dried NHS-activated linker should be stored at -20°C under desiccated conditions to prevent hydrolysis.[5]
Protocol 2: Two-Step Aqueous Activation and Conjugation
This protocol is ideal for the direct conjugation of the activated PEG linker to an amine-containing biomolecule, such as a protein.
Materials:
-
This compound
-
EDC·HCl
-
Sulfo-NHS (the water-soluble analog of NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]
-
Amine-containing biomolecule (e.g., protein) in Coupling Buffer
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine[16]
-
Desalting column for purification
Procedure:
Visualizing the Two-Step Aqueous Protocol
Caption: Workflow for two-step aqueous activation and conjugation.
-
Activation: a. Dissolve the this compound in the Activation Buffer. b. Add Sulfo-NHS to the solution, followed by the addition of EDC. For optimal molar ratios, refer to the stoichiometry table. c. Incubate the reaction mixture for 15-30 minutes at room temperature.[10]
-
Conjugation to Amine-Containing Molecule: a. Immediately after the activation step, add the activated PEG linker solution to your amine-containing molecule solution in the Coupling Buffer.[5] b. The reaction is most efficient at a pH between 7.2 and 8.0.[17] c. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[17]
-
Quenching the Reaction: a. Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[16] This will consume any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.[16]
-
Purification: a. Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis.[18]
Troubleshooting and Final Considerations
-
Low Conjugation Efficiency: This can be due to inactive EDC or NHS (ensure they are stored properly and protected from moisture), incorrect pH for activation or conjugation, or hydrolysis of the NHS ester.[19]
-
Precipitation: If precipitation occurs during the reaction, it may be necessary to adjust the concentration of the reactants or the composition of the buffer.[19]
-
Buffer Choice is Critical: Never use buffers containing primary amines (e.g., Tris) or carboxylates during the activation and conjugation steps, as they will compete with the desired reaction.[13][20]
By understanding the principles behind the EDC/NHS activation of this compound and carefully controlling the reaction conditions, researchers can achieve efficient and reproducible conjugation, paving the way for the successful development of novel bioconjugates.
References
- (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- CD Bioparticles. (n.d.). This compound.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
- Palazon, F., Léonard, D., Le Mogne, T., Zuttion, F., Chevalier, C., Phaner-Goutorbe, M., Souteyrand, É., Chevolot, Y., & Cloarec, J.-P. (2016). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?. Langmuir, 32(31), 7815–7824. [Link]
- (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [https://www.spherotech.com/tech/General Protocol For Coupling Biomolecules to Carboxylate Particles using EDC Sulfo-NHS.
- Hermanson, G. T. (2008).
- Xiao, S., & Li, Y. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(86), 69939-69947. [Link]
- Hoffmann, S., Hoos, J., Klussmann, S., & Vonhoff, S. (2011). RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.46.1-30. [Link]
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- Poovi, G., & Kumar, S. A. (2013). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. American-Eurasian Journal of Scientific Research, 8(3), 114-123.
- ResearchGate. (2024, April 24). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?.
- ResearchGate. (n.d.). FTIR spectra of PEG NHS ester, MLT and their conjugates prepared in pH....
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol.
Sources
- 2. idosi.org [idosi.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. glenresearch.com [glenresearch.com]
- 15. neb.com [neb.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Leveraging Fmoc-N-amido-PEG9-acid for Advanced Antibody-Drug Conjugate Development
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The efficacy and safety of an ADC are not solely dependent on the antibody and the drug; they are critically dictated by the chemical linker that connects them.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must efficiently liberate the active payload upon internalization into the target cancer cell.[2]
Hydrophobicity, often introduced by the payload and linker, is a major challenge in ADC development. It can lead to aggregation, poor solubility, and rapid clearance from the body, compromising the therapeutic window.[3] Poly(ethylene glycol) (PEG) linkers have emerged as a premier solution to this challenge.[][5] These hydrophilic, biocompatible, and non-immunogenic spacers enhance the solubility and stability of the ADC, improve its pharmacokinetic profile by prolonging circulation half-life, and enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[6][7]
This document provides a comprehensive guide to the use of Fmoc-N-amido-PEG9-acid , a discrete (monodisperse) and highly versatile bifunctional linker, for the development of advanced ADCs. We will explore the strategic advantages conferred by its unique architecture and provide detailed, field-proven protocols for its activation, conjugation, and the subsequent characterization of the final ADC product.
The Molecular Architecture and Strategic Advantages of this compound
The power of this compound lies in the distinct functions of its three core components, which allow for a controlled, sequential conjugation strategy.
-
Terminal Carboxylic Acid (-COOH): This functional group serves as the primary attachment point for conjugation to an amine-containing molecule, typically the antibody. Because carboxylic acids are relatively unreactive, they require chemical activation to form a stable amide bond, a process that provides a controlled initiation point for the conjugation workflow.[8]
-
Discrete PEG9 Spacer: The hydrophilic chain of nine ethylene glycol units acts as a "hydrophilicity reservoir."[5] Its defined length ensures batch-to-batch consistency, a critical factor for regulatory approval. This spacer physically separates the bulky antibody from the often-hydrophobic payload, which can help preserve the antibody's binding affinity.[3][] Furthermore, it significantly improves the overall solubility of the ADC, mitigating aggregation and leading to more favorable pharmacokinetics.[6][9]
-
Fmoc-Protected Amine (Fmoc-N-): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established, base-labile protecting group.[10] Its presence allows for an orthogonal conjugation strategy. The linker can first be attached to the antibody via its acid terminus. Following purification, the Fmoc group is selectively removed under mild basic conditions to reveal a primary amine, which then serves as a unique, reactive handle for the site-specific attachment of an activated payload.[11][12]
Caption: Key functional components of the this compound linker.
Overall Experimental Workflow for ADC Synthesis
The bifunctional nature of this compound enables a robust and logical workflow for ADC construction. This multi-step process ensures that each conjugation reaction is controlled and can be validated before proceeding to the next, ultimately leading to a more defined final product.
Caption: Sequential workflow for ADC synthesis using the dual-functionality linker.
Detailed Experimental Protocols
Protocol 1: Activation of this compound via NHS Ester Formation
Principle: The carboxylic acid terminus of the linker is converted into a more reactive N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[13] The O-acylisourea intermediate formed by EDC is stabilized by NHS, creating a more stable, amine-reactive ester and improving coupling efficiency by minimizing hydrolysis.[14] This reaction must be performed in anhydrous solvent as the NHS ester is moisture-sensitive.[15]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
In a separate vial, dissolve NHS to a final concentration of 150 mM in anhydrous DMF. Add this solution to the linker solution (1.5 molar equivalents relative to the linker).
-
In a third vial, dissolve EDC-HCl to a final concentration of 150 mM in anhydrous DMF.
-
Under a gentle stream of inert gas (Argon or Nitrogen), add the EDC solution dropwise to the linker/NHS mixture with stirring (1.5 molar equivalents relative to the linker).
-
Seal the reaction vial and stir at room temperature for 4-6 hours, protected from light.
-
The resulting activated Fmoc-N-amido-PEG9-NHS ester solution is highly susceptible to hydrolysis and should be used immediately in the next protocol without purification.
Protocol 2: Lysine-Based Conjugation of Activated Linker to Antibody
Principle: The freshly prepared NHS-ester-activated linker reacts with primary amines on the antibody surface, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[15] This reaction is pH-dependent, favoring slightly alkaline conditions (pH 7.5-8.5) to ensure the lysine amines are deprotonated and nucleophilic. This method results in a heterogeneous mixture of ADC species with varying numbers of linkers attached.[16]
Materials:
-
Monoclonal antibody (mAb) at a known concentration (e.g., 5-10 mg/mL).
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 8.0.
-
Activated Linker solution from Protocol 1.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Buffer Exchange: Ensure the mAb is in the correct Reaction Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Molar Ratio Calculation: Determine the desired molar excess of activated linker to add. A starting point of 10- to 20-fold molar excess is recommended, but this must be optimized for each specific antibody to achieve the desired Linker-to-Antibody Ratio (LAR).
-
Conjugation Reaction: Slowly add the calculated volume of the activated linker solution (from Protocol 1) to the stirring antibody solution. The final concentration of organic solvent (DMF/DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours with gentle agitation.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
Protocol 3: Purification of the Antibody-Linker Intermediate
Principle: It is crucial to remove unreacted linker and quenching reagents before proceeding. Size Exclusion Chromatography (SEC) is ideal for separating the large antibody-linker conjugate from small molecule impurities.[17] Tangential Flow Filtration (TFF) is an alternative, scalable method for purification and buffer exchange.[18][19]
Materials:
-
SEC column (e.g., Sephadex G-25) or TFF system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa).
-
Elution/Diafiltration Buffer: PBS, pH 7.4.
Procedure (SEC):
-
Equilibrate the SEC column with at least 5 column volumes (CVs) of Elution Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with Elution Buffer. The antibody-linker conjugate will elute in the void volume.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pool the protein-containing fractions.
Protocol 4: Fmoc Deprotection on the Antibody-Linker Conjugate
Principle: The Fmoc group is removed via a base-catalyzed β-elimination mechanism, most commonly using piperidine in an organic solvent.[10][11] This step must be carefully controlled and followed immediately by purification to minimize the antibody's exposure to harsh conditions.
Materials:
-
Purified antibody-linker conjugate from Protocol 3.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Purification system as described in Protocol 3.
Procedure:
-
Add the Deprotection Solution to the purified antibody-linker conjugate. The final concentration of the piperidine/DMF solution should be optimized, but a starting point is to add 1 volume of 20% piperidine/DMF to 4 volumes of the aqueous conjugate solution (final concentration 4% piperidine).
-
Incubate at room temperature for 7-15 minutes with gentle mixing. Reaction time should be minimized to preserve antibody integrity.
-
Immediately purify the reaction mixture using SEC or TFF (as in Protocol 3) to remove piperidine, DMF, and the dibenzofulvene-piperidine adduct. The buffer should be exchanged back to the desired reaction buffer for the next step (e.g., PBS, pH 7.5-8.0).
Protocol 5: Conjugation of an Activated Payload
Principle: This step mirrors Protocol 2, but instead involves reacting an activated payload (e.g., a payload with an NHS ester or other amine-reactive group) with the newly exposed primary amines on the antibody-linker construct.
Materials:
-
Deprotected and purified antibody-linker from Protocol 4.
-
Activated payload (e.g., Payload-NHS ester) dissolved in anhydrous DMSO.
-
Reaction and Quenching buffers as in Protocol 2.
Procedure:
-
Calculate the required amount of activated payload. A 5- to 10-fold molar excess over the number of available amine sites (determined from the LAR in Protocol 2) is a good starting point.
-
Add the activated payload to the stirring antibody-linker solution. Again, limit the final organic solvent concentration to <10%.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction with Quenching Buffer as described in Protocol 2.
Protocol 6: Final ADC Purification
Principle: The final, crucial purification step aims to remove unconjugated payload, residual solvents, and, most importantly, to separate ADC species with different DARs and remove aggregates.[17] Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADCs based on DAR, as each conjugated payload increases the molecule's overall hydrophobicity.[18][20] SEC is then used as a final polishing step to remove any aggregates formed during the process.
Materials:
-
HIC column and buffer system (e.g., a high-salt binding buffer and a low-salt elution buffer).
-
SEC column and buffer system (as in Protocol 3, using the final formulation buffer).
Procedure:
-
HIC Purification:
-
Equilibrate the HIC column with high-salt binding buffer.
-
Load the quenched ADC mixture.
-
Elute the ADC using a decreasing salt gradient. Unconjugated antibody will elute first, followed by ADCs with DAR 1, 2, 3, etc.
-
Collect fractions and analyze them to identify those containing the desired DAR distribution.
-
-
SEC Polishing:
-
Pool the desired HIC fractions.
-
Concentrate the sample if necessary.
-
Perform a final purification using SEC to remove any high-molecular-weight aggregates and for buffer exchange into the final formulation buffer.
-
Characterization of the Final ADC Product
Thorough analytical characterization is a non-negotiable step to ensure the quality, consistency, and safety of the ADC. Key quality attributes must be measured and documented.[21]
| Parameter | Method | Principle | Information Obtained |
| Average DAR & Distribution | UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, and another for the payload) to calculate the average number of drug molecules per antibody based on their respective extinction coefficients.[20][] | Provides a quick, average DAR value. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Each added drug-linker increases the ADC's hydrophobicity, allowing for the separation of species with different DARs.[23] | Determines the distribution of DAR species (DAR0, DAR2, DAR4, etc.) and calculates a more accurate weighted-average DAR. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates light and heavy chains under reducing conditions and measures their mass. The mass shift corresponds to the number of conjugated drug-linkers.[][24] | Confirms the identity of different DAR species and provides precise mass data for the conjugate. | |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Aggregates, being larger, elute earlier than the monomeric ADC.[17] | Quantifies the percentage of monomeric ADC and the level of high-molecular-weight species (aggregates). |
| Residual Free Payload | Reversed-Phase HPLC (RP-HPLC) | Separates small, hydrophobic molecules (like the free payload) from the large, polar ADC.[25] | Measures the amount of unconjugated payload remaining in the final product, a critical safety parameter. |
References
- ADC Review. PEG Linkers. [Link]
- PubMed.
- ScienceDirect.
- Labinsights.
- PharmiWeb.com.
- Creative Biolabs.
- Acadechem. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Google Patents.
- Creative Biolabs ADC Blog. Analytical methods of average drug to antibody ratio (DAR)
- Phenomenex.
- UCI Department of Chemistry.
- NIH National Library of Medicine.
- Royal Society of Chemistry.
- ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
- ACS Publications. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]
- YouTube. Acylation of Amines, Part 4: with Carboxylic Acids. [Link]
- ACS Publications.
- Royal Society of Chemistry. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. [Link]
- ScienceDirect.
- AACR. 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. [Link]
- Biopharma PEG. ADC Linkers. [Link]
- Synaffix. Enzymatic strategies for (near)
- NIH National Library of Medicine.
- MDPI. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. [Link]
- NIH National Library of Medicine. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?. [Link]
- NIH National Library of Medicine. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. PEG Acid | BroadPharm [broadpharm.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 19. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 20. pharmiweb.com [pharmiweb.com]
- 21. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 24. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 25. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Application Notes and Protocols for the Use of Fmoc-N-amido-PEG9-acid as a Linker in PROTACs
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][][6] While the ligands provide target specificity, the linker is far from a passive spacer. It plays a pivotal role in dictating the overall efficacy, selectivity, and drug-like properties of the PROTAC.[7][]
The linker's length, composition, and attachment points must be empirically optimized for each specific POI and E3 ligase pair to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][4] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation, as it brings the E3 ligase in close enough proximity to the POI to catalyze its polyubiquitination, marking it for destruction by the 26S proteasome.[9][10][11]
Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their advantageous properties.[3][12][13] PEG linkers enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules, and their inherent flexibility can accommodate the conformational adjustments required for optimal ternary complex formation.[12][14]
This document provides a detailed guide on the application of Fmoc-N-amido-PEG9-acid , a versatile and efficient building block for the modular synthesis of PROTACs.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, connected by a nine-unit PEG spacer.[15][16][17] This structure offers significant advantages for a convergent PROTAC synthesis strategy.
-
Orthogonal Protection: The base-labile Fmoc group allows for controlled, stepwise synthesis. It remains stable during the initial amide coupling of the carboxylic acid terminus but can be selectively removed under mild basic conditions to unmask the amine for subsequent conjugation.[18][19]
-
Hydrophilicity: The hydrophilic PEG spacer enhances the solubility of the linker and the final PROTAC conjugate in aqueous media, which can improve pharmacokinetic properties.[3][13][16]
-
Optimized Length and Flexibility: The 9-unit PEG chain provides a significant degree of length and flexibility, which is often crucial for spanning the distance between the POI and the E3 ligase and enabling the formation of a stable ternary complex.[12] The precise length of the linker is a critical parameter that often requires optimization to achieve maximal degradation potency.[1][4]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1191064-81-9 | [16][17][20] |
| Molecular Formula | C36H53NO13 | [16][20][21] |
| Molecular Weight | 707.81 g/mol | [16][20] |
| Appearance | Colorless to off-white liquid or solid | [21] |
| Purity | >95% | [20] |
| Solubility | Soluble in DMF, DMSO, and other organic solvents | [16] |
PROTAC Synthesis Workflow using this compound
The modular nature of this compound allows for a convergent synthetic approach. The general strategy involves the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional linker. The order of addition can be varied depending on the specific chemistry of the ligands. The workflow below illustrates the coupling of the linker's carboxylic acid to an amine-functionalized POI ligand, followed by Fmoc deprotection and coupling of a carboxylic acid-functionalized E3 ligase ligand.
Detailed Experimental Protocols
Materials and General Methods:
-
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents (e.g., DMF, DCM) are recommended for coupling reactions.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification is typically achieved by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand
This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary or secondary amine on either the POI ligand or the E3 ligase ligand.
Reagents:
-
Amine-functionalized ligand (Ligand-NH2): 1.0 eq
-
This compound: 1.1 eq
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 eq
-
DIPEA (N,N-Diisopropylethylamine): 3.0 eq
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of ~0.1 M).
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature. The pH of the reaction should be basic (~8-9).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected ligand-linker conjugate.
Causality Behind Experimental Choices:
-
HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[17]
-
DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.
-
The use of a slight excess of the linker and coupling reagents ensures the complete consumption of the potentially more valuable ligand.
Protocol 2: Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group to reveal the terminal amine for the next coupling step.
Reagents:
-
Fmoc-protected ligand-linker conjugate: 1.0 eq
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Dissolve the Fmoc-protected conjugate in the deprotection solution (20% piperidine in DMF).
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes.[18][19]
-
Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the deprotected product, along with the formation of the dibenzofulvene-piperidine adduct (detectable by UV), indicates reaction completion.[18]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the piperidine and DMF.
-
Co-evaporate the residue with toluene or another suitable solvent multiple times to ensure complete removal of residual piperidine.
-
The resulting crude amine product is often used directly in the next step without further purification. If necessary, purification can be performed via flash chromatography or RP-HPLC.
Protocol 3: Final Amide Coupling to Synthesize the PROTAC
This protocol describes the final step, coupling the newly deprotected amine of the ligand-linker conjugate with a carboxylic acid-functionalized second ligand.
Reagents:
-
Amine-functionalized ligand-linker conjugate (from Protocol 2): 1.0 eq
-
Carboxylic acid-functionalized ligand (Ligand-COOH): 1.2 eq
-
HATU: 1.3 eq
-
DIPEA: 3.0 eq
-
Anhydrous DMF
Procedure:
-
Dissolve the crude amine-functionalized ligand-linker conjugate (1.0 eq) and the carboxylic acid-functionalized ligand (1.2 eq) in anhydrous DMF.
-
Follow the procedure outlined in Protocol 1, steps 2-7 , for the coupling reaction, workup, and purification.
-
The final PROTAC molecule should be thoroughly characterized by analytical methods such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to confirm its identity and purity.
Characterization and Biological Evaluation
Following successful synthesis and purification, the biological activity of the PROTAC must be rigorously evaluated.
Key Assays:
-
Ternary Complex Formation: Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be used to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[10][12][22]
-
Target Protein Degradation: Western blotting is the most common method to measure the reduction in cellular POI levels following treatment with the PROTAC. A dose-response curve is generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Selectivity: Proteomics-based approaches can be employed to assess the global effects of the PROTAC on the cellular proteome and confirm its selectivity for the intended target.
Illustrative Data: Importance of Linker Optimization
The length of the PEG linker is a critical parameter that must be optimized for each system.[4] The table below presents hypothetical data illustrating how varying the PEG linker length can impact the degradation efficiency of a PROTAC targeting a hypothetical kinase.
| PROTAC Candidate | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Fmoc-N-amido-PEG5 -acid | 150 | 75 |
| PROTAC-2 | Fmoc-N-amido-PEG9 -acid | 25 | >95 |
| PROTAC-3 | Fmoc-N-amido-PEG13 -acid | 90 | 80 |
This data highlights the necessity of synthesizing a small library of PROTACs with varying linker lengths to identify the optimal construct for potent and efficient protein degradation.[]
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge, inducing proximity between the target protein and an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[2][11][23]
Conclusion
This compound is a highly valuable chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature, coupled with the orthogonal Fmoc protecting group and the beneficial properties of the PEG spacer, facilitates a robust and modular approach to PROTAC synthesis. The detailed protocols provided herein offer a reliable framework for the incorporation of this linker into novel PROTAC constructs, enabling the systematic exploration and optimization required to develop potent and selective protein degraders for therapeutic and research applications.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio.
- Zografou-Barredo, N. A., et al. (2024). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
- Li, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. bioRxiv.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. Peptide Synthesis Protocols.
- Aurigene. (2025). PROTAC Discovery and Development Services. Aurigene.
- Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Journal.
- E-Vā, K., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. ResearchGate.
- Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.
- Jiang, Y., et al. (2022). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Signal Transduction and Targeted Therapy.
- Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. PMC.
- Al-Koussa, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules.
- Chen, Y., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology.
- Zhao, Q., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Exploratory Target Antitumor Therapy.
Sources
- 1. chempep.com [chempep.com]
- 2. portlandpress.com [portlandpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound - CD Bioparticles [cd-bioparticles.net]
- 16. medkoo.com [medkoo.com]
- 17. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 20. precisepeg.com [precisepeg.com]
- 21. This compound | PEG analogue | CAS# 1191064-81-9 | InvivoChem [invivochem.com]
- 22. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 23. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Seamless Integration of Fmoc-N-amido-PEG9-acid into Synthetic Peptides
Abstract
The strategic incorporation of polyethylene glycol (PEG) moieties into therapeutic peptides, a process known as PEGylation, is a clinically validated strategy for enhancing drug efficacy. It confers improved pharmacokinetic and pharmacodynamic properties, such as increased hydrodynamic volume, enhanced solubility, and reduced immunogenicity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of Fmoc-N-amido-PEG9-acid , a discrete-length PEG linker, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemistry, provide step-by-step methodologies for both manual and automated synthesis, and outline robust analytical techniques for the characterization of the final PEGylated peptide.
Introduction: The Rationale for PEGylation with this compound
PEGylation is a critical tool in peptide drug development, transforming promising candidates into viable therapeutics by overcoming inherent limitations like rapid renal clearance and proteolytic degradation.[2][3] The choice of the PEG linker is paramount. This compound is a bifunctional linker featuring a terminal carboxylic acid for amide bond formation with the peptide's N-terminus and an Fmoc-protected amine.[4][5][6] The Fmoc group ensures compatibility with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[7][8]
The discrete length of the PEG9 linker (nine ethylene glycol units) offers significant advantages over polydisperse PEG polymers by ensuring a homogenous final product, which simplifies downstream purification and characterization.[3][9] Its hydrophilic nature can improve the solubility of hydrophobic peptides, mitigating aggregation issues during synthesis and purification.[3][4]
Diagram 1: Workflow for Peptide PEGylation
This diagram illustrates the general workflow for incorporating the this compound linker into a peptide sequence during solid-phase peptide synthesis.
Caption: SPPS workflow for N-terminal PEGylation.
Properties and Handling of this compound
Proper handling and storage are crucial for maintaining the integrity of the PEG linker. The hydrophilic PEG spacer enhances solubility in aqueous media, but also makes it hygroscopic.[4][5]
| Property | Value | Source |
| Chemical Formula | C₃₆H₅₃NO₁₃ | [4][10] |
| Molecular Weight | 707.81 g/mol | [4][10] |
| CAS Number | 1191064-81-9 | [4][10] |
| Appearance | White to off-white solid or oil | Generic |
| Solubility | Soluble in DMF, NMP, DCM, water | [4] |
| Storage | Short-term (weeks): 0-4°C; Long-term (months): -20°C. Store desiccated and protected from light. | [4] |
Handling Recommendations:
-
Equilibrate the reagent to room temperature before opening to prevent moisture condensation.
-
Use in a controlled-humidity environment if possible.
-
Prepare solutions fresh for each use to avoid degradation.
Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound is analogous to coupling a standard Fmoc-protected amino acid. The key is to ensure complete activation and coupling to the free N-terminal amine of the resin-bound peptide.[11] The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Prerequisite: Completion of Peptide Sequence Synthesis
-
Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) using standard Fmoc SPPS protocols.[7][12]
-
After the final amino acid coupling, perform the N-terminal Fmoc deprotection step to expose the free amine for subsequent PEGylation.
Manual SPPS Protocol for PEG Linker Coupling
This protocol provides flexibility and is ideal for optimization and smaller-scale syntheses.
Materials:
-
Peptide-resin with free N-terminus (0.1 mmol)
-
This compound
-
Coupling Reagents: HATU, HBTU, or DIC/OxymaPure[13]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[14]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropyl Alcohol (IPA)
-
Reaction vessel with frit
Procedure:
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.[14]
-
Activator Solution Preparation: In a separate vial, prepare the activated PEG linker solution. A common challenge with PEGylated reagents is ensuring complete reaction due to potential steric hindrance; therefore, using a slightly higher excess is recommended.
-
Option A (HATU - Recommended for efficiency):
-
Option B (DIC/OxymaPure):
-
-
Coupling Reaction:
-
Add the activated PEG linker solution to the swollen resin.
-
Agitate the mixture gently for 2-4 hours at room temperature. Longer coupling times compared to standard amino acids may be necessary to overcome steric effects.[14]
-
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3-5 times)
-
IPA (3 times)
-
DCM (3-5 times)
-
DMF (3-5 times)[16]
-
-
Proceed to Cleavage: The PEGylated peptide-resin is now ready for final cleavage and deprotection. If the N-terminal amine of the PEG linker is to be used for further modification, perform an Fmoc deprotection step (e.g., 20% piperidine in DMF) before cleavage.[17][18]
Diagram 2: Chemical Reaction of PEG Linker Coupling
This diagram shows the activation of this compound and its subsequent coupling to the peptide chain on the solid support.
Caption: Activation and coupling of the PEG linker.
Automated Peptide Synthesizer Protocol
Modern automated synthesizers can be programmed to perform the PEGylation step. The core chemistry remains the same.
-
Program a Special Cycle: Modify the standard synthesis protocol to include a final, extended coupling cycle for the PEG linker.
-
Reagent Loading: Place a solution of this compound in a suitable solvent (e.g., DMF) in one of the amino acid positions on the synthesizer. Ensure the concentration is appropriate for delivering the desired molar excess (typically 1.5-3 equivalents).
-
Coupling Method: Select an efficient coupling method available on the instrument, such as HATU or DIC/Oxyma.
-
Extended Coupling Time: Program the coupling time for the PEG linker to be longer than a standard amino acid, typically 2-4 hours, to ensure the reaction goes to completion.
-
Initiate the Cycle: Run the programmed method after the final N-terminal Fmoc deprotection of the peptide sequence.
Cleavage, Deprotection, and Purification
The final steps involve releasing the PEGylated peptide from the solid support and removing all side-chain protecting groups.
Protocol:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry thoroughly under vacuum for at least 4 hours.[19]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For most sequences without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[19]
-
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a chemical fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin). Agitate gently for 2-3 hours at room temperature.[20]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective. The PEGylated peptide will have a significantly different retention time than its non-PEGylated counterpart.
Characterization and Quality Control
Thorough analytical characterization is essential to confirm the identity and purity of the final PEGylated peptide. The heterogeneity introduced by PEGylation, even with a discrete linker, can pose analytical challenges.[9][21][22]
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity and confirm successful PEGylation. | A single major peak with a retention time shift compared to the non-PEGylated peptide. Purity should typically be >95%. |
| Mass Spectrometry (LC-MS or MALDI-TOF) | Confirm molecular weight. | The observed mass should match the calculated theoretical mass of the PEGylated peptide. A characteristic distribution of peaks separated by ~44 Da (the mass of an ethylene glycol unit) would indicate polydispersity, which should not be present with a discrete PEG9 linker.[22][23] |
LC-MS Analysis Insight: Characterizing PEGylated peptides by mass spectrometry can be challenging due to their size and potential for multiple charge states.[24][25] The use of post-column additives like triethylamine (TEA) can help to reduce charge states, simplifying the resulting mass spectrum and aiding in accurate mass determination.[22][24]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete PEG Coupling (Kaiser test positive) | - Insufficient activation time or reagent equivalents.- Steric hindrance.- Poor resin swelling. | - Repeat the coupling step with fresh reagents.- Increase coupling time to 4-6 hours or overnight.- Use a more powerful activator like HATU.- Ensure resin is fully swelled in DMF before coupling. |
| Low Yield After Cleavage | - Incomplete coupling at any stage.- Premature peptide cleavage from resin (especially with 2-Cl-Trt resin and certain bases).- Incomplete precipitation in ether. | - Review synthesis monitoring data (e.g., Kaiser tests).- Use a less labile linker if side reactions are suspected.- Ensure ether is ice-cold and use a sufficient volume for precipitation. |
| Multiple Peaks in HPLC | - Incomplete deprotection of side chains.- Deletion sequences from incomplete amino acid couplings.- Oxidation (especially of Met or Cys). | - Extend final cleavage/deprotection time.- Review coupling efficiency for each amino acid cycle.- Use appropriate scavengers in the cleavage cocktail and handle peptide under an inert atmosphere. |
Conclusion
This compound is a versatile and valuable reagent for the site-specific N-terminal PEGylation of synthetic peptides. By leveraging standard Fmoc-SPPS chemistry and making minor adjustments to coupling protocols to account for the nature of the PEG linker, researchers can efficiently synthesize homogenous, well-defined PEGylated peptides. The protocols and insights provided in this guide offer a robust framework for the successful incorporation of this linker, paving the way for the development of peptide therapeutics with enhanced properties and clinical potential.
References
- Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. (n.d.). PubMed.
- Huang, L., Gough, P. C., & DeFelippis, M. R. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 80(19), 7416–7426.
- Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., Umamaheshwari S, & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers in Bioengineering and Biotechnology.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate.
- Felix, A. M., Wang, C. T., Heimer, E. P., & Fournier, A. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides. International Journal of Peptide and Protein Research, 46(3-4), 253–264.
- Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers. (n.d.). ResearchGate.
- Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). (2022). National Institutes of Health (NIH).
- Albericio, F., & de la Torre, B. G. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024). Frontiers in Pharmacology.
- Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays. (n.d.). ResearchGate.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- SPPS Reagents Explained: A Complete Guide. (2023). CEM Corporation.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-123.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
- Methods for Removing the Fmoc Group. (n.d.). ResearchGate.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ingenieria-analitica.com [ingenieria-analitica.com]
- 23. frontiersin.org [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Revolutionizing Targeted Therapeutics: An Application Guide to Fmoc-N-amido-PEG9-acid
Introduction: The Critical Role of Linker Technology in Targeted Drug Delivery
In the pursuit of precision medicine, the ability to deliver a therapeutic agent specifically to its site of action is paramount. This targeted approach aims to maximize efficacy while minimizing off-target toxicity, a cornerstone of modern drug development. Polyethylene glycol (PEG) has emerged as a gold standard polymer for enhancing the pharmaceutical properties of therapeutic molecules.[1][2] The process of PEGylation, or the covalent attachment of PEG chains, confers several advantages, including improved solubility, extended plasma half-life, and reduced immunogenicity.[3][4]
However, the true power of PEGylation in targeted drug delivery lies in the use of heterobifunctional PEG linkers. These linkers act as a bridge, connecting a targeting moiety (e.g., an antibody or peptide) to a therapeutic payload. Fmoc-N-amido-PEG9-acid is a discrete-length (monodisperse) PEG linker that offers exceptional control and precision in the construction of these complex bioconjugates.[5][6] Its defined structure, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid, allows for a sequential and controlled conjugation strategy, which is essential for creating well-defined and reproducible targeted drug delivery systems.[][8]
This technical guide provides an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven protocols for its application in the development of targeted drug delivery systems.
Physicochemical Properties and Advantages
This compound is a valuable tool for researchers due to its unique combination of a hydrophilic PEG spacer and orthogonally protected functional groups.[5] The nine-unit PEG chain provides a balance of hydrophilicity to improve the solubility of conjugated molecules and a sufficient spacer length to mitigate steric hindrance between the targeting ligand and the drug.[9][10]
| Property | Value | Source |
| Molecular Formula | C36H53NO13 | [6] |
| Molecular Weight | 707.81 g/mol | [6] |
| CAS Number | 1191064-81-9 | [5] |
| Amine Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [] |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | [8] |
| Reactive Group | Carboxylic Acid | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
Key Advantages:
-
Monodispersity: Unlike traditional polydisperse PEGs, this linker has a defined molecular weight, ensuring homogeneity in the final conjugate.
-
Orthogonal Chemistry: The Fmoc and carboxylic acid groups allow for selective, stepwise reactions, providing precise control over the conjugation process.[10]
-
Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of hydrophobic drugs and peptides.[3]
-
Biocompatibility: PEG is well-established as a biocompatible polymer with low immunogenicity.[1]
Experimental Workflows and Protocols
The development of a targeted drug delivery system using this compound typically involves a multi-step process. The following protocols provide a detailed guide for each critical stage.
Logical Workflow for Developing a Targeted Drug Conjugate
Caption: Overall workflow for creating a targeted drug delivery system.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Targeting Ligand
This protocol describes the activation of the terminal carboxylic acid of this compound to form a reactive N-Hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine-containing targeting ligand (e.g., a peptide or antibody).[11][12]
Rationale: The conversion of the carboxylic acid to an NHS ester creates a more electrophilic species that readily reacts with primary amines to form a stable amide bond.[13] This is a widely used and robust method for bioconjugation.[14]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing targeting ligand (e.g., peptide, antibody)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents relative to the targeting ligand) in anhydrous DMF or DMSO.
-
Add NHS (or Sulfo-NHS for aqueous reactions) (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to the Targeting Ligand:
-
Dissolve the amine-containing targeting ligand in the reaction buffer.
-
Add the activated this compound solution to the ligand solution. The final concentration of organic solvent should ideally be kept below 10%.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC for peptides or size-exclusion chromatography for antibodies, to remove unreacted reagents and byproducts.
-
Chemical Reaction Scheme for Ligand Conjugation
Sources
- 1. PEGYLATION: an important approach for novel drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Analytical Framework for the Characterization of Fmoc-N-amido-PEG9-acid Conjugates
Abstract
Fmoc-N-amido-PEG9-acid is a discrete (monodisperse) polyethylene glycol (PEG) linker critical in bioconjugation and drug delivery system development.[1][2] Its heterobifunctional nature, featuring a base-labile Fmoc-protected amine and a terminal carboxylic acid, allows for precise, stepwise synthesis and subsequent conjugation to therapeutic molecules.[3] The PEG9 chain enhances the solubility and pharmacokinetic properties of the final conjugate.[4][5] Given its pivotal role, rigorous analytical characterization is not merely a quality control measure but a fundamental necessity to ensure the identity, purity, and structural integrity of the linker before its incorporation into complex biologics. This guide provides a comprehensive, multi-modal analytical workflow, detailing the core methodologies and protocols required for the complete characterization of this compound.
Introduction: The Imperative for Rigorous Characterization
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), the linker is a critical component that dictates the stability, solubility, and overall efficacy of the final product.[4][5] The this compound linker offers a unique advantage due to its discrete chain length, eliminating the polydispersity challenges associated with traditional PEG polymers.[6] This homogeneity simplifies downstream analysis of the final conjugate. However, the synthesis of the linker itself can introduce impurities, such as incompletely reacted starting materials or byproducts from the introduction of the Fmoc protecting group.[7]
Therefore, a robust analytical strategy is essential to confirm that the material meets stringent quality specifications. This document outlines an integrated approach utilizing UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete analytical profile of the conjugate.
Overall Analytical Workflow
The characterization of this compound follows a logical progression from initial identity and purity checks to definitive structural confirmation. The workflow ensures that each step validates the findings of the previous one, creating a self-validating analytical system.
UV-Vis Spectroscopy: Confirming the Fmoc Chromophore
Expertise & Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group possesses a strong chromophore, making UV-Vis spectroscopy a rapid and straightforward method for its initial identification.[8] This technique is also instrumental in monitoring the deprotection (removal) of the Fmoc group during solid-phase peptide synthesis (SPPS), where the release of the dibenzofulvene-piperidine adduct is quantified at approximately 301 nm.[9][10] For the intact linker, the characteristic absorbance of the fluorenyl group confirms its presence.
Protocol 1: UV-Vis Absorbance Scan
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.05 mg/mL.
-
Blanking: Use the same solvent to zero the spectrophotometer.
-
Measurement: Scan the sample from 200 nm to 400 nm in a quartz cuvette.
-
Data Analysis: Confirm the presence of characteristic absorbance maxima for the Fmoc group, typically around 265 nm and 290 nm. The absence of a strong peak around 301 nm confirms the Fmoc group is intact and has not been prematurely cleaved.
Reversed-Phase HPLC: The Gold Standard for Purity Assessment
Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method for assessing the purity of the conjugate and separating it from potential impurities.[11] A C18 column is the stationary phase of choice due to its hydrophobic nature, which effectively retains the nonpolar Fmoc group. A gradient elution using a mixture of water and an organic solvent (typically acetonitrile), both acidified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA), is employed. The acid sharpens peaks and protonates the terminal carboxylic acid, ensuring consistent retention.
Protocol 2: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in 50:50 acetonitrile:water. Dilute to 0.2 mg/mL with the initial mobile phase conditions.
-
Method Parameters: Configure the HPLC system according to the parameters in the table below.
-
Injection & Run: Inject 10 µL of the sample and run the gradient method.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected at the primary wavelength (e.g., 265 nm).
Table 1: Typical HPLC Conditions for Purity Analysis
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18, 3.5 µm, 130 Å | Standard for separating molecules with hydrophobic moieties like the Fmoc group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure consistent ionization and sharp peaks.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the retained analyte.[12] |
| Gradient | 20% to 80% B over 20 minutes | A gradual increase in organic phase ensures good separation of the main product from more or less hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Wavelength for maximum absorbance of the Fmoc chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
Mass Spectrometry: Unambiguous Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry (MS) provides an exact measurement of the molecular mass, offering definitive confirmation of the conjugate's identity.[13] Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that keeps the molecule intact.[6] The analysis of PEGylated compounds can sometimes be complicated by the formation of multiple adducts (e.g., with Na⁺ and K⁺) and various charge states.[14] For discrete PEGs like PEG9, the spectrum is much simpler than for polydisperse polymers.
The theoretical molecular weight of this compound (C₃₆H₅₃NO₁₃) is 707.81 Da.[15] MS analysis should confirm this mass.
Protocol 3: LC-MS Intact Mass Analysis
-
Instrumentation: An HPLC system (as described in Protocol 2) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same LC method as in Protocol 2 to separate the analyte from salts and impurities before it enters the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 1500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
-
Data Analysis:
-
Examine the mass spectrum for the primary expected ions.
-
The high-resolution data allows for confirmation of the elemental composition.
-
Table 2: Expected Ions for this compound (Theoretical MW = 707.81)
| Ion Species | Formula | Theoretical m/z |
| [M+H]⁺ | [C₃₆H₅₄NO₁₃]⁺ | 708.36 |
| [M+Na]⁺ | [C₃₆H₅₃NO₁₃Na]⁺ | 730.34 |
| [M+K]⁺ | [C₃₆H₅₃NO₁₃K]⁺ | 746.31 |
NMR Spectroscopy: Definitive Structural Elucidation
Expertise & Rationale: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of all atoms. ¹H NMR is particularly powerful for characterizing PEG conjugates.[16][17] It allows for the identification and integration of signals corresponding to the distinct parts of the molecule: the aromatic protons of the Fmoc group, the repeating ethylene glycol units of the PEG chain, and the protons adjacent to the amide and acid functionalities.[18] The ratio of the integrations of these distinct regions should correspond to the theoretical proton count, providing definitive structural proof.
Protocol 4: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans) and an appropriate relaxation delay.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Assign the peaks based on their chemical shift (δ), multiplicity, and integration value.
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃, approximate)
| Protons | Description | Expected Chemical Shift (δ, ppm) | Expected Integration |
| Ar-H | Aromatic protons on Fmoc group | 7.2 - 7.8 | 8H |
| Fmoc CH, CH₂ | Aliphatic protons on Fmoc group | 4.2 - 4.5 | 3H |
| PEG Backbone | Repeating -O-CH₂-CH₂-O- units | 3.5 - 3.8 | ~36H |
| -CONH-CH₂- | Protons adjacent to amide nitrogen | ~3.4 | 2H |
| -CH₂-COOH | Protons adjacent to carboxylic acid | ~2.5 | 2H |
Causality Insight: The downfield shift of the protons adjacent to the amide linkage (~3.4 ppm) and the carboxylic acid (~2.5 ppm) compared to the main PEG backbone signal (~3.6 ppm) is due to the electron-withdrawing effects of the carbonyl and carboxyl groups, respectively. This differentiation is key to confirming the structure.[16]
Conclusion
The analytical characterization of this compound requires a multi-faceted approach to ensure product quality and integrity. The combination of UV-Vis spectroscopy, RP-HPLC, high-resolution mass spectrometry, and ¹H NMR spectroscopy provides a self-validating workflow that confirms the presence of the Fmoc protecting group, establishes purity, verifies the exact molecular weight, and provides unambiguous structural elucidation. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to confidently use this critical linker in the synthesis of next-generation therapeutics.
References
- Huang, L., Gough, P.C., & DeFelippis, M.R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567-577. [Link]
- Kunjachan, S., Ehling, J., & Lammers, T. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331-4336. [Link]
- Schuster, R.J., Ahner, J., Tober, K., & Hail, M.E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Karnaukhova, E. (2023).
- Gudihal, R., Babu, S. CV, Tang, N., Palaniswamy, S., Umamaheshwari, S., & Basingi, S. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
- SCIEX. (2012). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX Technical Note. [Link]
- University of Minnesota. (2023).
- ACS Publications. (2023).
- Sharma, A., et al. (2021).
- ResearchGate. (2023). PEG conjugation. Area of interest (δ = 3.30−4.40 ppm) 1 H NMR spectra.
- Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces.
- ADC Review. PEG Linkers. ADC Review. [Link]
- Springer Nature Experiments. Fmoc Test Protocols and Methods.
- Machado, D. F. S., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
- Senter, P. D., et al. (2000). Synthesis and HPLC analysis of an enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. Journal of Controlled Release. [Link]
- AAPPTEC. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
- Fields, G. B. (2025). Methods for Removing the Fmoc Group.
- AxisPharm. Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. enovatia.com [enovatia.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciex.com [sciex.com]
- 15. precisepeg.com [precisepeg.com]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
step-by-step guide to Fmoc solid-phase peptide synthesis
An In-depth Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine construction of peptides for research, diagnostics, and therapeutic development. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant methodology, prized for its mild reaction conditions and versatility.[1][2] This guide provides a comprehensive exploration of the principles, protocols, and critical considerations underpinning Fmoc-SPPS. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the fundamental chemistry and causal logic behind each phase of the process, ensuring a robust understanding for both novice and experienced practitioners.
The Foundational Principles of Fmoc SPPS
The elegance of SPPS lies in anchoring the C-terminal amino acid of a target peptide to an insoluble polymer resin.[2] This solid support acts as a handle, allowing the growing peptide chain to remain in a single reaction vessel while excess reagents and soluble by-products are efficiently removed through simple filtration and washing steps.[1][3] This paradigm simplifies purification, permits the use of large excesses of reagents to drive reactions to completion, and is highly amenable to automation.[2]
The Fmoc/tBu (tert-butyl) strategy employs an "orthogonal" protection scheme. The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Trt).[4][5][6] This orthogonality is critical: the Fmoc group can be removed repeatedly with a mild base (piperidine) without affecting the acid-labile side-chain protectors, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5]
The entire synthesis is a cyclical process, as illustrated below.
Stage 1: Synthesis Preparation - The Critical Choice of Resin
The success of SPPS begins with the selection of the solid support. The resin's linker determines the C-terminal functionality of the final peptide and the conditions required for its cleavage.[3]
Causality Behind Resin Selection:
-
For C-terminal Carboxylic Acids: Wang resin is the conventional choice. Its linker forms an ester bond with the first amino acid that is stable to the basic deprotection conditions but is readily cleaved by strong acid (TFA) to yield a free carboxylic acid.[7][8] 2-Chlorotrityl chloride (2-CTC) resin is a superior alternative, especially for preventing side reactions like diketopiperazine formation at the dipeptide stage.[9] Its high acid lability allows peptide cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM), which can yield a fully protected peptide fragment if desired.[8][9]
-
For C-terminal Amides: Rink Amide resin is the standard.[7][8] The linker is designed such that upon cleavage with TFA, it releases the peptide with a C-terminal primary amide.[3][7] Sieber Amide resin is an alternative that is more acid-sensitive, allowing for the generation of protected peptide amides.[8]
| Resin Type | C-Terminal Functionality | Typical Cleavage Condition | Key Application |
| Wang Resin | Carboxylic Acid | High % TFA (e.g., 95%) | Standard synthesis of peptide acids.[7][9] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | High % TFA (full deprotection) or 1-5% TFA in DCM (mild) | Synthesis of protected fragments; suppresses diketopiperazine formation.[9] |
| Rink Amide Resin | Primary Amide | High % TFA (e.g., 95%) | Standard synthesis of peptide amides.[3][7][9] |
| Sieber Amide Resin | Primary Amide | Mildly acidic conditions | Synthesis of protected peptide amides.[3][8] |
Protocol 1: Resin Swelling and Preparation
Rationale: The polystyrene-based resin beads must be swollen in an appropriate solvent. This expands the polymer matrix, making the reactive linker sites fully accessible to reagents, which is essential for efficient reaction kinetics.[3][7]
-
Weigh Resin: Place the appropriate amount of resin for your desired synthesis scale (e.g., 0.1 mmol) into a fritted reaction vessel.
-
Add Solvent: Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM). Use approximately 10 mL of solvent per gram of resin.
-
Swell: Agitate the resin slurry gently (e.g., on a shaker or with manual swirling) for 30-60 minutes at room temperature.[10] The resin beads will visibly increase in volume.
-
Wash: Drain the solvent and wash the resin thoroughly with the same solvent (3 x 1 min) to remove any preservatives or impurities.
Stage 2: The Peptide Elongation Cycle
This two-step cycle—deprotection and coupling—is repeated for each amino acid in the sequence.[1]
Fmoc Deprotection: Liberating the Amine
Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination reaction. A secondary amine base, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorene ring.[2][5] This induces the collapse of the molecule, releasing the free N-terminal amine, carbon dioxide, and a reactive dibenzofulvene (DBF) byproduct. The excess piperidine acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct that is washed away.[5][6][11]
Protocol 2: Fmoc Deprotection
-
Add Reagent: To the swollen peptide-resin, add a solution of 20% (v/v) piperidine in DMF. Ensure the resin is fully suspended.
-
React: Agitate the mixture for 5-10 minutes at room temperature.[2][10]
-
Drain & Repeat: Drain the deprotection solution. To ensure complete removal, repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.[2]
-
Wash Thoroughly: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct. Residual base can neutralize the incoming activated amino acid, inhibiting the coupling reaction.
Amino Acid Coupling: Forging the Peptide Bond
Mechanism: The formation of a peptide bond is thermodynamically unfavorable and requires chemical activation of the incoming amino acid's carboxyl group.[12][13] Modern coupling reagents are highly efficient activators. Onium salt reagents, such as HBTU , HATU , and HCTU , react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIEA) to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester (OBt or OAt ester).[14] This activated ester is highly susceptible to nucleophilic attack by the free N-terminal amine on the resin-bound peptide, forming the stable amide (peptide) bond.[13]
| Coupling Reagent | Class | Key Features |
| HBTU / TBTU | Aminium Salt | Workhorse reagents; highly efficient for standard couplings.[14][15] |
| HATU | Aminium Salt | Forms more reactive OAt esters; excellent for sterically hindered or difficult couplings.[14] |
| HCTU | Aminium Salt | More soluble and often faster than HBTU; cost-effective.[14] |
| DIC / DCC | Carbodiimide | Older reagents, often used with additives like HOBt or Oxyma to increase efficiency and suppress racemization. DCC forms an insoluble urea byproduct.[12][15][16] |
| COMU / PyOxim | Aminium Salt | Based on OxymaPure; avoids potentially explosive HOBt/HOAt byproducts while maintaining high reactivity.[14] |
Protocol 3: Amino Acid Coupling (HBTU Example)
Note: This protocol is based on a 0.1 mmol synthesis scale. Molar equivalents should be scaled accordingly.
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in ~3 mL of DMF.
-
Add Base: Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial.
-
Pre-activate: Gently swirl the mixture and allow it to pre-activate for 2-5 minutes. The solution will often change color (e.g., to yellow).
-
Couple: Add the activated amino acid solution to the deprotected peptide-resin.
-
React: Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings (e.g., sterically hindered amino acids like Valine), the reaction time can be extended or a more powerful reagent like HATU can be used.[17]
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Monitoring the Reaction
To ensure the integrity of the final peptide, it is crucial to confirm that each coupling reaction has gone to completion. The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[17]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.[17]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.[17]
Troubleshooting Incomplete Coupling: If a Kaiser test is positive, the most common remediation is to perform a "double coupling" —simply repeating the coupling protocol with a fresh solution of activated amino acid.[17] If the coupling remains incomplete, the unreacted amines should be "capped" by acetylation (e.g., with acetic anhydride and DIEA) to prevent the formation of deletion peptides in the final product.[17]
Stage 3: Cleavage and Final Deprotection
Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the acid-labile side-chain protecting groups.[7]
Mechanism: This is achieved by treating the peptide-resin with a strong acid, almost universally trifluoroacetic acid (TFA) . During this process, the acid cleaves the side-chain protecting groups (e.g., Boc, tBu, Trt) and the resin linker, generating highly reactive cationic species (e.g., the tert-butyl cation). These cations can irreversibly modify nucleophilic residues in the peptide, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
To prevent these deleterious side reactions, scavengers are added to the TFA to trap these reactive cations. The composition of the "cleavage cocktail" is critical and depends on the peptide sequence.
| Cleavage Cocktail Component | Purpose | Target Residue(s) |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage | Resin linker, most side-chain groups |
| Triisopropylsilane (TIS) | Reduces and traps carbocations | Trp, general scavenger[7] |
| Water (H₂O) | Suppresses t-butylation of Tyr/Trp | Tyr, Trp |
| 1,2-Ethanedithiol (EDT) | Strong scavenger for trityl groups | Cys(Trt)[18] |
| Thioanisole | Soft nucleophile, prevents Met oxidation | Met, Arg(Pmc/Mtr) |
| Phenol | Scavenger, prevents Tyr modification | Tyr, Trp |
Standard Cocktail (Reagent B): For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient.[7] Reagent K: For peptides containing multiple sensitive residues, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 ) may be required.[10]
Protocol 4: Cleavage and Peptide Precipitation
-
Prepare Resin: After the final DMF wash, wash the peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add Cleavage Cocktail: Add the appropriate cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Perform this step in a well-ventilated fume hood.
-
React: Agitate the slurry at room temperature for 2-4 hours.
-
Isolate Peptide: Filter the resin and collect the filtrate (which now contains the dissolved peptide) into a cold centrifuge tube containing chilled diethyl ether (~40 mL).
-
Precipitate: A white precipitate of the crude peptide should form immediately.
-
Pellet and Wash: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation (2-3 times). This removes residual scavengers and cleaved protecting groups.
-
Dry: Dry the final peptide pellet under vacuum to yield the crude product, which can then be purified by techniques such as reverse-phase HPLC.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and systematic methodology that has made complex peptides accessible. Success hinges not on blindly following steps, but on understanding the underlying chemical principles—from the strategic choice of resin and the orthogonal protection scheme to the mechanisms of deprotection, coupling, and cleavage. By appreciating the causality behind each protocol, researchers can intelligently troubleshoot problems, optimize syntheses for challenging sequences, and confidently produce high-quality peptides for their scientific endeavors.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Fields, G. B. (2007). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.6.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). AcadeChem.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage.
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
- Cruz, L. J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(10), 1552.
- Deprotection. (2018). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 21(8), 744-753.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Kumar, V., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1159-1167.
- Lelo, A., et al. (2015). Cleavage of synthetic peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-N-amido-PEG9-acid in Hydrogel Formation for Tissue Engineering
Introduction: A Versatile Building Block for Mimicking the Extracellular Matrix
In the pursuit of regenerative medicine and advanced cell therapies, the development of synthetic scaffolds that accurately mimic the native extracellular matrix (ECM) is of paramount importance. These scaffolds must not only provide structural support but also foster cell adhesion, proliferation, and differentiation.[1][2][3] Self-assembling peptide-based hydrogels have emerged as a highly promising class of biomaterials due to their inherent biocompatibility, tunable mechanical properties, and capacity to present bioactive cues.[4][5][6][7][8] At the forefront of this technology is the use of N-terminally protected peptide amphiphiles, with the Fluorenylmethoxycarbonyl (Fmoc) group being a key player in driving the self-assembly process.[9][10][11]
This guide focuses on a particularly versatile molecule, Fmoc-N-amido-PEG9-acid , a heterobifunctional molecule that combines the self-assembling prowess of the Fmoc group with the biocompatibility and hydrophilicity of a polyethylene glycol (PEG) spacer.[12][13][14][15] The terminal carboxylic acid provides a convenient handle for the covalent attachment of bioactive molecules, making it an ideal candidate for creating functionalized hydrogels for a wide range of tissue engineering applications.[12][15]
This document provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in the formation of hydrogels for tissue engineering research. We will delve into the mechanism of self-assembly, provide step-by-step instructions for hydrogel preparation and characterization, and discuss its applications in 3D cell culture and as a platform for controlled drug delivery.
The Science Behind Self-Assembly: From Molecule to Matrix
The spontaneous formation of a hydrogel from this compound is a fascinating example of molecular self-assembly. This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic Fmoc groups and intermolecular hydrogen bonding.[9][10][16]
The Fmoc group , with its planar and aromatic nature, is the primary driver of self-assembly. These groups from adjacent molecules stack on top of each other, much like coins, creating the core of the nanofibrous network.[9][10] The hydrophilic PEG9 spacer extends outwards from this hydrophobic core, interacting with the surrounding aqueous environment and ensuring the high water content characteristic of hydrogels.[12][15] The terminal carboxylic acid can be either deprotonated (negatively charged) or protonated (neutral) depending on the pH, which can influence the self-assembly process and provides a site for further chemical modification.
The transition from a solution of individual molecules to a self-supporting hydrogel can be triggered by a change in the environment, such as a shift in solvent polarity or pH.[17][16][18] The "solvent-switch" method, which will be detailed in the protocol section, is a common and effective technique to induce gelation.[18][19]
Mechanism of Hydrogel Formation via Solvent-Switch.
Protocols for Hydrogel Formation and Characterization
Part 1: Preparation of this compound Hydrogel (Solvent-Switch Method)
This protocol describes a reliable method for forming a hydrogel using the solvent-switch technique. The final concentration of the hydrogel can be adjusted to achieve desired mechanical properties.
Materials and Reagents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common starting point is 50 mg/mL (5% w/v).
-
Vortex or gently warm the solution to ensure complete dissolution. The solution should be clear and free of particulates.
-
-
Triggering Gelation:
-
To a sterile vial, add the required volume of PBS (pH 7.4).
-
Carefully add the calculated volume of the this compound stock solution to the PBS. For example, to prepare a 1 mL hydrogel at a final concentration of 0.5% (w/v), add 100 µL of the 5% stock solution to 900 µL of PBS.
-
Gently mix by pipetting up and down a few times. Avoid vigorous vortexing, as this can disrupt the formation of the nanofibrous network.
-
-
Incubation and Confirmation:
-
Allow the solution to stand undisturbed at room temperature. Gelation typically occurs within minutes to an hour, depending on the concentration.
-
Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful hydrogel will not flow.[19]
-
Experimental Workflow for Hydrogel Formation.
Part 2: Characterization of Hydrogel Properties
Thorough characterization of the hydrogel is crucial to ensure its suitability for the intended tissue engineering application.
1. Rheological Analysis:
Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[1][2][20][6][21]
-
Instrumentation: A rheometer with a parallel plate or cone-plate geometry is required.
-
Procedure:
-
Prepare the hydrogel directly on the lower plate of the rheometer or carefully transfer a pre-formed gel.
-
Lower the upper geometry to the desired gap (e.g., 0.5-1.0 mm).
-
Allow the sample to equilibrate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Perform an oscillatory time sweep at a constant frequency and strain to monitor the gelation kinetics.
-
Conduct a frequency sweep to determine the frequency-dependent behavior of the hydrogel.
-
Perform a strain sweep to identify the linear viscoelastic region and the yield point of the gel.
-
Table 1: Typical Rheological Properties of Fmoc-Peptide Hydrogels
| Hydrogel System | Storage Modulus (G') | Conditions | Reference |
| Fmoc-FF | ~80 Pa | 0.5% w/v | [22] |
| Fmoc-GFFRGD | ~100 Pa | Not specified | [22] |
| Fmoc-Tyrosine | ~1000 Pa | 1.0% w/v | [19] |
| Fmoc-Alanine with Ag⁺ | ~10,000 Pa | 4 mg/mL with 8x10⁻³ M Ag⁺ | [19] |
2. Morphological Characterization:
Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the nanofibrous structure of the hydrogel.
-
Sample Preparation (SEM): Hydrogels are typically freeze-dried or critical-point dried, then sputter-coated with a conductive material (e.g., gold) before imaging.
-
Sample Preparation (TEM): A small amount of the hydrogel is placed on a TEM grid, stained with a heavy metal salt (e.g., uranyl acetate), and allowed to dry.
3. In Vitro Degradation:
Understanding the degradation profile of the hydrogel is essential for applications where tissue regeneration is expected to occur over time.
-
Procedure:
-
Prepare hydrogel samples of a known weight.
-
Immerse the hydrogels in a relevant buffer (e.g., PBS or cell culture medium) at 37°C.
-
At predetermined time points, remove the hydrogels, blot excess water, and record the weight.
-
The degradation rate can be calculated as the percentage of weight loss over time.
-
Applications in Tissue Engineering
The unique properties of this compound hydrogels make them highly suitable for a variety of tissue engineering applications.
Three-Dimensional (3D) Cell Culture
These hydrogels provide a synthetic ECM that supports the growth and viability of various cell types in a 3D environment, which more closely mimics the in vivo setting compared to traditional 2D cell culture.[23][24][25][26]
Protocol for 3D Cell Encapsulation:
-
Cell Preparation: Harvest and resuspend cells in sterile PBS or cell culture medium at the desired concentration.
-
Hydrogel Preparation: Prepare the this compound solution in DMSO as described previously.
-
Cell Encapsulation:
-
Gently mix the cell suspension with the PBS that will be used for gelation.
-
Add the this compound stock solution to the cell-containing PBS and mix gently.
-
Dispense the cell-hydrogel precursor solution into a culture plate or desired mold.
-
-
Incubation: Allow the hydrogel to solidify at room temperature, then add cell culture medium and incubate at 37°C in a CO₂ incubator.
Cell Viability Assessment:
Assessing cell viability within a 3D hydrogel scaffold requires careful consideration of the assay method, as some 2D assays may not be accurate in a 3D context.[27][28]
-
Live/Dead Staining: This is a common and reliable method. A solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) is added to the cell-laden hydrogel. The hydrogel is then imaged using fluorescence microscopy.[29]
-
Metabolic Assays (e.g., AlamarBlue, MTS): These assays measure the metabolic activity of the cells. It is important to validate these assays for your specific hydrogel system, as the hydrogel matrix can sometimes interfere with the assay reagents or signal.[27][28]
Table 2: Common Cell Viability Assays for 3D Hydrogels
| Assay | Principle | Advantages | Considerations |
| Live/Dead Staining | Membrane integrity and enzymatic activity | Provides spatial information on cell viability | Requires fluorescence microscopy |
| AlamarBlue (Resazurin) | Reduction of resazurin by metabolically active cells | Non-toxic, allows for continuous monitoring | Hydrogel components may interfere with fluorescence |
| MTS/XTT | Reduction of tetrazolium salts to formazan | High-throughput compatible | Potential for hydrogel matrix interference |
| CellTiter-Glo 3D | Quantifies ATP, an indicator of metabolically active cells | High sensitivity, specifically designed for 3D cultures | Lytic assay, endpoint measurement |
Controlled Drug and Growth Factor Delivery
The nanofibrous network of the hydrogel can be used to entrap and provide sustained release of therapeutic molecules, such as drugs and growth factors.[30][31] The terminal carboxylic acid on the this compound provides a site for covalent conjugation of these molecules for more controlled and prolonged release profiles.
Protocol for Drug Loading (Passive Entrapment):
-
Hydrophobic Drugs: Dissolve the hydrophobic drug in the DMSO stock solution along with the this compound before initiating gelation.
-
Hydrophilic Drugs: Dissolve the hydrophilic drug in the PBS solution before adding the this compound stock solution.
-
The drug will be physically entrapped within the hydrogel network upon gelation.
In Vitro Release Study:
-
Prepare drug-loaded hydrogels in vials.
-
Add a known volume of release buffer (e.g., PBS) on top of the hydrogel.
-
At specific time points, collect the supernatant and replace it with fresh buffer.
-
Analyze the drug concentration in the supernatant using an appropriate method (e.g., UV-Vis spectroscopy, HPLC).
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the creation of biocompatible and functional hydrogels for tissue engineering. Its ability to self-assemble into a nanofibrous network that mimics the native ECM, coupled with the ease of functionalization, opens up a wide range of possibilities for creating advanced scaffolds for cell culture, regenerative medicine, and drug delivery. Future research will likely focus on the development of multi-functional hydrogels by conjugating various bioactive molecules to the PEG backbone, creating dynamic and responsive materials that can actively guide tissue regeneration.
References
- Hydrogelation Through Self-Assembly of Fmoc-Peptide Functionalized Cationic Amphiphiles: Potent Antibacterial Agent.
- The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics.
- Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels.
- Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing. PubMed Central.
- The rheological and structural properties of Fmoc-peptide-based hydrogels: the effect of aromatic molecular architecture on self-assembly and physical characteristics. PubMed.
- Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications.
- Synthesis and primary characterization of self-assembled peptide-based hydrogels. SciSpace.
- Synthesis and primary characterization of self-assembled peptide-based hydrogels. Methods in Molecular Biology.
- Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. Tissue Engineering Part C: Methods.
- Cell Viability Assays in Three-Dimensional Hydrogels: A Compar
- Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. SpringerLink.
- Applications of Fmoc-N-PEG24-acid in Advanced Drug Delivery Systems. Benchchem.
- Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing. PubMed.
- Self-Assembled Fmoc-Peptides as a Platform for the Formation of Nanostructures and Hydrogels.
- The rheological and structural properties of Fmoc-peptide-based hydrogels: The effect of aromatic molecular architecture on self-assembly and physical characteristics. Bar-Ilan University Research Authority.
- Rheological properties of Fmoc-FFpY6.4/Na + hydrogels prepared in 150...
- Self-Assembled Peptide-Based Hydrogels as Scaffolds for Proliferation and Multi-Differenti
- Hydrogelation Through Self-Assembly of Fmoc-Peptide Functionalized Cationic Amphiphiles: Potent Antibacterial Agent. American Chemical Society.
- Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine. Frontiers in Oncology.
- Nanostructured Hydrogels for Three‐Dimensional Cell Culture Through Self‐Assembly of Fluorenylmethoxycarbonyl–Dipeptides.
- A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Gels.
- This compound | CAS# 1191064-81-9. MedKoo Biosciences.
- NIST selects VitroGel® as material to generate the ASTM standard for measuring cell viability in scaffolds. TheWell Bioscience.
- Viability analysis and proliferation assay of 3D cell-laden hydrogel...
- Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry.
- Peptide Self-Assembly into Hydrogels for Biomedical Applications Related to Hydroxyap
- Mechanical and physicochemical behavior of a 3D hydrogel scaffold during cell growth and prolifer
- This compound. Precise PEG.
- This compound. CD Bioparticles.
- This compound, 1191064-81-9. BroadPharm.
- This compound | PEG analogue | CAS# 1191064-81-9. InvivoChem.
- Fmoc-amino acid-based hydrogel vehicle for delivery of amygdalin to perform neuroprotection.
- Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applic
- Self‐assembly pathway and the hydrogel formation mechanism of...
- New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. PubMed Central.
- Hydrogels formed from Fmoc amino acids. CrystEngComm (RSC Publishing).
- Hydrogels formed
- Biodegradable Hydrogels based on PEGylated Proteins for Tissue Engineering Applic
- Hydrogels of halogenated Fmoc-short peptides for potential application in tissue engineering.
- Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regener
- New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characteriz
- Advances in Peptide-Based Hydrogel for Tissue Engineering. PubMed Central.
- Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applic
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Semantic Scholar.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The rheological and structural properties of Fmoc-peptide-based hydrogels: the effect of aromatic molecular architecture on self-assembly and physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Assembled Peptide-Based Hydrogels as Scaffolds for Proliferation and Multi-Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and primary characterization of self-assembled peptide-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Self-Assembly into Hydrogels for Biomedical Applications Related to Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. precisepeg.com [precisepeg.com]
- 14. This compound - CD Bioparticles [cd-bioparticles.net]
- 15. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 16. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cris.biu.ac.il [cris.biu.ac.il]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy | Semantic Scholar [semanticscholar.org]
- 28. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications [mdpi.com]
Troubleshooting & Optimization
improving low coupling efficiency of Fmoc-N-amido-PEG-acid
< . ## Technical Support Center: Improving Low Coupling Efficiency of Fmoc-N-amido-PEG-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the common challenge of low coupling efficiency with Fmoc-N-amido-PEG-acid reagents. By understanding the underlying chemical principles and optimizing reaction parameters, you can significantly improve the yield and purity of your PEGylated conjugates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My coupling reaction with Fmoc-N-amido-PEG-acid is consistently yielding less than 50% of the desired product. What are the most likely causes?
Low coupling efficiency with Fmoc-N-amido-PEG-acid is a frequent challenge that can often be attributed to a combination of factors. The primary culprits are steric hindrance and suboptimal activation of the carboxylic acid group.
-
Steric Hindrance: The polyethylene glycol (PEG) chain, especially with higher molecular weights, is a large and flexible polymer. This bulkiness can physically obstruct the carboxylic acid end of the molecule, preventing it from efficiently reaching the amine group of your target molecule (e.g., a peptide on a solid support).[1][2][3] This "shielding" effect is a major contributor to sluggish or incomplete reactions.[1]
-
Suboptimal Carboxylic Acid Activation: The formation of a stable amide bond requires the conversion of the carboxylic acid into a more reactive species. If the activation step is inefficient, there will be insufficient activated PEG reagent available to react with the amine, leading to low yields. The choice of coupling reagent is critical, as standard reagents may not be potent enough to overcome the steric hindrance associated with the PEG chain.[2][3]
-
Aggregation: The PEG chain itself can sometimes promote the aggregation of the reacting molecules, particularly in solid-phase peptide synthesis (SPPS).[2] This aggregation further restricts the accessibility of the reactive sites.
Question 2: I am using a standard carbodiimide activator like DCC or DIC, but the coupling is still inefficient. What should I change?
While DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are common activators in peptide synthesis, they are often not reactive enough for sterically hindered couplings involving bulky reagents like Fmoc-N-amido-PEG-acid.[2][4] To enhance the reaction rate and overcome the steric barrier, it is highly recommended to switch to more potent, modern coupling reagents.
Recommended Solutions:
-
Uronium/Aminium or Phosphonium Salt-Based Reagents: These classes of reagents are significantly more effective for difficult couplings.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates highly reactive OAt esters, making it one of the most powerful coupling reagents available.[2][4][7]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium salt that often yields excellent results.[2][4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high reactivity and clean reaction profiles.[2][6]
-
-
Inclusion of Additives: When using carbodiimides, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is crucial.[4] These additives not only catalyze the reaction but also help to suppress side reactions.
The following table provides a comparison of commonly used coupling reagents for sterically hindered reactions:
| Coupling Reagent | Class | Relative Reactivity | Key Advantages |
| DCC/DIC | Carbodiimide | Low to Moderate | Cost-effective |
| HBTU/TBTU | Aminium/Uronium | High | Good for routine synthesis |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU |
| HATU | Aminium/Uronium | Excellent | Gold standard for hindered couplings[6] |
| PyAOP | Phosphonium | Excellent | Clean reactions, no guanidinylation side products[6] |
| COMU | Aminium/Uronium | Excellent | High reactivity, non-explosive[2][6] |
Question 3: How can I effectively monitor the progress of my coupling reaction to determine the optimal reaction time?
Real-time monitoring is essential to avoid unnecessarily long reaction times, which can lead to side reactions, and to ensure the reaction has gone to completion.
-
For Solid-Phase Peptide Synthesis (SPPS):
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin.[2][3] A positive result (blue or purple beads) indicates an incomplete reaction, while a negative result (yellow or colorless beads) suggests the coupling is complete.[3]
-
Fmoc-Quantification: After the coupling step, the subsequent Fmoc deprotection can be monitored by UV spectroscopy. The amount of the dibenzofulvene-piperidine adduct released has a characteristic absorbance around 301 nm. A low absorbance reading indicates that the preceding coupling step was efficient.[2]
-
-
For Solution-Phase Synthesis:
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the reaction.[8] By taking aliquots of the reaction mixture at different time points, you can track the disappearance of starting materials and the appearance of the desired product.[8]
-
Frequently Asked Questions (FAQs)
This section covers more general questions about working with Fmoc-N-amido-PEG-acid.
Q1: What is the optimal pH for coupling Fmoc-N-amido-PEG-acid to an amine?
The pH of the reaction is a critical parameter. For the coupling of an activated carboxylic acid (like an NHS ester) to a primary amine, a pH range of 7.0 to 9.0 is generally recommended.[9][10] In this range, the amine group is sufficiently deprotonated and thus nucleophilic, facilitating its attack on the activated ester.[9] For reactions involving carbodiimide activators in solution, maintaining a slightly acidic pH (around 4.5-6.0) during the activation step can be beneficial, followed by an adjustment to a more basic pH (7.2-7.5) for the coupling to the amine.[11][12][13]
Q2: Could the solvent I'm using be contributing to the low coupling efficiency?
Yes, the choice of solvent is crucial. The solvent must be able to effectively solvate the reactants, and in the case of SPPS, adequately swell the resin support.[14]
-
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used and effective solvents for these types of reactions.[7][15] Dichloromethane (DCM) can also be used, particularly in combination with DMF.[16]
-
Solvents to Avoid: Protic solvents (e.g., water, alcohols) should be avoided as they can react with the activated PEG-acid. Ensure all solvents are anhydrous to prevent hydrolysis of the activated species.
Q3: Are there any common side reactions to be aware of when working with Fmoc-N-amido-PEG-acid?
While the primary challenge is low efficiency, other side reactions can occur:
-
Fmoc Deprotection Side Reactions: The Fmoc group is removed under basic conditions, typically with piperidine.[7] This step can sometimes lead to side reactions, especially in the context of peptide synthesis, such as aspartimide formation from aspartic acid residues.[7]
-
Guanidinylation: When using uronium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the free N-terminal amine of a peptide is guanidinylated, leading to a capped and undesired product.[6] This is less of a concern with phosphonium reagents like PyAOP.[6]
Q4: How does the length of the PEG chain affect the coupling reaction?
The length and molecular weight of the PEG chain have a direct impact on steric hindrance.[1] Longer PEG chains create a larger hydrodynamic volume, which can more effectively "shield" the reactive carboxylic acid group, thereby decreasing the coupling efficiency.[1] Consequently, reactions with longer PEG chains may require more potent coupling reagents, longer reaction times, or higher temperatures to achieve satisfactory yields.[9][14]
Experimental Protocols
Protocol 1: General Procedure for Activating and Coupling Fmoc-N-amido-PEG-acid in Solution
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-N-amido-PEG-acid (1 equivalent) in anhydrous DMF.
-
Activation:
-
Using HATU: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.[7] Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Using EDC/NHS: Dissolve the Fmoc-N-amido-PEG-acid in a suitable buffer (e.g., MES buffer, pH 4.5-6.0). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).[7] Stir for 15-30 minutes at room temperature.
-
-
Coupling: Dissolve your amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5). Add the activated Fmoc-N-amido-PEG-acid solution to the amine solution.
-
Reaction: Allow the reaction to proceed for 2-12 hours at room temperature. The optimal time will depend on the specific reactants and should be determined by monitoring the reaction progress (e.g., by LC-MS).
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.[7][17][18]
Protocol 2: Fmoc Deprotection
-
Preparation: Dissolve the purified Fmoc-protected conjugate in an organic solvent (e.g., DMF).
-
Deprotection: Add a solution of 20% piperidine in DMF.[7]
-
Reaction: Stir the reaction at room temperature for 10-30 minutes. Monitor the deprotection by TLC or LC-MS, looking for the disappearance of the starting material.
-
Work-up: Remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified as needed.
Visual Diagrams
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting low coupling efficiency.
Chemical Pathway for Amide Bond Formation via HATU Activation
Caption: The two-step process of amide bond formation using HATU activation.
References
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Keefe, A. J., & Jiang, S. (2012). Relieving PEGylation.
- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
- Pozzi, D., et al. (2014). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 6(5), 2782-2792.
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128.
- Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329.
- AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
- Egelund, P. H., et al. (2019).
- Adaligil, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents.
- Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 18(1), 1-14.
- AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers.
- Juhász, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14144-14155.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing EDC/NHS Coupling Reactions with PEG Linkers
Welcome to the technical support center dedicated to mastering 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions involving polyethylene glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice to overcome common challenges in bioconjugation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your PEGylation strategies with confidence.
Core Principles of EDC/NHS-PEG Coupling
EDC/NHS chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[1] The inclusion of a PEG linker in this reaction can significantly enhance the therapeutic properties of biomolecules by improving solubility, increasing stability, and reducing immunogenicity.[2] However, the unique properties of PEG also introduce specific challenges that require careful optimization.
The reaction is a two-step process:
-
Activation: EDC reacts with a carboxyl group (often on the PEG linker) to form a highly reactive, but unstable, O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Coupling: To prevent hydrolysis of the unstable intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule (e.g., a protein or peptide) at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[3][4]
The success of this process hinges on a delicate balance of pH, reagent concentrations, and reaction times, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for each step of the EDC/NHS reaction?
A1: The two steps have distinct optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a pH of 4.5-6.0.[3] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid). The subsequent coupling of the NHS-activated molecule to a primary amine is favored at a pH of 7.2-8.5.[4] Buffers like phosphate-buffered saline (PBS) are suitable for this stage.[3]
Q2: Which buffers should I avoid?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[5] Therefore, avoid buffers such as Tris and glycine, as well as acetate buffers.[3][5]
Q3: How can I prevent hydrolysis of the active intermediates?
A3: The O-acylisourea intermediate and the NHS ester are both susceptible to hydrolysis in aqueous solutions.[5] The rate of hydrolysis for the NHS ester increases significantly with pH; for instance, the half-life at pH 7 can be several hours, but it drops to mere minutes at pH 8.6.[6][7] To minimize hydrolysis, perform the coupling step immediately after the activation of the PEG linker.[4]
Q4: How does the PEG linker affect the reaction?
A4: The PEG linker can influence the reaction in several ways. Its hydrophilic nature can improve the solubility of hydrophobic molecules.[2] However, longer PEG chains can cause steric hindrance, potentially slowing down the reaction rate or requiring adjusted molar ratios.[8] The conformation of the PEG chain on a surface can also impact the accessibility of the reactive group.[9]
Q5: How do I quench the reaction, and why is it important?
A5: Quenching is essential to stop the reaction and deactivate any remaining active NHS esters, preventing unintended modifications of other molecules.[10] Common quenching agents include primary amine-containing molecules like Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-100 mM.[10][11]
Troubleshooting Guide
Problem 1: Low or No PEGylation Efficiency
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture and can hydrolyze over time if not stored properly.[5][12] Once hydrolyzed, they are no longer active as coupling agents. | Store EDC and NHS desiccated at -20°C. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of EDC and NHS immediately before use.[3] |
| Incorrect pH | The activation and coupling steps have narrow optimal pH ranges. If the pH is too low during coupling, the amine will be protonated and less nucleophilic. If the pH is too high during activation or coupling, hydrolysis of the active intermediates will dominate.[6][7] | For a two-step protocol, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step.[3] Then, adjust the pH to 7.2-8.0 for the coupling reaction with the amine-containing molecule.[5] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for the NHS-activated PEG, reducing the yield of the desired conjugate.[5] | Perform a buffer exchange to an amine-free buffer like PBS or HEPES before initiating the reaction.[4] |
| Steric Hindrance from PEG | Long or branched PEG chains can sterically hinder the approach of the amine-containing molecule to the activated carboxyl group, reducing reaction efficiency.[8] | Increase the molar excess of the activated PEG linker. A 10-20 fold molar excess is a good starting point for optimization.[5] Also, consider increasing the reaction time or temperature. |
| Hydrolysis of NHS-activated PEG | The NHS ester is susceptible to hydrolysis, especially at higher pH.[6][7] If there is a delay between the activation and coupling steps, a significant portion of the activated PEG may become inactive. | Add the amine-containing molecule to the reaction mixture immediately after the activation of the carboxyl-terminated PEG.[4] |
Problem 2: Product Aggregation or Precipitation
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| High Degree of PEGylation | Excessive PEGylation can alter the physicochemical properties of the protein, leading to insolubility and aggregation.[5] | Reduce the molar excess of the activated PEG linker in the reaction.[5] Empirically determine the optimal PEG-to-protein ratio. |
| Incorrect Buffer Conditions | The pH of the reaction buffer may be too close to the isoelectric point (pI) of the protein, minimizing its net charge and promoting aggregation. | Ensure the reaction pH is at least 1-2 units away from the pI of your protein.[13] Maintain protein stability by using an appropriate buffer system throughout the reaction and purification process.[5] |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation, especially during modification reactions. | Perform the reaction at a lower protein concentration (e.g., 1-10 mg/mL).[14] |
Problem 3: Difficulty in Purification
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inefficient Removal of Unreacted PEG | The chosen purification method may not be suitable for separating the PEGylated product from the excess unreacted PEG linker, especially if their sizes are not sufficiently different. | For significant size differences, size-exclusion chromatography (SEC) is effective.[] Dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) can also be used to remove smaller unreacted PEG linkers.[5] |
| Heterogeneous Product Mixture | The reaction can result in a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species, which can be difficult to separate.[] | Ion-exchange chromatography (IEX) is often the method of choice for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges, altering their chromatographic behavior.[] Hydrophobic interaction chromatography (HIC) can also be a useful orthogonal technique.[] A multi-step purification strategy may be necessary. |
Visualizing the Process
EDC/NHS Coupling Mechanism with a PEG Linker
Caption: The two-step EDC/NHS reaction mechanism for PEGylation.
General Experimental Workflow
Caption: A typical workflow for EDC/NHS-mediated PEGylation.
Optimized Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of a Carboxyl-PEG to a Protein
This protocol provides a general guideline. Optimal conditions, particularly molar ratios, may require empirical determination.[5]
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Carboxyl-terminated PEG (PEG-COOH)
-
Protein to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Desalting column (e.g., SEC) or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[5]
-
Prepare a stock solution of EDC and NHS/Sulfo-NHS in anhydrous DMSO or fresh Activation Buffer immediately before use.[5]
-
Dissolve the Carboxyl-PEG in Activation Buffer.
-
Ensure the protein is in Coupling Buffer. If necessary, perform a buffer exchange.
-
-
Activation of Carboxyl-PEG:
-
Conjugation to the Protein:
-
Immediately after activation, add the activated PEG solution to the protein solution.[5]
-
The molar ratio of PEG to the protein should be optimized; a 10-20 fold molar excess of the PEG linker is a good starting point.[5]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
Characterization of PEGylated Conjugates
Comprehensive characterization is crucial to confirm the success of the conjugation and to understand the properties of the final product.[16]
| Technique | Information Provided | Key Considerations |
| SDS-PAGE | Visual confirmation of an increase in molecular weight upon PEGylation. Provides an initial assessment of conjugation efficiency and product heterogeneity. | The PEGylated protein will migrate slower than the unmodified protein.[4] |
| Size-Exclusion Chromatography (SEC) | Separation of PEGylated species based on hydrodynamic radius. Can be used to separate mono-, di-, and multi-PEGylated forms from the unreacted protein.[][16] | PEGylation significantly increases the effective size of a protein.[16] |
| Mass Spectrometry (MS) | Precise determination of the molecular weight of the conjugate, allowing for the calculation of the degree of PEGylation (number of PEG chains per molecule).[16][17] | Techniques like MALDI-TOF or ESI-MS are commonly used.[17] |
| ¹H NMR Spectroscopy | Can be used to determine the average degree of PEGylation by integrating the characteristic signals of the PEG ethylene oxide protons (around 3.6 ppm) and comparing them to a unique signal from the non-PEG portion of the conjugate.[17] | Requires a relatively pure sample and may have complex spectra for heterogeneous samples.[17] |
References
- Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Labicom.cz. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
- J-Stage. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters.
- National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
- ResearchGate. (n.d.). PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates.
- PubMed. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters.
- Biopharma PEG. (n.d.). NHS-PEG-NHS.
- PubMed. (n.d.). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv.
- ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?
- ResearchGate. (2020). EDC-NHS coupling not working?
- MDPI. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
- Kinam Park. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles.
- National Institutes of Health. (2016). How PEGylation Influences Protein Conformational Stability.
- ResearchGate. (2021). Best purification method of a PEGylated peptide?
- ResearchGate. (2017). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group?
- National Institutes of Health. (n.d.). Protein-Polymer Conjugation—Moving Beyond PEGylation.
- ResearchGate. (n.d.). Reaction scheme of NHS-terminated and amine-terminated PEG macromers.
- PubMed. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles.
- bioRxiv. (2020). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties.
- RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
Sources
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. kinampark.com [kinampark.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Peptide Aggregation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with expert insights and practical solutions for overcoming one of the most common hurdles in Solid-Phase Peptide Synthesis (SPPS): peptide aggregation. Here, you will find in-depth FAQs, troubleshooting guides, and validated protocols focused on the strategic use of Polyethylene Glycol (PEG) linkers to enhance the yield and purity of your synthetic peptides.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core concepts behind peptide aggregation and the mechanistic role of PEG linkers in its prevention.
Q1: What is peptide aggregation in SPPS and why is it a critical problem?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin during synthesis.[1][2] This phenomenon is particularly common in sequences that are long (often over 20-30 amino acids), rich in hydrophobic residues (like Val, Ile, Leu, Phe), or prone to forming stable secondary structures such as β-sheets.[3][4]
Aggregation is a critical problem because it leads to:
-
Poor Solvation and Reagent Accessibility: Aggregated chains shield reaction sites, preventing coupling reagents and Fmoc-deprotection solutions (e.g., piperidine) from reaching the N-terminus of the growing peptide.[3]
-
Incomplete Reactions: This poor accessibility results in failed or incomplete coupling and deprotection steps.[4]
-
Lower Yield and Purity: The final crude product becomes a complex mixture of the target peptide along with deletion sequences (where one or more amino acids are missing) and other impurities, significantly complicating purification and reducing the overall yield.[3][5]
Q2: How do PEG linkers mechanistically prevent on-resin aggregation?
A2: Polyethylene Glycol (PEG) is a highly hydrophilic, flexible, and biocompatible polymer.[6][7] When incorporated into a peptide synthesis strategy, either as part of the resin backbone (e.g., PEG-PS resins) or as a discrete linker molecule, it mitigates aggregation through several key mechanisms:[3]
-
Improved Solvation: The ethylene glycol units of PEG bind water molecules, creating a hydration shell around the peptide-resin matrix.[8] This disrupts the inter-chain hydrogen bonding that drives β-sheet formation and aggregation, keeping the peptide chains solvated and accessible.[3]
-
Steric Hindrance: The flexible PEG chains act as physical spacers, increasing the distance between adjacent peptide chains and preventing them from interacting and aggregating.[9]
-
Enhanced Solubility: By imparting their hydrophilic character, PEG linkers increase the overall solubility of the growing peptide, which is beneficial both during synthesis and subsequent purification.[3][10]
Below is a diagram illustrating this mechanism.
Caption: Troubleshooting flowchart for peptide aggregation issues.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common workflow involving PEG linkers.
Protocol: Manual Incorporation of an Fmoc-PEG-COOH Linker at the N-Terminus
This protocol describes the manual coupling of a discrete PEG linker (e.g., Fmoc-N-amido-PEGn-acid) to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Fmoc-N-amido-PEGn-acid (1.5 - 3 eq. relative to resin loading).
-
Coupling Reagent: HBTU (1.5 - 3 eq.) or similar (e.g., HATU).
-
Base: N,N-Diisopropylethylamine (DIPEA) (3 - 6 eq.).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% piperidine in DMF.
-
Kaiser test kit for monitoring.
Procedure:
-
Resin Preparation:
-
Swell the N-terminally deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn dark blue.
-
-
Activation of the PEG Linker:
-
In a separate vial, dissolve the Fmoc-N-amido-PEGn-acid and HBTU in a minimal amount of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated PEG linker solution to the resin.
-
Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) for 2-4 hours at room temperature. [11]
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive, the coupling reaction can be extended or a second coupling can be performed.
-
Once coupling is complete, drain the reaction solution and wash the resin extensively:
-
3-5 times with DMF.
-
3-5 times with DCM.
-
3-5 times with DMF. [11]
-
-
-
Fmoc Deprotection of the PEG Linker (Optional):
-
If further synthesis is required after the PEG linker, the Fmoc group must be removed.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. [11] * Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. [11]
-
-
Cleavage and Final Deprotection:
-
Proceed with the standard protocol for cleaving the peptide from the resin and removing side-chain protecting groups (e.g., using a cleavage cocktail like 95% TFA, 2.5% water, 2.5% TIS). [11]
-
Part 4: Advanced Considerations
Q: Can PEGylation impact the biological activity of my peptide?
A: Yes, significantly. PEGylation is a well-established technique to improve the pharmacokinetic properties of therapeutic peptides, but it can also alter their biological function. [8][12]
-
Potential for Reduced Activity: The PEG chain can cause steric hindrance, potentially interfering with the peptide's ability to bind to its target receptor or substrate. This can sometimes lead to lower in vitro activity. [6][12]* Improved In Vivo Efficacy: Despite a potential decrease in in vitro activity, the overall in vivo efficacy is often enhanced. This is because PEGylation increases the peptide's half-life in circulation, protects it from proteolytic degradation, and reduces renal clearance. [8][13][14]* Impact Varies: The effect is highly dependent on the PEGylation site, the length of the PEG chain, and the peptide's mechanism of action. [13]Therefore, any PEGylated peptide intended for biological assays must be carefully evaluated against its non-PEGylated counterpart.
References
- Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018.National Institutes of Health (NIH).
- A review on impact of pegylation on biopharmaceuticals.ScienceScholar.
- Effect of Molecular Size of Pegylated Peptide on the Pharmacokinetics and Tumor Targeting in Lymphoma-Bearing Mice.AACR Journals.
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).Frontiers in Bioengineering and Biotechnology.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
- Factors affecting the physical stability (aggregation) of peptide therapeutics.Interface Focus.
- What do you do when your peptide synthesis fails?Biotage.
Sources
- 1. peptide.com [peptide.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Fmoc-N-amido-PEG9-acid solubility issues and solutions
Welcome to the technical support center for Fmoc-N-amido-PEG9-acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this versatile PEG linker. Proper handling and dissolution are the foundational first steps for its successful application in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of antibody-drug conjugates (ADCs). This document provides in-depth, experience-driven solutions to ensure your experiments proceed efficiently and with reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can its solubility be challenging?
This compound is a bifunctional linker molecule. It consists of a hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer with nine repeating ethylene oxide units, and a terminal carboxylic acid.[1][2] This molecular architecture, while highly useful, creates an amphiphilic compound—a molecule with both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. The bulky, aromatic Fmoc group drives solubility in organic media, while the PEG chain is designed to increase solubility in aqueous environments.[][4] The challenge arises from this dual nature; the very features that make it versatile also create a delicate solubility balance that is highly dependent on the solvent system.
Q2: What are the best starting solvents for dissolving this compound?
For most applications, especially those preceding organic-phase reactions like peptide synthesis, polar aprotic solvents are the most effective. These solvents successfully solvate both the Fmoc group and the PEG chain. The recommended starting solvents are:
-
N,N-Dimethylformamide (DMF) [5]
DMF and NMP are standard solvents in solid-phase peptide synthesis and are highly effective at dissolving Fmoc-protected amino acids and reagents.[5][8] DMSO is also an excellent choice, though care must be taken to use an anhydrous grade, as absorbed water can negatively impact the solubility of hydrophobic compounds.[6]
Q3: Can I dissolve this compound directly in water or aqueous buffers?
Direct dissolution in purely aqueous media is generally not recommended and often unsuccessful. While the PEG9 spacer is intended to confer hydrophilicity[9][10], the large, nonpolar Fmoc group typically causes the compound to be sparingly soluble or insoluble in water.[6][11] The hydrophobic Fmoc group can drive the molecules to self-associate and aggregate, leading to precipitation.[12]
For applications requiring an aqueous environment (e.g., bioconjugation), the standard and most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then add it dropwise to the aqueous buffer with gentle stirring. This technique is detailed in the Protocols section of this guide.
Q4: My this compound appears as a sticky, waxy solid instead of a powder. Is it still usable?
Yes, this is a common observation and does not necessarily indicate degradation. PEG compounds are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][7] This absorbed water can cause the material to transition from a free-flowing powder to a tacky, wax-like, or semi-solid state.[7] This can make accurate weighing and handling difficult.
To mitigate this, always store the compound in a tightly sealed container at -20°C, preferably in a desiccator or under an inert atmosphere.[1][4] Before opening the vial, it is critical to allow it to warm to room temperature completely to prevent atmospheric moisture from condensing on the cold solid.[4]
Troubleshooting Guide: Common Solubility Issues
Scenario 1: The compound is not dissolving or is dissolving very slowly in my organic solvent (DMF, NMP, DMSO).
This is a frequent issue that can often be resolved with simple physical interventions. Inadequate solubility can lead to inaccurate concentration calculations and poor reaction kinetics in subsequent steps.[11]
Root Causes & Solutions
-
Insufficient Solvation Energy: The dissolution process may be kinetically slow.
-
Solution: Employ mechanical assistance. Gentle vortexing or, more effectively, sonication in a water bath for 5-15 minutes can significantly accelerate dissolution by breaking up solid aggregates and increasing the interaction between the compound and the solvent.[6]
-
-
Low Ambient Temperature: Solubility is temperature-dependent.
-
Solution: Apply gentle, controlled heat. Warming the solution to 30-40°C can often overcome the energy barrier for dissolution.[6] Caution: Avoid excessive heat, as prolonged exposure to high temperatures can potentially compromise the integrity of the Fmoc group.
-
-
Solvent Quality: The presence of contaminants, particularly water, can hinder solubility.
-
Solution: Verify the quality of your solvent. Use a fresh bottle of anhydrous or high-purity solvent, especially when working with DMSO.[6] Water in aprotic polar solvents can significantly reduce their ability to solvate hydrophobic moieties like the Fmoc group.
-
Caption: Troubleshooting workflow for poor dissolution.
Scenario 2: The compound dissolves in an organic solvent but then crashes out when introduced to my aqueous reaction buffer.
This is the most common challenge when transitioning from an organic to an aqueous system. It is a classic example of precipitation due to a dramatic change in solvent polarity.
Root Causes & Solutions
-
High Local Concentration: Adding a concentrated organic stock solution too quickly creates localized pockets where the compound's concentration exceeds its solubility limit in the mixed solvent system, causing immediate precipitation.[13]
-
Solution: Employ controlled, stepwise addition. Add the organic stock solution very slowly (dropwise) into the vigorously stirring aqueous buffer.[13] This ensures rapid dispersion and prevents the local concentration from reaching a critical point.
-
-
Final Organic Solvent Percentage is Too Low: The final mixture may not contain enough organic co-solvent to keep the amphiphilic molecule in solution.
-
Solution: Re-evaluate your final reaction concentration. While the goal is often to minimize organic solvent, a final concentration of 5-10% DMSO or DMF is frequently required to maintain solubility without denaturing proteins or significantly altering reaction conditions.
-
-
Buffer pH and Ionic Strength: The charge state of the terminal carboxylic acid can influence solubility.
-
Solution: In a neutral to basic buffer (pH > 7), the carboxylic acid will be deprotonated to a carboxylate, which is more hydrophilic and may slightly improve solubility. Conversely, an acidic pH will keep it protonated, increasing hydrophobicity. Consider adjusting your buffer pH if your experimental design allows.
-
Scenario 3: My dissolution results are inconsistent from one experiment to the next.
Reproducibility is key in research. Inconsistent solubility often points to subtle variations in materials or handling procedures.
Root Causes & Solutions
-
Variable Water Content: This is the most likely culprit.
-
Solution 1 (Compound): Implement a strict handling protocol. As mentioned in FAQ Q4, always allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] Minimize its exposure to air.
-
Solution 2 (Solvent): Standardize your solvent source. Use solvents from the same supplier and grade, and always use a fresh bottle or a properly stored anhydrous solvent. Remember that solvents like DMF can degrade over time to release amine impurities that can react with the Fmoc group.[5]
-
-
Inaccurate Weighing: If the compound has absorbed water, its measured weight will be inaccurate, leading to lower-than-expected concentrations.
-
Solution: If you suspect the compound is hydrated, handle it in a controlled environment like a glove box. For the highest accuracy, the concentration of the final stock solution should be confirmed via an analytical method like HPLC with UV detection before use.
-
Protocols & Data
Solubility Profile Summary
The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents based on its chemical properties and established behavior of similar compounds.
| Solvent | Type | Expected Solubility | Notes |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Soluble | Recommended for SPPS and stock solutions.[5] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Soluble | Excellent alternative to DMF; solvates peptide resins well.[5][6] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Soluble | Excellent for high-concentration stocks. Use anhydrous grade.[6][7] |
| DCM (Dichloromethane) | Nonpolar | Moderately Soluble | May require mechanical assistance. Less common for Fmoc chemistry.[5][7] |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Good solvent for PEG-based resins.[5] |
| Water / Aqueous Buffers | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic Fmoc group limits solubility.[6][11] |
| Methanol / Ethanol | Polar Protic | Poorly Soluble | Generally not recommended. |
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard procedure for dissolving this compound in an organic solvent for use in peptide synthesis or as a precursor for aqueous reactions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO or DMF
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or ultrasonic water bath
Procedure:
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to sit on the benchtop for at least 20-30 minutes to reach ambient temperature.
-
Weighing: In a controlled environment to minimize moisture exposure, weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 100 mM).
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in an ultrasonic water bath and sonicate for 10-15 minute intervals until the solution is clear.
-
If necessary, warm the solution to 30-40°C with intermittent vortexing.
-
-
Storage: Once fully dissolved, the stock solution can be stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
Protocol 2: Introduction of the Compound into an Aqueous Medium
This protocol outlines the critical steps for diluting an organic stock solution into an aqueous buffer while avoiding precipitation.
Materials:
-
Prepared stock solution of this compound in DMSO (from Protocol 1).
-
Target aqueous buffer (e.g., PBS, HEPES), pre-chilled to 4°C if working with sensitive proteins.
-
Magnetic stir plate and stir bar.
Procedure:
-
Setup: Place the vial or beaker containing your aqueous buffer on a magnetic stir plate and begin stirring at a moderate speed to create a vortex.
-
Slow Addition: Using a pipette, add the required volume of the organic stock solution to the buffer. Dispense the stock solution drop by drop directly into the vortex of the stirring buffer.
-
Dispersion: Allow the solution to stir for an additional 5-10 minutes after the addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitate (Tyndall effect) by shining a light source through it. A clear solution indicates successful dissolution.
-
Proceed Immediately: Use the freshly prepared aqueous solution in your downstream application without delay to minimize the risk of aggregation over time.
References
- Vertex AI Search. Solvents for Solid Phase Peptide Synthesis.
- Shochem. (2025). What are the solubility characteristics of different PEG derivatives?.
- BenchChem. (2025). The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers.
- Creative PEGWorks®. General Technical Information – Linear PEG Products.
- CD Bioparticles. This compound.
- BroadPharm. This compound, 1191064-81-9.
- Google Patents. WO2019241586A1 - Solvent system for solid phase peptide synthesis.
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
- BOC Sciences. This compound | CAS 1191064-81-9.
- Vector Labs. Fmoc-N-amido-dPEG®₁₂-acid.
- InvivoChem. This compound | PEG analogue | CAS# 1191064-81-9.
- BenchChem. (2025). Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG9-Amine.
- Castelvecchio, A. et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. ACS Omega.
- Xi'an YUECHEM. (2024). This compound.
- A&A PEGLAB. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release.
Sources
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. This compound-西安齐岳生物 [0qy.com]
- 10. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solid-Phase Peptide Synthesis
Topic: Troubleshooting and Preventing Premature Fmoc Group Removal During Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and field-proven protocols to address the common challenge of premature Nα-Fmoc group removal during the coupling step of SPPS.
Frequently Asked Questions (FAQs)
Q1: What is premature Fmoc deprotection and why is it a problem?
Premature Fmoc deprotection is the unintended cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminal amino acid of the growing peptide chain before the intended deprotection step. This unwanted deprotection exposes the N-terminal amine, which can then react with the activated amino acid in the coupling solution. This leads to the "double insertion" of an amino acid, resulting in a significant peptide impurity (N+1 peptide) that can be difficult to separate from the desired product, ultimately lowering the overall yield and purity of the synthesis.[1][2]
Q2: I'm observing a significant N+1 peak in my crude peptide's HPLC analysis. Could this be due to premature Fmoc removal?
Yes, the presence of a significant peak corresponding to the mass of your target peptide plus the mass of one amino acid residue is a classic indicator of double insertion caused by premature Fmoc deprotection. This should be confirmed with mass spectrometry analysis of the impurity peak.
Q3: What are the most common causes of premature Fmoc removal during the coupling step?
The primary culprits behind premature Fmoc removal are basic impurities within the reaction environment. The two most common sources are:
-
Residual Piperidine: Incomplete washing of the peptide-resin after the main deprotection step can leave behind traces of piperidine.[1][3] This residual secondary amine is sufficiently basic to cleave the Fmoc group of the newly coupled amino acid.[3]
-
Degraded DMF: N,N-Dimethylformamide (DMF), the most common solvent in SPPS, can degrade over time, especially when exposed to heat, light, or moisture, to produce small amounts of dimethylamine.[3][4] Dimethylamine is a secondary amine that can cause undesired Fmoc removal.[3][4]
Q4: Can the coupling reagents themselves cause premature Fmoc deprotection?
While the primary coupling reagents (e.g., HBTU, HATU, DIC) are not typically the direct cause of Fmoc removal, the activating base used in conjunction with them, most commonly N,N-diisopropylethylamine (DIEA), can contribute to the problem. Although DIEA is a hindered tertiary amine and removes the Fmoc group much more slowly than piperidine, prolonged exposure or high concentrations can lead to some degree of premature deprotection.[5][6]
In-Depth Troubleshooting Guide
Issue: Suspected Premature Fmoc Deprotection
This section provides a systematic approach to diagnosing and resolving premature Fmoc removal. The workflow is designed to isolate the root cause and implement effective corrective actions.
Step 1: Verify the Purity of Your DMF
The quality of your DMF is paramount. Amine impurities are a frequent and often overlooked cause of synthesis failures.
Diagnostic Protocol: The "Fmoc-Amino Acid Test" for DMF Quality
This test assesses whether your DMF contains basic impurities capable of cleaving the Fmoc group.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
DMF from the bottle used in your synthesis
-
HPLC system
Procedure:
-
Prepare a solution of the Fmoc-amino acid in the suspect DMF at a concentration of approximately 1 mg/mL.
-
Immediately inject a sample onto the HPLC to obtain a time-zero chromatogram.
-
Let the solution stand at room temperature for 4-6 hours.
-
Inject another sample onto the HPLC.
-
Analysis: Compare the two chromatograms. If the peak corresponding to the free amino acid (H-Gly-OH in this example) has significantly increased in the second injection, your DMF is contaminated with amines and should be discarded. High-quality DMF should show minimal to no deprotection over this time frame.
Corrective Actions:
-
Always use high-purity, peptide-synthesis-grade DMF.
-
Purchase DMF in smaller bottles with septa to minimize exposure to atmospheric moisture and air.
-
Store DMF under an inert atmosphere (e.g., argon or nitrogen) and away from light and heat sources.
Step 2: Evaluate and Optimize Your Washing Protocol
Insufficient washing after the piperidine-mediated deprotection step is a direct cause of premature Fmoc removal in the subsequent coupling.
Mechanism of Premature Deprotection by Residual Piperidine
Diagnostic Protocol: Monitoring Residual Piperidine
A simple qualitative test can indicate the presence of residual base.
Materials:
-
Chloranil Test Reagents
-
Small sample of washed peptide-resin
Procedure:
-
After your standard washing protocol post-Fmoc deprotection, take a small sample of the resin beads.
-
Wash the beads with acetone.
-
Add a few drops of the chloranil reagent.
-
Analysis: The development of a blue or green color on the beads indicates the presence of secondary amines (piperidine), signifying an incomplete wash.
Optimized Washing Protocol:
| Step | Action | Volume | Duration | Repeats | Purpose |
| 1 | Initial DMF Wash | 10 mL/g resin | 1 min | 1 | Bulk removal of piperidine and dibenzofulvene-piperidine adduct. |
| 2 | Extended DMF Washes | 10 mL/g resin | 2 min | 4-6 | Ensure diffusion of piperidine out of the resin matrix. |
| 3 | Final Solvent Wash | 10 mL/g resin | 1 min | 2 | Prepare resin for the coupling step (e.g., with DCM if coupling in DCM). |
Pro-Tip: Adding a small amount of a weak acid like OxymaPure (1%) to the washing solvent can help neutralize and more effectively remove trace amounts of piperidine.[7]
Step 3: Consider the Stability of the Fmoc Group Itself
While robust, the Fmoc group's stability can be influenced by the reaction conditions.
Factors Affecting Fmoc Group Lability:
| Factor | Impact on Stability | Explanation | Mitigation Strategy |
| Temperature | Decreased | Elevated temperatures, especially above 60°C, can promote Fmoc removal even by weak bases or DMF itself.[8] | For difficult couplings requiring heat, minimize exposure time and consider alternative coupling reagents. |
| Solvent Polarity | Decreased | More polar solvents can facilitate the base-mediated elimination reaction required for Fmoc cleavage.[6][9] | While DMF is standard, for extremely sensitive sequences, less polar solvents could be explored, though this may negatively impact coupling efficiency. |
| Base Concentration | Decreased | Higher concentrations of any base (residual piperidine, DIEA) will accelerate Fmoc removal.[5] | Ensure meticulous washing and use the minimum required amount of activating base (DIEA). |
Experimental Protocol: Quantitative Monitoring of Fmoc Deprotection
Real-time monitoring of the dibenzofulvene-piperidine adduct via UV-Vis spectroscopy can provide valuable kinetic data and confirm complete deprotection, ensuring you are not extending piperidine treatment unnecessarily.
Methodology:
-
Collect the filtrate from the piperidine deprotection steps.
-
Dilute the collected solution with DMF to a concentration that falls within the linear range of your spectrophotometer.
-
Measure the absorbance at approximately 301 nm, which is the characteristic absorbance maximum of the dibenzofulvene-piperidine adduct.
-
Using the Beer-Lambert law (A = εbc) and the extinction coefficient of the adduct (ε ≈ 7800 M⁻¹cm⁻¹), you can quantify the amount of Fmoc group removed.[10]
-
This data can be used to optimize deprotection times for different amino acids, especially sterically hindered ones, ensuring complete removal without excessive exposure to the basic conditions.[11][12]
Troubleshooting Logic Diagram
By systematically addressing these potential causes—solvent purity, washing efficiency, and reaction conditions—researchers can effectively eliminate premature Fmoc deprotection, leading to higher purity crude peptides and more successful synthetic outcomes.
References
- Laude, V., Nuño, M., Moses, R. C., & Guthrie, D. (2022). Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. Journal of Peptide Science, 28(12), e3441.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.
- Malins, L. R., & Payne, R. J. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Mthethwa, N., Kp, N., Kumar, P., de la Torre, B. G., & Albericio, F. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(16), 5852-5858.
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH....
- Royal Society of Chemistry. (2021).
- Broman, S. L., et al. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- CSBio. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.
- Wiley Online Library. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ResearchGate. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Ye, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11476-11484.
- Hernández, D., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2), 129-136.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Royal Society of Chemistry. (2021). Green Chemistry - In situ Fmoc removal.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. mesalabs.com [mesalabs.com]
- 5. chempep.com [chempep.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Fmoc-PEGylated Peptides
Welcome to the technical support center for the purification of Fmoc-PEGylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice to overcome common challenges in the lab.
The Challenge of Purifying PEGylated Peptides
PEGylation, the process of covalently attaching polyethylene glycol (PEG) to a peptide, is a powerful strategy to enhance the therapeutic properties of biomolecules, such as increasing their in-vivo half-life and reducing immunogenicity.[1][2] However, the very properties that make PEGylation beneficial also introduce significant purification hurdles.
The PEGylation reaction often yields a heterogeneous mixture containing the desired mono-PEGylated peptide, unreacted native peptide, excess PEG, multi-PEGylated species, and positional isomers.[3][4] The attached PEG chain, being neutral and hydrophilic, can mask the peptide's intrinsic physicochemical properties, such as charge and hydrophobicity.[3][5] This masking effect complicates separations that rely on these properties. Furthermore, the significant increase in hydrodynamic radius can also pose challenges for size-based separation methods.[3][]
This guide provides a structured approach to developing and troubleshooting purification strategies for Fmoc-PEGylated peptides, ensuring you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for purifying PEGylated peptides?
The most commonly employed techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[7] Each method separates molecules based on different physicochemical properties, and often, a combination of these techniques is necessary for optimal purification.
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It is a high-resolution technique effective for separating PEGylated peptides from un-PEGylated peptides and can even resolve positional isomers.[][8]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. SEC is particularly useful for removing unreacted PEG and other small molecule impurities.[1][]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the charges on a peptide's surface, but IEX can still be effective in separating species with different degrees of PEGylation or positional isomers where the charge shielding effect varies.[][9]
Q2: My RP-HPLC chromatogram for a PEGylated peptide shows a very broad peak. What is the cause and how can I fix it?
Broad peaks in RP-HPLC of PEGylated peptides are a common observation. This is often due to the polydispersity of the PEG chain itself, meaning the PEG reagent is a mixture of chains with slightly different lengths.[10] This inherent heterogeneity in the PEG moiety translates to the final PEGylated peptide, causing it to elute over a wider range of retention times.[10]
Troubleshooting Steps:
-
Confirm PEG Dispersity: If possible, analyze the PEG reagent itself by MALDI-TOF mass spectrometry to understand its molecular weight distribution.
-
Optimize Gradient: A shallower gradient during the elution of the PEGylated peptide can help to improve resolution and peak shape.[8]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 90°C) can improve peak shape and recovery for PEGylated analytes.[7][11]
-
Consider a Different Stationary Phase: The choice between C4 and C18 stationary phases can influence selectivity and peak shape.[8][12] Experimenting with different column chemistries may yield better results.
Q3: I'm having difficulty separating my mono-PEGylated peptide from the di- or multi-PEGylated species using SEC. What should I do?
While SEC separates based on size, the difference in hydrodynamic radius between mono- and di-PEGylated species may not always be sufficient for baseline separation, especially with smaller peptides and larger PEG chains.[7][11]
Troubleshooting Steps:
-
Optimize Column Selection: Ensure you are using a column with the appropriate pore size for the molecular weight range of your PEGylated peptides. It may be beneficial to use two columns in series to increase the resolution.[11]
-
Employ an Orthogonal Technique: If SEC alone is insufficient, couple it with another technique like IEX or RP-HPLC. IEX can be particularly effective as the addition of each PEG chain further shields the peptide's charge, allowing for separation based on the degree of PEGylation.[9][13]
Q4: How can I effectively remove unreacted, free PEG from my purified PEGylated peptide?
Removing excess PEG is a critical step. Due to its size and properties, it can co-elute with the desired product in some chromatographic methods.
Effective Removal Strategies:
-
Size-Exclusion Chromatography (SEC): This is often the most straightforward method for removing free PEG, as there is typically a significant size difference between the PEGylated peptide and the unreacted PEG.[]
-
Ion-Exchange Chromatography (IEX): Since the PEG reagent is uncharged, it will not bind to the IEX resin, allowing it to be washed away while the charged PEGylated peptide is retained and then eluted.[14]
-
Ultrafiltration/Dialysis: These membrane-based techniques can be effective for removing smaller PEG molecules from a much larger PEGylated peptide.[15] However, the choice of molecular weight cut-off (MWCO) is crucial.[15]
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you might encounter during the purification of Fmoc-PEGylated peptides and provides a logical workflow for troubleshooting.
Problem 1: Poor Recovery of PEGylated Peptide from RP-HPLC
| Possible Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The hydrophobic nature of the PEGylated peptide can lead to strong, sometimes irreversible, binding to the C18 or C4 stationary phase. | Increase the column temperature to 45°C or higher to reduce hydrophobic interactions and improve recovery.[12] Consider using a less hydrophobic stationary phase (e.g., C4 instead of C18). |
| Precipitation on Column | The peptide may precipitate on the column, especially at high concentrations or if the mobile phase composition is not optimal. | Ensure the sample is fully dissolved in the initial mobile phase before injection. A lower sample load may be necessary.[16] |
| Inappropriate Mobile Phase | The organic solvent or additive may not be suitable for your specific PEGylated peptide. | Experiment with different organic modifiers (e.g., acetonitrile vs. isopropanol) and ion-pairing agents (e.g., TFA vs. formic acid).[8] |
Problem 2: Co-elution of PEGylated Peptide and Unmodified Peptide
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Resolution in SEC | The increase in hydrodynamic radius upon PEGylation may not be large enough for baseline separation from the native peptide, especially for large peptides and small PEG chains. | Use a longer column or two columns in series to enhance resolution.[17] Alternatively, use an orthogonal technique like RP-HPLC or IEX.[7] |
| Suboptimal IEX Conditions | The pH of the mobile phase may not be optimal to exploit the charge difference between the PEGylated and native peptide. The charge shielding by PEG can be significant.[][18] | Perform a pH scouting study to find the optimal pH where the charge difference is maximized. A shallower salt gradient can also improve resolution.[8] |
| Inadequate RP-HPLC Gradient | A steep gradient may not provide enough time for the separation of two closely eluting species. | Employ a shallower gradient over the elution range of the peptide and its PEGylated form.[8] |
Problem 3: Difficulty in Separating Positional Isomers
| Possible Cause | Explanation | Recommended Solution |
| Similar Physicochemical Properties | Positional isomers often have very similar sizes and overall hydrophobicity, making them challenging to separate. | Ion-Exchange Chromatography (IEX) is often the most powerful technique for this purpose. The position of the PEG chain can differentially shield charged residues, leading to a difference in net charge that can be exploited for separation.[9][13] |
| Insufficient Chromatographic Selectivity | The chosen chromatographic conditions (column, mobile phase) may not be selective enough to differentiate between the subtle differences in the isomers. | For RP-HPLC , experiment with different stationary phases (C4, C18, phenyl-hexyl) and mobile phase additives. For IEX , fine-tuning the pH and salt gradient is critical.[8][13] |
Experimental Protocols and Workflows
Workflow for Purification Strategy Selection
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a crude PEGylation reaction mixture.
Caption: Decision workflow for selecting a purification strategy.
Step-by-Step Protocol: RP-HPLC Purification
This protocol provides a starting point for the purification of a PEGylated peptide using RP-HPLC. Optimization will be required for each specific peptide.
-
Column: C4 or C18 reversed-phase column (e.g., 300 Å pore size, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, 20-60% B over 40 minutes.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude PEGylation mixture in a minimal amount of Mobile Phase A. Filter through a 0.45 µm filter before injection.
Step-by-Step Protocol: Fmoc Deprotection of PEGylated Peptides on Solid Phase
This protocol outlines the removal of the N-terminal Fmoc group from a PEGylated peptide being synthesized on a solid support.[19]
-
Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in dimethylformamide (DMF) for 15-30 minutes.[19]
-
Solvent Removal: Drain the DMF from the synthesis vessel.[19]
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Allow the reaction to proceed for 10-20 minutes with agitation. For PEGylated compounds, extending this time to 30 minutes may be beneficial.[19]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat step 3 with a fresh solution of 20% piperidine in DMF for 5-10 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times) to remove the dibenzofulvene-piperidine adduct and excess reagents.[19]
-
Confirmation of Deprotection (Optional): A small sample of the resin can be tested with a ninhydrin or Kaiser test to confirm the presence of a free primary amine.
Caption: Workflow for Fmoc deprotection of PEGylated compounds.[19]
This technical guide provides a comprehensive overview of the strategies and troubleshooting techniques for the purification of Fmoc-PEGylated peptides. By understanding the underlying principles of the different purification methods and anticipating the common challenges, researchers can develop robust and efficient purification workflows.
References
- Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- ResearchGate. (n.d.). Ion exchange chromatography methods for PEGylated proteins separation.
- PubMed. (2006). Comparison of strong anion-exchangers for the purification of a PEGylated protein.
- Allumiqs. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column.
- PubMed. (2003). Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation.
- Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- PubMed. (2016). Separation of Mono- And di-PEGylate of Exenatide and Resolution of Positional Isomers of mono-PEGylates by Preparative Ion Exchange Chromatography.
- ResearchGate. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years.
- PubMed. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity.
- PubMed. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-.
- Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- LCGC International. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
- ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream.
- ResearchGate. (2021). Best purification method of a PEGylated peptide?.
- PubMed. (1993). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allumiqs.com [allumiqs.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impact of Reaction pH on Fmoc-N-amido-PEG9-acid Coupling
<
Welcome to the technical support center for advanced PEGylation workflows. This guide provides researchers, chemists, and drug development professionals with in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when coupling Fmoc-N-amido-PEG9-acid. We will explore the critical, and often underestimated, role that reaction pH plays in determining the success, efficiency, and purity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical principle of the coupling reaction and why is pH so critical?
The coupling of this compound to a primary amine (e.g., on a peptide, protein, or small molecule) is a nucleophilic acyl substitution reaction. The goal is to form a stable amide bond. This process is almost always mediated by a "coupling reagent" that first activates the carboxylic acid of the PEG linker, making it highly susceptible to attack by the amine.
The pH is the single most important variable because it governs the protonation state of three key players:
-
The Carboxylic Acid (-COOH): To be activated by the coupling reagent, the carboxylic acid must be in its deprotonated, carboxylate form (-COO⁻). This requires the pH to be above its pKa (typically ~4.5).
-
The Amine (-NH₂): To act as an effective nucleophile and attack the activated PEG linker, the amine must be in its neutral, deprotonated state (-NH₂). This requires the pH to be near or above its pKa (typically 9.0-10.5 for primary amines).
-
The Coupling Reagent & Intermediates: The stability and reactivity of the coupling reagent and its activated intermediates are also highly pH-dependent. For instance, the NHS-ester intermediate formed during EDC/NHS coupling is rapidly hydrolyzed at high pH.[1][2]
The "optimal" pH is therefore a carefully chosen compromise that balances these competing requirements to maximize the rate of amide bond formation while minimizing side reactions.
Q2: What is the generally recommended pH range for coupling this compound?
For most standard coupling reactions involving reagents like EDC/NHS or HATU, a starting pH range of 7.2 to 8.5 is recommended for the amine coupling step .[1]
However, a more sophisticated and efficient approach is a two-step pH process , especially when using carbodiimides like EDC:
-
Activation Step: The activation of the PEG-acid with EDC and an additive like N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2][3][4] This maximizes the formation of the amine-reactive NHS ester. A common buffer for this step is 0.1 M MES.[1][2]
-
Coupling Step: After the activation period, the pH is raised to 7.2-8.0 before adding the amine-containing molecule.[2][4] This deprotonates the target amine, enhancing its nucleophilicity for an efficient reaction with the newly formed NHS ester.[1]
Crucially, for Fmoc-protected linkers, the pH should not exceed ~9.0 for prolonged periods, as this can induce premature cleavage of the Fmoc group, a base-labile protecting group.[5]
Q3: How do I choose the right coupling reagent, and how does pH influence that choice?
The choice depends on your substrate's complexity, stability, and steric hindrance. pH optima are a key consideration.
| Coupling Reagent System | Optimal Activation pH | Optimal Coupling pH | Key Considerations |
| EDC / NHS | 4.5 - 6.0[1][4][6] | 7.2 - 8.5[1] | Cost-effective and common. Best performed as a two-step reaction. The NHS-ester intermediate has limited stability in water, especially as pH increases.[1] |
| HATU / DIPEA | 7.0 - 8.5 (One-pot) | 7.0 - 8.5 (One-pot) | Highly efficient, rapid kinetics, and low racemization rates.[7][8] Ideal for difficult or sterically hindered couplings.[9] Requires a non-nucleophilic base like DIPEA. |
| HBTU / HOBt / DIPEA | 7.0 - 8.5 (One-pot) | 7.0 - 8.5 (One-pot) | A classic and effective uronium salt reagent. Slightly less reactive than HATU but very reliable. |
Troubleshooting Guide: A Problem-and-Solution Approach
Problem 1: My coupling yield is extremely low, or I'm recovering only starting material.
This is the most frequent issue and is often directly linked to pH control.
-
Potential Cause A: Inefficient Carboxyl Activation.
-
Why it happens: If you are using a one-pot protocol with EDC/NHS at a pH of 7.5, the activation of the carboxyl group is suboptimal.[4][6] The reaction is most efficient at pH 4.5-6.0.[1][3]
-
Recommended Solution: Switch to a two-step protocol. Activate the this compound with EDC/NHS in MES buffer at pH 5.5 for 15-30 minutes. Then, add your amine component along with a phosphate or borate buffer to raise the final pH to 7.5-8.0 for the coupling step.[2]
-
-
Potential Cause B: Poor Amine Nucleophilicity.
-
Why it happens: If your coupling pH is too low (e.g., < 7.0), a large fraction of your target amine will be protonated (-NH₃⁺). This protonated form is not nucleophilic and cannot react with the activated PEG-ester.
-
Recommended Solution: Ensure the pH of your coupling step is at least 7.2. Perform a small pH optimization study by running the reaction at pH 7.2, 7.8, and 8.2 to find the sweet spot for your specific molecule. Remember that the ideal pH is a balance; while amine reactivity increases with pH, so does the hydrolysis of the activated ester.[1][10]
-
Problem 2: I'm observing significant side products and my final product is impure.
-
Potential Cause A: Hydrolysis of the Activated Ester.
-
Why it happens: This is a major competing reaction, especially with EDC/NHS. The NHS-ester intermediate is highly susceptible to hydrolysis, which converts the activated PEG linker back to its original carboxylic acid form. The rate of hydrolysis increases dramatically with pH. The half-life of an NHS ester can drop from hours at pH 7 to just minutes at pH 8.6.[1]
-
Recommended Solution:
-
Do not let the activated PEG-acid sit for too long, especially after raising the pH. Add the amine component promptly after the activation step.
-
Avoid excessively high pH. If yields are still low at pH 8.0, increasing to pH 9.0 will likely worsen the problem due to hydrolysis. Instead, consider switching to a more powerful coupling reagent like HATU, which offers faster kinetics.[8]
-
-
-
Potential Cause B: Premature Fmoc-Deprotection.
-
Why it happens: The Fmoc group is removed by a base-catalyzed β-elimination.[11] While piperidine is the standard reagent for this, prolonged exposure to any basic condition (pH > 9) can cause partial deprotection, leading to undesired reactions at the newly freed amine of the PEG linker itself.
-
Recommended Solution: Strictly maintain the coupling reaction pH at or below 8.5. If you must work at a higher pH due to the nature of your substrate, significantly shorten the reaction time and consider running the reaction at a lower temperature (4 °C) to slow down both hydrolysis and potential deprotection.
-
-
Potential Cause C: Guanidinylation of the Amine.
-
Why it happens: This side reaction is specific to uronium/aminium-based coupling reagents like HBTU and HATU. If the activation of the carboxylic acid is slow (e.g., due to steric hindrance) or if the coupling reagent is used in large excess, the free amine can attack the coupling reagent itself instead of the activated ester.[8] This forms a stable guanidinium group on your amine, capping it permanently.
-
Recommended Solution: Use the coupling reagent judiciously (a slight excess of 1.1-1.2 equivalents is often sufficient). Pre-activating the this compound with HATU and a base like DIPEA for a few minutes before adding the amine can also minimize this side reaction.[9]
-
Experimental Workflows & Protocols
Workflow 1: Two-Step EDC/NHS Coupling
This workflow maximizes efficiency by separating the pH optima of the activation and coupling steps.
Caption: Recommended workflow for pH-optimized EDC/NHS coupling.
Protocol: pH Optimization Pilot Study
-
Prepare Buffers: Make three separate coupling buffers, for example, 0.1 M Phosphate buffer at pH 7.2, 7.8, and 8.2.
-
Activate PEG-Acid: Perform a single, larger-scale activation of this compound with EDC/NHS in MES buffer at pH 5.5 as described above.
-
Aliquot and Couple: Divide the activated PEG-acid solution into three equal reaction vessels. To each vessel, add your amine substrate and one of the prepared coupling buffers (pH 7.2, 7.8, or 8.2).
-
React: Allow all three reactions to proceed for a set amount of time (e.g., 2 hours) at room temperature.
-
Quench and Analyze: Quench all reactions simultaneously. Analyze the outcome of each reaction by a suitable method, such as RP-HPLC or LC-MS, to determine which pH condition gave the highest conversion to the desired product with the fewest side products.
The pH-Reactivity Relationship
The following diagram illustrates the fundamental chemical equilibria governed by pH. The reaction can only proceed efficiently when the carboxylate and the neutral amine are the dominant species.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Double Coupling Strategy for Difficult Amino acids and Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will address common challenges and frequently asked questions regarding the double coupling strategy, particularly when dealing with difficult amino acids and complex linkers. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What is a "double coupling" strategy in SPPS, and when should I consider using it?
A1: A double coupling strategy involves repeating the amino acid coupling step in a solid-phase peptide synthesis protocol before proceeding to the next N-terminal deprotection step. This is a common troubleshooting and optimization technique employed to drive the reaction to completion, especially when dealing with incomplete acylation of the growing peptide chain.[1][2]
You should consider implementing a double coupling strategy in the following scenarios:
-
Sterically Hindered Amino Acids: When incorporating bulky amino acids such as Arginine (Arg), Valine (Val), Isoleucine (Ile), or those with large side-chain protecting groups (e.g., Pbf on Arg), the reaction kinetics can be slow. A second coupling cycle helps to ensure complete incorporation.[3][4]
-
Difficult Sequences: Peptides with sequences prone to aggregation or secondary structure formation can hinder the accessibility of the N-terminal amine.[5][6] This is particularly common in hydrophobic sequences or those with repeating amino acid motifs.[3]
-
Coupling to Proline: The amino acid following a proline residue can sometimes be difficult to couple due to the unique cyclic structure of proline. A double coupling can improve the efficiency of this step.[3]
-
Attachment to Linkers: The initial loading of the first amino acid onto the resin via a linker can sometimes be inefficient, especially with bulky linkers or amino acids. A double coupling can enhance the loading efficiency.[7]
-
Consecutive Identical Amino Acids: When coupling two or three identical amino acids in a row, a double coupling on the second or third residue can help minimize the formation of deletion sequences.[3]
Q2: My synthesis is failing at a specific sterically hindered amino acid. Will simply repeating the coupling step be enough?
A2: While repeating the coupling step is a good starting point, it may not always be sufficient for highly challenging couplings. The effectiveness of a double coupling strategy can be significantly enhanced by considering the following factors:
-
Choice of Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may not be effective enough. Consider switching to a more potent activating reagent. Reagents like HATU, HCTU, and COMU are known to be highly efficient, even for difficult couplings, due to the formation of more reactive activated esters.[8][9] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices for hindered systems.[8][10]
-
Reaction Time and Temperature: Extending the coupling time for both the first and second coupling reactions can provide more opportunity for the reaction to proceed.[4][11] Additionally, performing the synthesis at an elevated temperature (microwave-assisted synthesis) can help overcome the activation energy barrier for difficult couplings.[5]
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of successful molecular interactions, driving the reaction forward.[3]
Q3: How does the choice of linker affect the double coupling strategy?
A3: The linker serves as the bridge between the growing peptide and the solid support, and its chemical nature can significantly influence the synthesis.[12] Here's how different linkers can impact your double coupling strategy:
-
Steric Bulk of the Linker: Bulky linkers can create a sterically hindered environment around the first amino acid, making the initial coupling step challenging. In such cases, a double coupling of the first residue is often necessary.[7]
-
Linker Stability: The linker must be stable throughout the repeated deprotection and coupling cycles of the synthesis.[13] Safety-catch linkers, for instance, are designed to be stable until a specific activation step is performed, making them robust for protocols involving multiple coupling steps.[14]
-
Electronic Effects: The electronic properties of the linker can influence the reactivity of the attached peptide. For example, electron-withdrawing groups on a linker can decrease the nucleophilicity of the N-terminal amine, potentially requiring more stringent coupling conditions or a double coupling strategy.[12]
Q4: Are there any alternatives to double coupling for difficult sequences?
A4: Yes, while double coupling is a valuable technique, several other strategies can be employed to improve the synthesis of difficult peptide sequences:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.[5][15] This can improve the solubility of the growing peptide chain and enhance coupling efficiency.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can help to break up secondary structures and improve the accessibility of the N-terminal amine.[11]
-
Solvent Choice: While DMF is the most common solvent, alternatives like NMP can be beneficial for hydrophobic peptides, as NMP is a better solvent for these sequences and can reduce aggregation.[6]
-
Dipeptide Building Blocks: Using pre-formed dipeptides can bypass a difficult coupling step altogether.[1]
Troubleshooting Guides
Problem: Low yield and purity after synthesizing a peptide with multiple arginine residues.
Possible Cause: Incomplete coupling of the sterically bulky arginine residues. The large Pbf protecting group on the arginine side chain creates significant steric hindrance.[3]
Troubleshooting Steps:
-
Implement Double Coupling: For each arginine residue in the sequence, perform a double coupling.[3][4]
-
Optimize Coupling Reagent: If double coupling alone is insufficient, switch to a more powerful coupling reagent like HATU or HCTU.[8][16] These reagents are known to be effective for coupling sterically hindered amino acids.
-
Increase Reaction Time: Extend the coupling time for each arginine coupling to at least 1-2 hours.[11]
-
Consider Microwave Synthesis: If available, utilize a microwave peptide synthesizer to increase the reaction temperature and improve coupling efficiency.[5]
Problem: Synthesis fails after the incorporation of a specific linker.
Possible Cause: The linker may be sterically bulky, or it may have electronic properties that deactivate the growing peptide chain.
Troubleshooting Steps:
-
Double Couple the First Amino Acid: Perform a double coupling of the first amino acid onto the linker to ensure maximum loading.[7]
-
Use a More Reactive Amino Acid Derivative: Consider using a pre-activated amino acid, such as an amino acid fluoride, for the first coupling.[9]
-
Evaluate Linker Compatibility: Ensure that the linker is compatible with your chosen synthesis chemistry (e.g., Fmoc/tBu). Some linkers may not be stable to the repeated base treatment required for Fmoc deprotection.[13]
-
Consult Linker-Specific Protocols: Different linkers often require specific attachment and cleavage conditions. Refer to the manufacturer's protocol or relevant literature for the specific linker you are using.[17]
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure (Manual Synthesis)
-
Initial Coupling:
-
Swell the resin in DMF for 30 minutes.[7]
-
Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), the coupling reagent (e.g., HBTU, 3.9 eq.), and an additive like HOBt (4 eq.) in DMF.
-
Add a base such as DIPEA (8 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[18]
-
Take a small sample of resin beads for a Kaiser test to check for completion.[18]
-
-
Second Coupling:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times).
-
Repeat the coupling step with a fresh solution of activated amino acid.
-
Agitate for another 1-2 hours.
-
Perform a final Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin extensively with DMF and DCM before proceeding to the next deprotection step.[18]
-
Data Summary
| Coupling Reagent | Class | Relative Reactivity | Best For |
| DIC/HOBt | Carbodiimide | Standard | Routine synthesis, cost-effective |
| HBTU/TBTU | Uronium/Aminium | High | General purpose, reliable[9] |
| HATU/HCTU | Uronium/Aminium | Very High | Sterically hindered amino acids, difficult sequences[8][16] |
| PyBOP/PyAOP | Phosphonium | Very High | Sterically hindered amino acids, reduced racemization[8] |
| COMU | Uronium/Aminium | Very High | Safer alternative to HOBt/HOAt-based reagents, good for microwave synthesis[9] |
References
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
- Oreate AI. (2026, January 7). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]
- Scribd. Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. [Link]
- Fields, G. B. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. Humana press.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- ResearchGate. (2001, June). New Trends in Peptide Coupling Reagents. [Link]
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]
- Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
- MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
- National Center for Biotechnology Information. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]
- Springer. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. [Link]
- Mesa Labs. SPPS Tips For Success Handout. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. file.globalso.com [file.globalso.com]
- 17. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Fmoc-N-amido-PEG9-acid Reactions
Welcome to the technical support center for advanced bioconjugation reagents. This guide provides in-depth information, troubleshooting advice, and validated protocols for the use of Fmoc-N-amido-PEG9-acid. As a heterobifunctional linker, this reagent is invaluable for introducing a flexible, hydrophilic PEG spacer into peptides, proteins, and other molecules. However, its unique structure—comprising a base-labile Fmoc-protected amine, a hydrophilic PEG9 chain, and a reactive carboxylic acid—demands careful consideration of the reaction environment. Choosing the right solvent is the most critical parameter for ensuring high reaction yield, purity, and stability. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges successfully.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding solvent choice and handling for this compound.
Q1: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in several common organic solvents.[1][][3] The most effective choices for achieving complete dissolution are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
The choice among these often depends on the subsequent reaction. For carboxylic acid activation and coupling, anhydrous DMF or DMSO are preferred. DCM is a suitable choice for initial dissolution and handling, but it is less ideal for subsequent Fmoc deprotection steps.[4][5]
Q2: How does the PEG9 linker influence the reagent's solubility?
The polyethylene glycol (PEG) spacer is a key feature that significantly enhances the hydrophilicity of the molecule.[6][] This not only improves its solubility in polar organic solvents but also confers solubility in aqueous media, a crucial property for bioconjugation applications.[8][9] This dual solubility profile makes it a versatile tool, capable of bridging aqueous and organic-phase reaction conditions.
Q3: Which solvents are optimal for activating the carboxylic acid group for coupling reactions?
The activation of the carboxylic acid terminus to form a stable amide bond with a primary amine requires anhydrous conditions to prevent the hydrolysis of the activated ester intermediate. The best solvents for this step are polar aprotic solvents that can fully solvate the reagent and the coupling agents.
-
High-Purity, Amine-Free DMF is the most common and highly recommended solvent for coupling reactions using activators like HATU, HBTU, or HCTU.[10][11][12]
-
Anhydrous DMSO is an excellent alternative, especially if the substrate for conjugation has poor solubility in DMF.
Q4: What are the best practices for handling DMF?
While DMF is an excellent solvent for this chemistry, it can degrade over time to form dimethylamine and formic acid.[4] Dimethylamine, a secondary amine, is basic enough to cause premature cleavage of the Fmoc protecting group.[13] To mitigate this critical issue:
-
Always use a high-purity, "amine-free" grade of DMF.
-
Store DMF under an inert atmosphere (nitrogen or argon) and away from light.
-
For highly sensitive reactions, use a freshly opened bottle or DMF that has been purged with nitrogen.
Q5: In which solvents or conditions is the Fmoc group unstable?
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of an orthogonal protection strategy, specifically designed to be stable to acidic conditions but labile to bases.[14][15] The Fmoc group will be cleaved in the presence of:
-
Secondary amines: Piperidine and morpholine are commonly used for intentional Fmoc deprotection and must be avoided otherwise.[14][16]
-
Other strong bases: Avoid strong hydroxides or other non-nucleophilic bases like DBU unless deprotection is the goal.[10]
-
Contaminated Solvents: As noted, DMF containing dimethylamine impurities will cause gradual deprotection.[4][13]
Q6: Can I use aqueous buffers with this reagent?
Yes, the PEG linker provides good solubility in aqueous buffers at neutral pH, which is essential for reactions with biological molecules like proteins.[6][17] However, there are important considerations:
-
pH Control: The buffer pH should be maintained between 6.5 and 7.5 to ensure the stability of the Fmoc group and minimize hydrolysis of the molecule's amide linkage.
-
Duration: Reactions in aqueous solutions should be performed with freshly prepared stock solutions, and prolonged incubation times should be avoided to minimize the risk of hydrolysis.[13]
Section 2: Troubleshooting Guide
Even with careful planning, experimental issues can arise. This guide provides a logical approach to diagnosing and solving common problems.
Problem 1: The reagent fails to dissolve or precipitates from the reaction mixture.
-
Potential Cause 1: Incorrect Solvent Choice. The polarity and solvating power of the chosen solvent may be insufficient.
-
Solution: Consult the solubility data in Table 1. For complete and reliable dissolution, begin with DMSO or high-purity DMF. Gentle warming (30-40°C) can aid dissolution, but do not overheat.
-
-
Potential Cause 2: Reagent Aggregation. PEG chains, despite their hydrophilicity, can sometimes self-associate, particularly at high concentrations or in the presence of certain salts.[18][19]
-
Solution: Attempt to dissolve the reagent at a lower concentration. If precipitation occurs after adding other components, try adding them more slowly or in a more dilute form. Sonication can also help break up aggregates.
-
-
Potential Cause 3: "Salting Out". If working in a mixed aqueous/organic system, high concentrations of certain salts can decrease the solubility of PEGylated compounds.[20]
-
Solution: Evaluate the ionic strength of your buffer. If possible, perform a small-scale screen with different buffer concentrations to identify optimal conditions.
-
Problem 2: Low yield in the carboxylic acid coupling reaction.
-
Potential Cause 1: Presence of Water. The most common cause for low coupling efficiency is the hydrolysis of the activated intermediate (e.g., an OAt/OBt ester) by trace amounts of water.
-
Solution: Ensure all solvents (especially DMF or DMSO) are anhydrous. Dry glassware thoroughly and perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Potential Cause 2: Incomplete Reagent Dissolution. If the this compound is not fully dissolved before the coupling agents are added, its activation will be incomplete.
-
Solution: Visually confirm that the solution is clear and free of particulates before proceeding with the activation step.
-
-
Potential Cause 3: Inactive Coupling Reagents. Coupling reagents like HATU or HBTU are sensitive to moisture and can lose activity over time.
-
Solution: Use fresh coupling reagents and store them in a desiccator. For critical reactions, consider using a newly opened bottle.
-
Problem 3: Analytical data (LC-MS, NMR) shows evidence of premature Fmoc group cleavage.
-
Potential Cause 1: Amine Contaminants in Solvent. This is the most frequent cause and is almost always traced back to the grade or age of the DMF used.[4][13]
-
Solution: Immediately switch to a new, sealed bottle of high-purity, amine-free DMF. Perform a control experiment by dissolving the reagent in the new DMF and monitoring its stability over a few hours by TLC or LC-MS.
-
-
Potential Cause 2: Basic Nature of Other Reagents. A component in the reaction mixture may be basic or may be degrading to form basic byproducts.
-
Solution: Carefully review the compatibility of all reagents. If a tertiary amine base like DIPEA is used in the coupling step, ensure it is high quality and used in the correct stoichiometry, as impurities can sometimes be problematic.
-
Section 3: Data Summary & Experimental Protocols
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent | Primary Use | Solubility | Key Considerations & Warnings |
| DMF | Dissolution, Coupling, Deprotection | Excellent | CRITICAL: Must be high-purity, amine-free grade to prevent premature Fmoc deprotection.[4][13] |
| DMSO | Dissolution, Coupling | Excellent | Highly hygroscopic; use anhydrous grade and store properly to avoid introducing water into reactions.[13] |
| DCM | Dissolution, Handling | Good | Not ideal for Fmoc deprotection as it can react with piperidine.[4] Slower deprotection rates than in DMF.[5] |
| Acetonitrile | Dissolution, Analysis | Good | Generally stable and a good solvent for analytical techniques like HPLC.[13] |
| Aqueous Buffers | Bioconjugation | Moderate | Use at neutral pH (6.5-7.5). Risk of hydrolysis over extended periods.[13] Avoid amine-containing buffers (e.g., Tris) during coupling steps.[21] |
| Alcohols (MeOH, EtOH) | Limited Use | Moderate | Not recommended for reactions. Potential for transesterification with the carboxylic acid. Use with caution.[13] |
Experimental Protocols
Protocol 1: General Procedure for Reagent Dissolution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous, amine-free DMF (or DMSO) to the vial to create a concentrated stock solution (e.g., 100 mg/mL or ~140 mM).
-
Vortex gently until the reagent is fully dissolved. The solution should be clear and colorless to pale yellow.[]
-
For long-term storage, aliquot the stock solution into single-use vials, blanket with argon or nitrogen, and store at -20°C.[1] Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Activating the Carboxylic Acid for Amide Bond Formation
This protocol is a general guideline for coupling to a primary amine-containing substrate.
-
In a dry glass vial under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF to a final concentration of 0.1 M.
-
Add the amine-containing substrate (1.0-1.2 eq.).
-
In a separate vial, prepare a solution of an aminium coupling agent such as HATU (1.1 eq.) in anhydrous DMF.
-
Add the HATU solution to the main reaction vial, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[12]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.[22]
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., HPLC).
Protocol 3: Standard Fmoc Deprotection
-
Dissolve the Fmoc-protected compound in high-purity DMF.
-
Add the 20% piperidine solution to the reaction vial (typically 5-10 mL per gram of substrate).
-
Stir the mixture at room temperature. The deprotection is often complete within 10-30 minutes.[12]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, the solvent and excess piperidine can be removed under reduced pressure, and the deprotected product purified.
Section 4: Visualization of Workflows
The following diagrams illustrate key decision-making processes for working with this compound.
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting logic for low coupling reaction yield.
References
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
- Mishra, P., et al. (2016). Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. Journal of Drug Delivery.
- Jevševar, S., et al. (2010). The impact of PEGylation on biological therapies. BioDrugs, 24(4), 213-239.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Chi, E. Y., et al. (2003). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein science, 12(9), 1882-1893.
- Aapptec Peptides. Coupling Reagents.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis.
- Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 12(2), 65.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
- Kayamkani, A. K. (2020). aggregation behavior of polyethylene glycol in the presence of electrolytes and non-electrolytes. ResearchGate.
- Aapptec. Solvents for Solid Phase Peptide Synthesis.
- Hirano, A., et al. (2012). Polyethylene glycol behaves like weak organic solvent. ResearchGate.
- Zuma, L. K., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International.
- ResearchGate. How do you dissolve PEG in organic solvent such as chloroform?.
- Jean, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
- Jean, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.
- Piermatti, O., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Reddit. Best solvent for FMOC removal.
- ResearchGate. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- ResearchGate. Reverse hydrolysis of Fmoc peptides with free amino acid (peptide) methyl esters.
Sources
- 1. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. researchgate.net [researchgate.net]
- 9. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chempep.com [chempep.com]
- 16. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 17. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 18. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. peptide.com [peptide.com]
- 24. chem.uci.edu [chem.uci.edu]
Technical Support Center: Minimizing Aspartimide Formation During Fmoc Deprotection
Welcome to the Technical Support Center dedicated to a persistent challenge in Solid-Phase Peptide Synthesis (SPPS): the formation of aspartimide during the Nα-Fmoc deprotection step. This guide is designed for researchers, scientists, and drug development professionals who utilize Fmoc chemistry and seek to enhance the purity and yield of their synthetic peptides. Here, we dissect the underlying mechanisms of this problematic side reaction and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of aspartimide formation, providing a knowledge base for understanding and preventing this common side reaction.
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS, particularly when using piperidine for deprotection.[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen following an aspartic acid (Asp) residue.[1] This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring, also known as an aspartimide.[1][2]
This side reaction is highly problematic for several reasons:
-
Mixture of Products: The aspartimide ring is unstable and can be opened by a nucleophile (like piperidine or water), leading to the formation of a mixture of α- and β-aspartyl peptides.[1][2]
-
Racemization: The formation of the aspartimide can lead to epimerization at the α-carbon of the aspartic acid residue, resulting in a mixture of D- and L-isomers.[2]
-
Purification Challenges: The resulting byproducts, including α- and β-peptides and their diastereomers, often have very similar retention times to the desired peptide, making purification by HPLC difficult and sometimes impossible.[2][3] This can lead to lower yields of the target peptide and complicate the characterization of the final product.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid sequence, specifically the residue C-terminal to the aspartic acid (the Asp-Xxx motif).[1][2][4]
-
High-Risk Sequences: Sequences where Xxx is Glycine (Gly) are notoriously prone to this side reaction due to the lack of steric hindrance from the glycine side chain.[1][5] Other problematic residues include Asparagine (Asn), Aspartic Acid (Asp), Serine (Ser), and Arginine (Arg).[1][2][5][6]
-
Conformational Effects: The conformation of the peptide on the solid support can also influence the rate of aspartimide formation.[1][4]
Q3: What are the primary factors that promote aspartimide formation?
Several factors during the Fmoc-SPPS workflow can exacerbate aspartimide formation:
-
Base-Mediated Mechanism: The use of a strong base, typically 20% piperidine in DMF, for Fmoc deprotection is the primary driver of this side reaction.[1][2]
-
Elevated Temperature: Increased temperatures during synthesis can accelerate the rate of aspartimide formation.[4]
-
Deprotection Time: Prolonged exposure to the basic deprotection solution increases the likelihood and extent of the side reaction.
-
Solvent: The choice of solvent can also play a role, with DMF being the most common solvent where this issue is observed.[1]
II. Troubleshooting Guide
This section provides practical, step-by-step solutions to address aspartimide formation when it is detected in your peptide synthesis.
Issue 1: Significant aspartimide-related impurities are detected by HPLC/MS after synthesis.
Root Cause Analysis: The standard Fmoc deprotection conditions are likely too harsh for the specific peptide sequence, leading to base-catalyzed aspartimide formation.
Solution A: Modification of the Fmoc Deprotection Cocktail
The simplest initial approach is to alter the composition of the deprotection solution to reduce its basicity or buffer its environment.[3]
Protocol 1: Deprotection with Additives
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1][3]
-
Rationale: HOBt acts as a proton source, buffering the basicity of the piperidine solution and reducing the deprotonation of the backbone amide, which initiates aspartimide formation.[1]
-
Caution: Anhydrous HOBt is explosive. Use the commercially available wetted form, being mindful of the introduced water.[3]
-
-
Deprotection Step: Replace your standard 20% piperidine in DMF solution with the HOBt-containing cocktail for all Fmoc removal steps following the introduction of the Asp residue.
-
Analysis: After synthesis and cleavage, analyze the crude peptide by HPLC and MS to quantify the reduction in aspartimide-related impurities.
Solution B: Utilizing a Weaker Base
If additives are insufficient, switching to a weaker base for deprotection can be effective.
Protocol 2: Morpholine or Piperazine Deprotection
-
Reagent Preparation: Prepare a deprotection solution of 50% morpholine in DMF or a solution of piperazine.[1][7]
-
Deprotection Step: Substitute the piperidine-based solution with the morpholine or piperazine solution for the deprotection steps. Be aware that deprotection times may need to be extended due to the lower basicity.
-
Analysis: Compare the purity profile of the crude product with that obtained using piperidine.
Issue 2: Aspartimide formation persists even with modified deprotection conditions for a particularly sensitive sequence.
Root Cause Analysis: For highly susceptible sequences, such as those containing Asp-Gly motifs, modifications to the deprotection cocktail may not be sufficient to completely suppress the side reaction. In these cases, strategic use of specialized amino acid derivatives is necessary.
Solution A: Employing Sterically Hindered Asp Protecting Groups
The standard tert-butyl (OtBu) protecting group on the Asp side chain may not offer enough steric hindrance to prevent the intramolecular cyclization.[1][9]
Protocol 3: Synthesis with Bulky Asp Protecting Groups
-
Building Block Selection: Instead of Fmoc-Asp(OtBu)-OH, utilize an Asp derivative with a bulkier side-chain protecting group. Several options are available commercially.[2]
-
Synthesis: Incorporate the sterically hindered Asp derivative into your peptide sequence using your standard coupling protocols.
-
Deprotection: Proceed with standard or modified deprotection conditions. The bulky protecting group provides an additional layer of prevention.
-
Analysis: Evaluate the final crude product for the absence of aspartimide-related byproducts.
Solution B: Backbone Protection Strategy
The most robust method to completely eliminate aspartimide formation involves protecting the amide nitrogen that initiates the cyclization.[3]
Protocol 4: Using Di- or Trimethoxybenzyl (DMB/TMB) Protected Glycine
-
Building Block Selection: If your sequence contains the problematic Asp-Gly motif, use Fmoc-Gly-(DMB)OH or Fmoc-Gly-(TMB)OH for the coupling step after the Asp residue.
-
Rationale: The DMB or TMB group on the glycine's amide nitrogen prevents its deprotonation by the deprotection base, thereby completely inhibiting the nucleophilic attack on the Asp side chain.[2]
-
-
Synthesis: Couple the DMB/TMB-protected glycine derivative following the Asp residue.
-
Deprotection and Cleavage: The DMB/TMB group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage from the resin.
-
Analysis: This strategy is expected to yield a crude product with no detectable aspartimide formation.
Visualizing the Problem and Solutions
Diagram 1: Mechanism of Aspartimide Formation
This diagram illustrates the base-catalyzed intramolecular cyclization that leads to the formation of the aspartimide ring and subsequent side products.
Caption: Base-catalyzed aspartimide formation pathway.
Diagram 2: Mitigation Strategies Workflow
This diagram outlines a decision-making process for selecting the appropriate strategy to minimize aspartimide formation based on the severity of the issue.
Caption: Decision workflow for minimizing aspartimide.
III. Summary of Mitigation Strategies
The following table provides a comparative overview of the primary strategies to combat aspartimide formation.
| Strategy | Principle | Advantages | Disadvantages |
| Deprotection Additives (e.g., HOBt) | Buffers the basicity of the deprotection solution.[1] | Simple to implement, cost-effective. | May not be sufficient for highly prone sequences. HOBt introduces water.[3] |
| Weaker Deprotection Bases (e.g., Morpholine, Piperazine) | Reduces the rate of base-catalyzed side reactions.[1][3] | Significantly reduces aspartimide formation.[1] | May require longer deprotection times. |
| Sterically Hindered Asp Protecting Groups | Physically blocks intramolecular cyclization.[2][3] | Highly effective for many sequences. | More expensive than standard Fmoc-Asp(OtBu)-OH. |
| Backbone Protection (e.g., DMB-Gly) | Prevents deprotonation of the amide nitrogen.[2][3] | Completely eliminates aspartimide formation at the protected site.[3] | Limited to specific residues (primarily Gly); requires specialized, more costly amino acid derivatives. |
By understanding the mechanisms and having a clear set of troubleshooting strategies, researchers can effectively minimize or eliminate aspartimide formation, leading to higher purity, increased yields, and more reliable synthesis of complex peptides.
References
- Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
- Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage Blog. [Link]
- Kong, M. J. W., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
- Kong, M. J. W., et al. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
- Michels, T., et al. (2012, October 4). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters. [Link]
- Michels, T., et al. (n.d.). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Semantic Scholar. [Link]
- Michels, T., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Europe PMC. [Link]
- Iris Biotech GmbH. (n.d.).
- Holland-Nell, K., et al. (2022). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods.
- Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.
- Kong, M. J. W., et al. (2025, September 18). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PubMed. [Link]
- Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
- Mergler, M., et al. (2025, August 5). The aspartimide problem in Fmoc-based SPPS—part III.
- Mosa, A., et al. (2023, January 23). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Somlai, C., et al. (n.d.). Detection and control of aspartimide formation in the synthesis of cyclic peptides. PubMed. [Link]
- Fields, G. B. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- Ollivier, N., et al. (2025, July 8). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. [Link]
- Giraud, M., et al. (2003).
- Somlai, C., et al. (2025, August 5). Detection and control of aspartimide formation in the synthesis of cyclic peptides | Request PDF.
- Van Dorpe, S., et al. (n.d.). Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences.
- Holland-Nell, K., et al. (2022, January 1). (PDF) How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Kaiser Test Technical Support Center: A Guide for Peptide Synthesis Professionals
Welcome to the Technical Support Center for the Kaiser test, a critical tool for monitoring coupling efficiency in solid-phase peptide synthesis (SPPS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your peptide synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Kaiser test?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of SPPS, its primary role is to confirm the completion of the coupling reaction. After a coupling step, a negative Kaiser test (no color change) indicates that the amino group of the resin-bound peptide has successfully reacted with the incoming protected amino acid. Conversely, a positive test (a deep blue color) signifies the presence of unreacted primary amines, indicating an incomplete or failed coupling reaction.[3][4]
The chemistry involves the reaction of ninhydrin with a primary amine. Ninhydrin acts as a strong oxidizing agent, causing oxidative deamination of the amino acid. This reaction liberates ammonia and carbon dioxide, and produces a reduced form of ninhydrin called hydrindantin. The released ammonia then condenses with another molecule of ninhydrin and the hydrindantin to form a highly colored dimeric product known as Ruhemann's purple, which imparts a characteristic deep blue or purple color to the solution and resin beads.[2][5][6]
Q2: How do I perform the Kaiser test? A step-by-step protocol.
This protocol is a widely accepted method for the qualitative assessment of free primary amines on a solid support.
Reagent Preparation
| Reagent | Composition | Preparation Instructions |
| Solution A (KCN/Pyridine) | 6.5 mg KCN in 100 mL of pyridine | Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7] Store in a well-labeled, tightly sealed container. |
| Solution B (Ninhydrin) | 500 mg ninhydrin in 10 mL of n-butanol | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[7] |
| Solution C (Phenol) | 40 g phenol in 10 mL of n-butanol | Dissolve 40 g of phenol in 20 mL of n-butanol.[7] |
Experimental Protocol
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with ethanol three times to remove any residual reagents.[4]
-
Reagent Addition: To the washed beads, add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).[1][7]
-
Heating: Heat the test tube in a heating block or a boiling water bath at 100-120°C for 5 minutes.[4][8]
-
Observation: Remove the test tube and observe the color of the beads and the solution.
Q3: How do I interpret the results of the Kaiser test?
The visual outcome of the test provides a clear indication of the coupling reaction's status.
| Observation | Interpretation | Recommended Action |
| Intense blue beads and/or blue solution | Incomplete or failed coupling; significant presence of free primary amines.[9] | Recouple the amino acid. If the test remains positive after a second coupling, consider capping the unreacted amines.[9] |
| Slightly blue beads or solution | Nearly complete coupling, with a minor amount of unreacted amines. | Extend the initial coupling time or proceed with a capping step to block the remaining free amines.[7][9] |
| Colorless or yellow beads and solution | Complete coupling; no detectable free primary amines.[4][8] | Proceed to the next deprotection step in the synthesis cycle. |
| Brownish-red or yellow color | May indicate the presence of a secondary amine (e.g., N-terminal proline). The Kaiser test is unreliable for secondary amines.[1][8] | Use an alternative test, such as the Isatin or Chloranil test, for confirmation.[9][10] |
Q4: Are there limitations to the Kaiser test?
Yes, the Kaiser test has some important limitations:
-
Secondary Amines: It is not reliable for detecting secondary amines, such as proline, hydroxyproline, or N-methylated amino acids.[7][10] These residues will typically yield a weak reddish-brown or yellow color, which can be difficult to interpret.[8][11] For peptides with an N-terminal secondary amine, alternative tests like the isatin or chloranil test are recommended.[9]
-
Specific Amino Acids: Certain amino acids, such as serine, asparagine, and aspartic acid, may not produce the typical intense blue color.[4]
-
False Positives: Under certain conditions, the test can yield a false positive result. This can be caused by the lability of the Fmoc protecting group in the presence of pyridine in the test reagents, especially with prolonged or excessive heating.[9][11]
Q5: Can the Kaiser test be used for quantitative analysis?
While primarily a qualitative test, the Kaiser test can be adapted for quantitative purposes.[8][12] This generally involves a more complex procedure where the colored product is completely transferred from the resin to the solution and the absorbance is measured spectrophotometrically.[8] However, for routine monitoring of SPPS, qualitative assessment is usually sufficient. Other quantitative methods, such as using a chromogenic reporter like Boc-Lys(Z)-pNA, are also available.[12]
Troubleshooting Guide
Encountering unexpected results with the Kaiser test is a common challenge in SPPS. This section addresses specific issues and provides actionable solutions.
Issue 1: False Positive Result (Blue color observed after a successful coupling)
A false positive result can be misleading and lead to unnecessary repetition of coupling steps.[13][14]
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Washing | Residual unreacted amino acids or coupling reagents containing primary amines can react with ninhydrin, leading to a positive result.[15] | Ensure thorough and rigorous washing of the resin with an appropriate solvent (e.g., DMF, DCM) after the coupling step. |
| Fmoc Group Instability | The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, exposing the primary amine and causing a false positive.[9][11] | Avoid prolonged or excessive heating during the test. Adhere strictly to the recommended heating time and temperature.[8] |
| Resin Degradation | Certain types of resins, particularly those with polyethylene glycol (PEG) linkers, can be less stable and may degrade, exposing free amine groups.[15] | If this is a recurring issue, consider using a more robust resin. |
| Contaminated Reagents | Old or improperly prepared Kaiser test solutions can lead to erroneous results.[15] | Prepare fresh reagents, especially if they have been stored for an extended period. Store them in dark, well-sealed bottles to prevent degradation.[16] |
Issue 2: False Negative Result (No color change after an incomplete or failed coupling)
A false negative is a more serious issue as it can lead to the continuation of the synthesis with deletion sequences, resulting in a final product that is difficult to purify.[13][14]
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, sterically hindering the access of the ninhydrin reagent to the free N-terminal amine.[9] | If aggregation is suspected, consider altering the coupling conditions, such as changing the solvent (e.g., using NMP or DMSO) or employing a different coupling reagent (e.g., HATU or HCTU).[9] |
| Improper Reagent Preparation or Storage | Degraded or improperly prepared Kaiser test reagents may lack the necessary reactivity to produce a color change. | Prepare fresh solutions and ensure they are stored correctly. |
| Insufficient Heating | The reaction between ninhydrin and the primary amine is temperature-dependent. Insufficient heating will result in no color development. | Ensure the test is performed at the recommended temperature (100-120°C) for the specified duration (5 minutes).[4][8] |
| Improper Resin Swelling | If the resin is not properly swelled, the reagents may not be able to penetrate the resin beads to react with the free amines.[17] | Ensure the resin is adequately swelled in an appropriate solvent before performing the test. |
Workflow & Decision Making
The following diagram illustrates the logical workflow for troubleshooting Kaiser test results during SPPS.
Caption: A flowchart for troubleshooting Kaiser test results.
Alternative Tests for Secondary Amines
When the N-terminal amino acid is a secondary amine like proline, the Kaiser test is unreliable. In these instances, the following tests are recommended.
Isatin Test
The isatin test is a reliable method for the detection of N-terminal secondary amines.
Protocol
-
Sample Preparation: Place a small amount of the peptide-resin (4-5 mg) in a small test tube.[10]
-
Reagent Addition: Add 2-3 drops of the isatin test solution.[10]
-
Heating: Heat the test tube at 100°C for 5 minutes.[10]
-
Observation: A blue color on the beads indicates the presence of a free secondary amine, signifying an incomplete coupling.[10]
Chloranil Test
The chloranil test is another sensitive method for detecting secondary amines.
Protocol
-
Sample Preparation: Place 1-5 mg of resin in a small test tube.[1]
-
Reagent Addition: Add 1 drop of acetaldehyde solution (2% v/v in DMF) and 1 drop of p-chloranil solution (2% w/v in DMF).[1]
-
Incubation: Let the mixture stand at room temperature for 5 minutes.[1]
-
Observation: Blue beads indicate the presence of a secondary amine.[1]
Concluding Remarks
The Kaiser test is an indispensable tool in solid-phase peptide synthesis for ensuring high coupling efficiency and, consequently, the purity of the final peptide product.[18] A thorough understanding of its principles, limitations, and potential pitfalls is crucial for its effective application. By following the detailed protocols and troubleshooting guidance provided in this technical support center, researchers can confidently monitor their syntheses, identify and resolve issues promptly, and ultimately achieve higher success rates in their peptide synthesis endeavors.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term.
- SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- PubMed. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis.
- ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry.
- ACS Publications. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters.
- AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1189 - Tests for Unprotected Proline.
- BYJU'S. (n.d.). Ninhydrin test.
- Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
- Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application.
- ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?.
- ResearchGate. (2024). What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis?.
- Kaiser Permanente. (n.d.). Understanding Lab Test Results.
- ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B).
- Reddit. (2025). SPPS Kaiser Test Question.
- Kaiser Permanente. (n.d.). Learning About Abnormal Lab Results.
- Whitney, LLP. (n.d.). Kaiser Permanente Regional Laboratory Testing and Diagnostic Error Attorney.
- NIH. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
- Reddit. (2020). People who have Kaiser Permanente: If you've been tested by Kaiser, what was the process like?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. fiveable.me [fiveable.me]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 14. Learning About Abnormal Lab Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Synthesis of Long Peptides with PEG Spacers
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing long peptides, particularly those incorporating polyethylene glycol (PEG) spacers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges and achieve high-purity target peptides.
This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent and challenging issues encountered during the synthesis of long and PEGylated peptides. Each problem is analyzed from cause to solution, providing actionable strategies.
Problem 1: Low Peptide Yield and Purity
Symptoms:
-
The total mass of the crude peptide after cleavage is significantly lower than the theoretical yield.
-
Mass spectrometry analysis reveals a complex mixture of deletion sequences, truncations, and other impurities, with the target peptide being a minor component.
Root Cause Analysis:
Low yield and purity in long peptide synthesis are often multifactorial, but the primary culprit is on-resin peptide aggregation . As the peptide chain elongates, particularly with hydrophobic sequences, it can fold into secondary structures like β-sheets.[1][2] This aggregation causes the resin to shrink and prevents reagents from accessing the N-terminus of the growing peptide, leading to incomplete coupling and deprotection steps.[3][4][5]
Strategic Solutions:
| Strategy | Mechanism of Action | Key Implementation Points |
| Utilize PEG-Based Resins | The hydrophilic PEG chains solvate the growing peptide, disrupting inter-chain hydrogen bonding that leads to aggregation.[4] This keeps the peptide chain accessible for efficient reactions. | Switch from standard polystyrene (PS) resins to PEG-grafted polystyrene (PEG-PS), such as TentaGel, or pure PEG resins for sequences prone to aggregation.[4][6] |
| Incorporate PEG Spacers | PEG linkers act as flexible spacers, distancing the growing peptide from the resin backbone and reducing steric hindrance.[4] They also enhance the solubility of the final peptide.[1][7] | Introduce short PEG spacers (e.g., PEG4, PEG8) at strategic points within the sequence, especially in hydrophobic regions, to disrupt secondary structure formation. |
| Employ "Chaotropic" Agents & Special Solvents | Chaotropic salts (e.g., LiCl, KSCN) and certain solvent mixtures disrupt the hydrogen-bonding networks that cause aggregation.[3][6] | A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation.[8] Adding chaotropic salts to washes before coupling can also be effective, but they must be thoroughly removed to avoid interfering with coupling reagents.[9] |
| Optimize Coupling Chemistry | Highly reactive coupling reagents can overcome the steric hindrance of aggregated chains. | Use potent uronium/phosphonium salt-based reagents like HATU, HCTU, or PyBOP.[2][10][11] Consider "double coupling," where the coupling step is repeated to drive the reaction to completion, especially for sterically hindered amino acids like Valine and Isoleucine.[2][12] |
| Microwave-Assisted SPPS | Microwave energy can accelerate coupling and deprotection reactions and provide the energy needed to break up aggregates.[1][2][8] | This method can significantly improve the success rate for long and difficult sequences. However, be aware that excessive heat can increase side reactions like racemization.[13] |
Workflow for Troubleshooting Low Yield and Purity
Caption: A decision-making workflow for troubleshooting low peptide yield and purity.
Problem 2: Difficult Purification of PEGylated Peptides
Symptoms:
-
Broad, poorly resolved peaks during RP-HPLC purification.
-
Co-elution of the target peptide with closely related impurities.
-
The final peptide is insoluble in standard purification solvents.[4]
Root Cause Analysis:
The very properties that make PEG beneficial during synthesis—its hydrophilicity and large hydrodynamic volume—complicate purification. PEG chains can mask the chromatographic properties of the peptide, leading to poor separation.[] Furthermore, the polydispersity of some PEG reagents can result in a heterogeneous mixture of PEGylated products, further complicating purification.[15]
Strategic Solutions:
| Strategy | Mechanism of Action | Key Implementation Points |
| Optimize RP-HPLC Conditions | Modifying the stationary and mobile phases can improve the resolution of PEGylated peptides. | For very hydrophobic peptides, consider a C4 or C8 column instead of the standard C18.[4] Use ion-pairing agents like TFA or formic acid in the mobile phase. A shallow gradient can improve the separation of closely eluting species. |
| Orthogonal Purification Methods | Using a purification method based on a different separation principle (e.g., charge instead of hydrophobicity) can resolve impurities that co-elute in RP-HPLC. | Ion-exchange chromatography (IEX) is highly effective for separating PEGylated species, as the PEG chain shields the protein's surface charges, altering its binding properties.[] Size-exclusion chromatography (SEC) can be used to remove unreacted PEG and other low molecular weight impurities.[] |
| Improve Post-Cleavage Solubility | The final peptide may aggregate after cleavage from the resin. | For highly hydrophobic peptides, consider N-terminal PEGylation to significantly improve solubility.[4] If the peptide is insoluble, first dissolve it in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.[9] |
| Analytical Characterization | Accurate characterization is crucial for troubleshooting purification. | Mass spectrometry is essential for identifying the components of each HPLC peak.[16] However, PEGylation can complicate MS analysis by increasing charging and heterogeneity.[16][17] Specialized MS techniques may be required for accurate mass determination. |
Protocol: General Optimized RP-HPLC for PEGylated Peptides
-
Column Selection: Start with a C4 or C8 reversed-phase column for increased retention of hydrophilic PEGylated peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization:
-
Begin with a shallow gradient (e.g., 0-60% B over 60 minutes) to maximize the separation of the target peptide from impurities.
-
Monitor the elution profile with a UV detector at 214 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) if it is not soluble in the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze each fraction by mass spectrometry to identify the peak corresponding to the target peptide.
-
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: "Difficult sequences" typically have characteristics that promote on-resin aggregation.[18][19] These include:
-
High Hydrophobicity: Long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are prone to aggregation.[2][4]
-
Secondary Structure Formation: Sequences that can form stable α-helices or β-sheets on the resin can hinder reagent access.[4]
-
Long Sequences: Peptides longer than 30 amino acids are more susceptible to cumulative errors, aggregation, and side reactions.[4][12]
-
Repetitive Sequences: Stretches of the same amino acid can lead to incomplete couplings.[4][12]
Q2: When should I choose a PEG-based resin over a standard polystyrene resin?
A2: It is advisable to use a PEG-based resin when:
-
Your peptide is longer than 20 amino acids.[4]
-
The sequence has a high content of hydrophobic residues.[4]
-
Sequence prediction tools indicate a high probability of aggregation.[4]
-
You have previously experienced low yield or purity with that sequence on a standard polystyrene resin.[4]
Q3: How do I choose the right coupling reagent for a long or difficult synthesis?
A3: For challenging syntheses, you need a highly efficient coupling reagent to overcome steric hindrance and minimize side reactions.
-
Uronium/Phosphonium Salts (e.g., HATU, HCTU, PyBOP): These are the go-to reagents for difficult sequences due to their high reactivity and low risk of racemization.[2][10][11]
-
Carbodiimides (e.g., DCC, EDC): While effective, they are more prone to causing racemization and should be used with additives like HOBt or Oxyma to suppress side reactions.[11][12]
Q4: Can PEG spacers affect the biological activity of my peptide?
A4: Yes, while PEGylation offers many benefits, it can also impact biological activity. The flexible PEG chain can sometimes sterically hinder the peptide's binding to its target receptor.[20] However, studies have also shown that for small peptides, PEG spacers may have a minimal impact on their conformational properties.[21] It is crucial to empirically test the activity of the final PEGylated peptide. The length and attachment site of the PEG spacer should be carefully considered and optimized.
Q5: What are pseudoproline dipeptides, and how do they help in synthesizing long peptides?
A5: Pseudoproline dipeptides are derivatives of Serine or Threonine that are temporarily incorporated into the peptide backbone during synthesis. They introduce a "kink" that disrupts the formation of inter-chain hydrogen bonds, which is the primary cause of β-sheet formation and aggregation.[3][6][9] The native amino acid structure is restored during the final acid cleavage from the resin.[6][9] Incorporating a pseudoproline dipeptide every sixth residue can be a very effective strategy for preventing aggregation in long syntheses.[6]
Workflow for Incorporating Pseudoproline Dipeptides
Caption: A streamlined workflow for using pseudoproline dipeptides to mitigate on-resin aggregation.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). [Link]
- How to Ensure High Purity in Long Peptide Synthesis?. MtoZ Biolabs. [Link]
- How to Optimize Peptide Synthesis?.[Link]
- Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. (2019-05-30).
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).[Link]
- Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. [Link]
- What Spacers Should I Use in My Peptides?. (2025-05-14). LifeTein. [Link]
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]
- Optimizing Peptide Coupling: Key Techniques.[Link]
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. [Link]
- Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [Link]
- Product development issues for PEGyl
- Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Request PDF. [Link]
- IMPROVING PEPTIDE SYNTHESIS. Tetras. [Link]
- Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. J-Stage. [Link]
- Membrane-Based Hybrid Method for Purifying PEGylated Proteins. (2023-02-02). MDPI. [Link]
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences.. Semantic Scholar. [Link]
- PEG–Peptide Conjugates. (2014-04-01).
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. jpt.com [jpt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. the-tetras.com [the-tetras.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Fmoc vs. Boc: A Senior Application Scientist's Guide to Strategic SPPS Chemistry Selection
For researchers, scientists, and drug development professionals immersed in the world of peptide synthesis, the choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a pivotal decision that dictates the trajectory of a project. While Fmoc chemistry has emerged as the predominant workhorse in modern peptide synthesis, a nuanced understanding of both methodologies reveals that the "superior" choice is fundamentally context-dependent. This guide provides an in-depth, objective comparison of Fmoc and Boc chemistries, grounded in experimental data and field-proven insights, to empower you to make strategic decisions for your specific synthetic challenges.
The Core Chemical Dichotomy: A Foundation for Strategic Application
The essential difference between Fmoc and Boc chemistries lies in the nature of the α-amino protecting group and the conditions required for its removal. The Fmoc group is base-labile, typically cleaved by a secondary amine like piperidine, while the Boc group is acid-labile, removed by a moderately strong acid such as trifluoroacetic acid (TFA).[1][2] This fundamental distinction has profound implications for the entire synthetic strategy, from the selection of side-chain protecting groups to the final cleavage from the resin.
The Fmoc/tBu (tert-butyl) strategy is celebrated for its orthogonality .[][4] The base-labile Fmoc group and the acid-labile tBu side-chain protecting groups are removed under chemically distinct conditions, minimizing the risk of premature side-chain deprotection during the synthesis cycles.[5] In contrast, the Boc/Bzl (benzyl) strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acid, albeit of differing strengths.[4]
A Head-to-Head Comparison: Key Performance Indicators
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Field Insights |
| α-Amino Deprotection | Mildly basic (e.g., 20% piperidine in DMF) | Moderately acidic (e.g., 25-50% TFA in DCM) | The mild conditions of Fmoc deprotection are a significant advantage for synthesizing peptides with acid-sensitive moieties, such as phosphoserine, phosphothreonine, and O-linked glycans.[6][7] |
| Orthogonality | Fully orthogonal | Quasi-orthogonal | The true orthogonality of the Fmoc/tBu scheme provides greater synthetic flexibility and is particularly advantageous for complex peptides requiring selective side-chain modifications.[4][8] |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | The use of highly corrosive and hazardous hydrogen fluoride (HF) in Boc-SPPS necessitates specialized, expensive equipment.[7] The milder TFA cleavage in Fmoc-SPPS is a major practical advantage. |
| Automation | Highly amenable | Less common in modern automated synthesizers | The lack of corrosive reagents in the synthetic cycles makes Fmoc chemistry ideally suited for automation.[6] |
| Side Reactions | Aspartimide formation, diketopiperazine formation | Alkylation of sensitive residues (e.g., Met, Trp) | While Fmoc chemistry is prone to base-catalyzed side reactions, Boc chemistry's use of strong acids can generate reactive carbocations that modify sensitive amino acids if not properly scavenged.[9][10] |
| "Difficult" Peptides | Can be challenging due to aggregation | Often the preferred method | The repetitive acid treatments in Boc-SPPS protonate the N-terminus, disrupting interchain hydrogen bonding and mitigating on-resin aggregation, which is a major hurdle in the synthesis of hydrophobic and amyloidogenic peptides.[2][11] |
Visualizing the Synthetic Workflows
To fully appreciate the practical differences between the two methodologies, it is helpful to visualize their respective cyclical processes.
Performance Data: The Case of "Difficult" Peptides
Direct, side-by-side comparisons of Fmoc and Boc SPPS for the same "difficult" peptide in a single study are not always readily available. However, an analysis of reported yields for the synthesis of the notoriously aggregation-prone amyloid beta (Aβ) 1-42 peptide using various Fmoc-based strategies highlights the inherent challenges and underscores the potential advantages of the Boc approach in such cases.
| Peptide | Synthesis Strategy | Crude Yield (%) | Purified Yield (%) | Purity (%) |
| Amyloid Beta (Aβ) 1-42 | Standard Fmoc/tBu SPPS | 33 | Not Reported | Not Reported |
| Amyloid Beta (Aβ) 1-42 | Fmoc/tBu SPPS with Pseudoprolines | 57 | Not Reported | Not Reported |
| Amyloid Beta (Aβ) 1-42 | Fmoc/tBu SPPS with HCTU & Microwave | 87 | Not Reported | 67 |
| Human Islet Amyloid Polypeptide (hIAPP) | Microwave-Assisted Fmoc SPPS with 2 Pseudoprolines | Not Reported | 13 | >95 |
Note: This table showcases data for Fmoc-based synthesis of well-known aggregation-prone peptides. While direct comparative data with Boc synthesis under identical conditions is limited, the literature suggests that the Boc strategy can offer improved outcomes for such sequences due to the aggregation-disrupting nature of its deprotection step.[2]
Experimental Protocols: A Guide to Best Practices
The following are detailed, generalized protocols for key steps in both Fmoc and Boc SPPS. It is crucial to note that specific conditions may need to be optimized based on the peptide sequence and the resin used.
Protocol 1: Fmoc-SPPS with HBTU Activation
This protocol outlines a standard cycle for peptide chain elongation using HBTU as the coupling agent.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and 2.9-4.9 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of Diisopropylethylamine (DIEA) to the amino acid/HBTU solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
4. Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., TFA/water/triisopropylsilane (TIS) 95:2.5:2.5) to the resin.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Protocol 2: Boc-SPPS with In Situ Neutralization
This protocol utilizes an in situ neutralization approach, which has been shown to be highly effective for the rapid synthesis of peptides, including "difficult" sequences.[11][]
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM (3 times) and Isopropanol (IPA) (3 times), followed by DCM (3 times).
3. In Situ Neutralization and Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Immediately add 4-6 equivalents of a hindered base (e.g., DIEA) to the reaction mixture.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion with a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3 times) and DCM (3 times).
4. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add the appropriate scavengers (e.g., anisole, p-cresol) to the resin.
-
Cool the reaction vessel to -78°C and condense liquid HF into the vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
The Causality Behind Experimental Choices: The Critical Role of Scavengers
The final cleavage step in both methodologies generates highly reactive carbocations from the cleavage of side-chain protecting groups. These electrophilic species can irreversibly modify nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine. The choice of scavengers in the cleavage cocktail is therefore not arbitrary but a critical decision to preserve the integrity of the synthesized peptide.
-
In Fmoc-SPPS (TFA Cleavage): The tert-butyl cations generated from tBu-based protecting groups are efficiently quenched by scavengers like water, TIS, and 1,2-ethanedithiol (EDT). TIS, for instance, acts as a hydride donor to reduce the carbocations.
-
In Boc-SPPS (HF Cleavage): The benzyl carbocations generated from Bzl-based protecting groups are more reactive and require more potent scavengers. Anisole and p-cresol are commonly used to trap these carbocations through electrophilic aromatic substitution.
Conclusion: A Strategic Choice for Optimal Outcomes
The debate over the superiority of Fmoc versus Boc chemistry is, in essence, a false dichotomy. The truly expert peptide chemist understands that each methodology is a powerful tool with a distinct set of advantages and disadvantages.
Fmoc chemistry is the undisputed method of choice for:
-
Routine peptide synthesis.
-
Peptides containing acid-sensitive post-translational modifications.
-
High-throughput and automated synthesis.
Boc chemistry remains an indispensable tool for:
-
The synthesis of long and "difficult" sequences prone to aggregation.
-
Specific industrial-scale productions with well-established protocols.
-
The synthesis of peptides with base-labile modifications.[13]
Ultimately, a thorough understanding of the underlying chemical principles, a careful consideration of the target peptide's sequence and properties, and a command of the practical nuances of each method will enable the researcher to make an informed and strategic choice, paving the way for a successful synthesis.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. URL
- BenchChem. (2025). Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis. URL
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. URL
- Lőrincz, T., et al. (2011). Synthesis of N-glycopeptides applying glycoamino Acid building blocks with a combined fmoc/boc strategy. Protein & Peptide Letters, 18(7), 679-83. URL
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-596. URL
- Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-93. URL
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. URL
- Dudkin, V. Y., et al. (2003). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an Amino Acid for the Facile Preparation of Neoglycopeptides. The Journal of Organic Chemistry, 68(21), 8251-8255. URL
- BOC Sciences. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). URL
- BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries. URL
- Gamblin, D. P., et al. (2004). Synthesis of glycopeptides and glycopeptide conjugates.
- Ma, W., et al. (2023). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters.
- Morales, G. A., et al. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 8, 590326. URL
- Sigma-Aldrich. (n.d.).
- Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. URL
- BOC Sciences. (n.d.).
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. drivehq.com [drivehq.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 13. Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the PEG Linker Landscape: A Comparative Guide to Linear and Branched Architectures in Bioconjugation
In the intricate world of bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the therapeutic efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) has emerged as the gold standard, prized for its hydrophilicity, biocompatibility, and ability to shield biomolecules from the body's clearance mechanisms. However, the architectural design of the PEG linker itself—specifically, the choice between a linear and a branched structure—presents a crucial bifurcation in the path to an optimized bioconjugate. This guide provides an in-depth, data-driven comparison of linear and branched PEG linkers to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Architectural Divergence: Linear vs. Branched PEG
The fundamental distinction between linear and branched PEG linkers lies in their molecular topology. Linear PEGs are single, unbranched chains of repeating ethylene glycol units, offering a straightforward and predictable structure. In contrast, branched PEGs feature multiple PEG arms radiating from a central core, creating a more complex, three-dimensional architecture.[1][2] This structural variance is the primary determinant of their differing physicochemical and biological properties.
Figure 1: A simplified representation of the structural differences between a linear and a Y-shaped branched PEG linker.
Head-to-Head Comparison: Performance in Bioconjugation
The decision to employ a linear or branched PEG linker is not arbitrary; it is a strategic choice based on the desired attributes of the final bioconjugate. The following sections provide a detailed comparison of their performance across key parameters, supported by experimental data.
Pharmacokinetics and In Vivo Half-Life
One of the primary motivations for PEGylation is to extend the in vivo circulation time of a therapeutic molecule. Both linear and branched PEGs achieve this by increasing the hydrodynamic volume of the conjugate, thereby reducing renal clearance.[3] However, the branched architecture generally offers a superior "stealth" effect. Its three-dimensional structure provides a more comprehensive shield, leading to enhanced protection from enzymatic degradation and recognition by the reticuloendothelial system.[4] This often translates to a significantly longer in vivo half-life compared to linear PEGs of a similar total molecular weight.[1][5]
A study comparing 40 kDa PEG conjugates of a TNF-alpha Nanobody found that the branched 2 x 20 kDa and 4 x 10 kDa conjugates exhibited a superior pharmacokinetic profile compared to the linear 1 x 40 kDa conjugate.[5] This enhanced in vivo exposure with branched PEGs is a consistent finding across multiple studies and is a critical consideration for therapeutics requiring sustained activity.
| Parameter | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Hydrodynamic Radius (Rh) | Smaller for a given molecular weight.[1] | Larger for a given molecular weight, which can reduce renal clearance.[1][5] | The branched structure creates a larger, more globular conformation, increasing the effective size in solution.[6] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar total molecular weight. | Often results in a significantly longer circulation time in the bloodstream.[5] | The superior shielding effect of the three-dimensional structure of branched PEGs enhances protection from clearance mechanisms.[4] |
| Clearance | Higher | Lower | The larger hydrodynamic volume of branched PEG conjugates leads to reduced renal filtration and clearance.[5] |
Table 1: Comparative pharmacokinetic properties of linear vs. branched PEG linkers.
Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, achieving a high drug-to-antibody ratio (DAR) is often desirable for maximizing therapeutic potency, especially for payloads with moderate cytotoxicity.[7] Branched PEG linkers offer a distinct advantage in this regard. A single branched linker can be functionalized to carry multiple drug molecules, enabling a higher DAR without increasing the number of conjugation sites on the antibody.[8][9] This is particularly beneficial for site-specific conjugation methods that offer a limited number of modification sites.[9]
Furthermore, the hydrophilic nature of branched PEG linkers is highly effective at mitigating the aggregation of ADCs carrying hydrophobic payloads, a common challenge with high DAR conjugates.[8][10] This enhanced solubility and stability contribute to a better safety and efficacy profile.[11]
| Parameter | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[1] | Potentially higher, as one linker can attach multiple drug molecules.[8][9] | The multi-arm nature of branched linkers provides more attachment points for the payload, enabling higher drug loading at a single conjugation site.[12] |
| ADC Aggregation | Higher risk with hydrophobic payloads at high DAR. | Reduced aggregation due to superior hydrophilicity and shielding.[8][11] | The three-dimensional PEG shell effectively masks the hydrophobicity of the payload, improving the overall solubility of the ADC.[10] |
| In Vitro Cytotoxicity | May be higher with shorter linkers due to less steric hindrance.[13] | Can be influenced by linker length and payload release efficiency.[9] | While a higher DAR from branched linkers can increase potency, the increased steric bulk may sometimes affect binding affinity or the rate of payload release.[1][14] |
Table 2: Comparison of linear and branched PEG linkers in the context of Antibody-Drug Conjugates (ADCs).
Steric Hindrance and Binding Affinity
A critical consideration in bioconjugation is the potential for the linker to interfere with the biological activity of the parent molecule. The bulkier, three-dimensional structure of branched PEG linkers can introduce significant steric hindrance.[2] This can sometimes negatively impact the binding affinity of a targeting ligand to its receptor or the enzymatic cleavage of the linker to release the payload.[1][15]
Linear PEGs, with their more streamlined structure, generally present less steric interference.[1] The choice between the two, therefore, involves a trade-off between the enhanced pharmacokinetic benefits of branched PEGs and the potentially better-preserved biological activity with linear PEGs. The optimal choice is highly dependent on the specific biomolecule, the conjugation site, and the nature of the payload.[14]
Figure 2: Conceptual illustration of the potential for increased steric hindrance with branched PEG linkers compared to linear PEGs.
Experimental Protocols
To provide a practical framework for the evaluation of linear and branched PEG linkers, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Antibody Conjugation with an NHS-Ester Activated PEG Linker
This protocol describes a general procedure for conjugating an amine-reactive PEG linker to an antibody. The same fundamental steps apply to both linear and branched PEG-NHS esters.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Linear or Branched PEG-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and quenching buffer by SEC or dialysis.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) or DAR, and assess its purity and integrity.
Protocol 2: Characterization of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)
SEC is an essential technique for assessing the hydrodynamic volume and purity of PEGylated bioconjugates.
Objective: To compare the hydrodynamic radius of a biomolecule before and after conjugation with linear and branched PEG linkers.
Methodology:
-
System Preparation: Equilibrate an SEC system with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare solutions of the unmodified biomolecule and the linear and branched PEGylated conjugates at a known concentration.
-
Injection and Elution: Inject a defined volume of each sample onto the SEC column.
-
Data Analysis: Monitor the elution profile using UV detection at 280 nm. A shorter retention time for the PEGylated conjugates compared to the unmodified biomolecule indicates an increase in hydrodynamic volume. The peak shape and presence of any aggregates can also be assessed.
Protocol 3: In Vitro Cytotoxicity Assay for ADCs
This assay is crucial for evaluating the potency of ADCs with different linker architectures.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with linear and branched PEG linkers against a target cancer cell line.
Methodology:
-
Cell Seeding: Plate the target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with both linear and branched linkers) and appropriate controls (unconjugated antibody, free drug). Add the diluted ADCs to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value for each conjugate.
Making the Right Choice: A Senior Scientist's Perspective
The selection of a linear or branched PEG linker is a nuanced decision that requires a thorough understanding of the specific goals of the bioconjugation project.
Choose a linear PEG linker when:
-
Minimal steric hindrance is paramount: For bioconjugates where preserving the binding affinity or enzymatic activity is the highest priority.[16]
-
Predictability and simplicity are desired: The straightforward structure of linear PEGs can lead to more predictable conjugation outcomes and easier characterization.
-
Cost is a significant factor: The synthesis of linear PEGs is generally less complex and more cost-effective than that of branched PEGs.[2]
Choose a branched PEG linker when:
-
Maximizing in vivo half-life is the primary objective: The superior shielding effect of branched PEGs often translates to a longer circulation time.[5]
-
A high drug-to-antibody ratio (DAR) is required: Branched linkers are highly effective for increasing the payload capacity of ADCs.[8][9]
-
Enhanced solubility of a hydrophobic payload is needed: The three-dimensional structure of branched PEGs provides excellent solubilizing properties.[8][10]
Ultimately, the optimal linker architecture is application-dependent. Empirical testing and thorough characterization of the resulting bioconjugates are essential for validating the chosen strategy and achieving the desired therapeutic outcome.
References
- A Comparative Guide to the Biological Activity of ADCs with Different PEG Linkers. Benchchem.
- A Head-to-Head Comparison: Linear vs.
- An In-depth Technical Guide to Branched PEG Linkers for High Drug-to-Antibody R
- A Head-to-Head Comparison of Linear vs.
- Application Notes and Protocols for Bioconjugation Using Branched PEG Linkers. Benchchem.
- A Head-to-Head Battle: Comparing Linear and Branched PEG Linkers for Bioconjug
- Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol). PubMed. [Link]
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
- PEG Linkers in Antibody-Drug Conjug
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Measuring Drug-to-Antibody Ratio (DAR)
- Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjug
- Advances and Limitations of Antibody Drug Conjug
- In vivo efficacy of trastuzumab-ADCs with different linker-payload...
- ADC Linkers. Biopharma PEG.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Antibody–Drug Conjugates Approved by FDA Through 2025. Precise PEG.
- A Deep Dive into PEG Linkers for Bioconjug
- The steric hindrance of PEG reduces the affinity of glycodendrimers...
- Biopharma PEG Provides PEG Products Used As ADC Linker. Clinical Research News.
- FDA Approved Antibody-Drug Conjug
- Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. PubMed. [Link]
- Multi-arm PEG. BroadPharm.
- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Books.
- Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. PMC - NIH. [Link]
- Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. PMC - NIH. [Link]
- Y-Shape PEG Deriv
- Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. ScienceDirect. [Link]
- Protocols. BroadPharm.
- Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers. Benchchem.
- Branched PEG, Branched Linker, Multi arm PEG. BroadPharm.
- Overview of PEG Linkers. ChemPep.
- Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- PLL-g-PEG inhibits antibody-drug conjugate uptake into human corneal epithelial cells in vitro. IOVS. [Link]
- ADC Analysis by Hydrophobic Interaction Chromatography.
- An In-depth Technical Guide to PEG Linkers in Bioconjug
- Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simul
- Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs).
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. PurePEG.
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH. [Link]
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Fmoc-N-amido-PEG9-acid Conjugates
Introduction: The Analytical Imperative for Precise PEGylation Characterization
In the realm of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools. They enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, discrete PEG (dPEG®) linkers, such as Fmoc-N-amido-PEG9-acid, offer significant advantages over traditional, polydisperse polymers by providing a homogenous, single-molecular-weight product. This homogeneity is critical for regulatory approval and ensuring batch-to-batch consistency of the final therapeutic.
This compound is a bifunctional linker featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid terminus, making it a versatile component in peptide synthesis and the development of antibody-drug conjugates (ADCs). The accurate characterization of conjugates synthesized with this linker is not merely a quality control checkpoint; it is a fundamental requirement to understand reaction efficiency, purity, and the structural integrity of the final product.
Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural detail. However, the unique properties of both the PEG chain and the Fmoc protecting group present distinct analytical challenges, including the potential for complex spectra and specific fragmentation patterns. This guide provides an in-depth comparison of mass spectrometric methodologies for the analysis of this compound conjugates, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.
Core Principles of Mass Spectrometry for PEGylated Molecules
The analysis of any PEGylated compound by mass spectrometry is governed by the physicochemical properties of the PEG chain. While this compound is a discrete molecule, avoiding the polydispersity issues of polymeric PEGs, the nine ethylene glycol repeat units still heavily influence its behavior in the mass spectrometer.
Ionization: Choosing the Right Path into the Gas Phase
The first critical step is the ionization of the analyte. The two most common "soft" ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are both viable, but their suitability depends on the analytical context.
-
Electrospray Ionization (ESI): This is the preferred method for samples in solution and is exceptionally well-suited for coupling with liquid chromatography (LC-MS). ESI typically produces multiply charged ions, which can be advantageous for analyzing large molecules on instruments with a limited mass-to-charge (m/z) range. For a molecule of this size (MW: 707.81 g/mol ), ESI will predominantly produce singly and doubly charged ions ([M+H]⁺, [M+2H]²⁺), as well as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high organic content of mobile phases used in chromatography (like reverse phase) enhances ESI efficiency.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique that excels at providing rapid analysis with minimal sample preparation and primarily generates singly charged ions. This simplifies the resulting mass spectrum, making it straightforward to determine the average molecular weight of a sample. While powerful, its coupling to HPLC is not as seamless as ESI, making it more of a bulk analysis tool.
For detailed characterization of reaction mixtures, where separation of the desired conjugate from starting materials and impurities is necessary, ESI coupled with LC is the superior choice.
The Challenge of the Spectrum: Charge States and Adducts
PEG chains have a high affinity for alkali metal cations (Na⁺, K⁺), which are ubiquitous in laboratory glassware and reagents. This often leads to mass spectra containing not just the protonated molecule ([M+H]⁺) but also prominent sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Furthermore, the polyether backbone can accommodate multiple charges. This can congest the spectrum, making data interpretation difficult.
A common strategy to simplify complex ESI spectra of larger PEGylated molecules is the post-column addition of a charge-reducing agent like triethylamine (TEA). This technique helps to collapse the charge state envelope into fewer, more easily interpretable peaks. While less critical for a small molecule like PEG9, it remains a useful tool to have in the analytical arsenal.
Workflow for Definitive Characterization: LC-MS Analysis
A robust analytical workflow is crucial for obtaining reliable and reproducible data. The following section outlines a comprehensive LC-MS methodology for the analysis of this compound and its conjugates.
Caption: High-level workflow for LC-MS analysis.
Experimental Protocol: High-Resolution LC-MS
This protocol provides a validated starting point for analysis. Optimization may be required based on the specific conjugate and available instrumentation.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugate in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
2. Liquid Chromatography (LC) Conditions:
-
System: UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 50 mm and a particle size of 1.7-1.8 µm is recommended for good resolution and speed. The hydrophobic Fmoc group provides strong retention on a C18 stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm and 301 nm (for Fmoc group) followed by MS detector.
3. Mass Spectrometry (MS) Conditions:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Mass Range (Full Scan MS1): 100 - 1500 m/z.
-
Collision Energy (MS/MS): Use a ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Data Acquisition: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant ions from the full scan.
Interpreting the Data: From Spectra to Structure
Expected Mass and Isotopic Pattern
The theoretical monoisotopic mass of this compound (C₃₆H₅₃NO₁₃) is 707.3517 Da. A high-resolution mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 708.3590. Verifying this accurate mass with a mass error below 5 ppm provides high confidence in the elemental composition.
Fragmentation Analysis (MS/MS): The Structural Fingerprint
Tandem mass spectrometry (MS/MS) is essential for confirming the covalent structure. The collision-induced dissociation (CID) of the protonated molecule will yield a predictable fragmentation pattern.
-
Loss of the Fmoc Group: The most characteristic fragmentation of Fmoc-protected molecules is the neutral loss of dibenzofulvene (C₁₄H₁₀, 178.0783 Da) from the fluorenylmethoxycarbonyl group via a McLafferty-type rearrangement.
-
PEG Chain Fragmentation: The PEG backbone fragments via cleavage of the C-O or C-C bonds, resulting in a characteristic series of neutral losses of ethylene glycol units (C₂H₄O, 44.0262 Da).
-
Amide Bond Cleavage: Fragmentation can also occur at the amide bonds connecting the PEG linker to other moieties.
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While LC-MS is the gold standard, other techniques can provide complementary information. The choice of method depends on the specific question being asked—be it purity, structural confirmation, or quantification.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio and fragmentation. | Molecular weight, elemental composition, structural confirmation, purity. | High sensitivity and specificity; definitive identification. | Requires specialized equipment; complex spectra can be challenging to interpret. |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field. | Detailed atomic-level structure, confirmation of covalent bonds, quantification. | Unambiguous structure elucidation; non-destructive. | Low sensitivity (requires mg of sample); complex for large molecules. |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius in solution. | Aggregation state, size variants, separation of large conjugates from free linker. | Simple, robust method for assessing size homogeneity. | Low resolution for molecules of similar size; not suitable for small molecule analysis. |
| HPLC with UV Detection | Separation by polarity, detection by UV absorbance. | Purity, quantification (if a chromophore is present). | Widely available; simple operation; good for quantification. | The PEG chain is UV-transparent; cannot confirm mass or structure. |
| HPLC with ELSD/CAD | Separation by polarity, detection by light scattering or charged aerosol. | Purity, quantification of non-chromophoric compounds. | Near-universal detection for non-volatile analytes like PEG. | Non-linear response; less sensitive than MS; provides no structural information. |
Conclusion and Authoritative Recommendation
For the comprehensive and unambiguous characterization of this compound conjugates, high-resolution liquid chromatography-mass spectrometry (LC-MS) is the most powerful and indispensable analytical tool. Its ability to couple high-efficiency separation with high-sensitivity, accurate-mass detection provides a level of detail that is unmatched by other techniques. Specifically, a workflow utilizing a reverse-phase UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer allows for the simultaneous assessment of purity, molecular weight confirmation, and definitive structural elucidation through tandem MS fragmentation analysis.
While techniques like NMR and SEC serve important, complementary roles in confirming atomic-level structure and analyzing size variants, respectively, LC-MS provides the optimal balance of speed, sensitivity, and structural information required for the rigorous demands of pharmaceutical and bioconjugate development.
References
- Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia/Quanta BioDesign.
- SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
- SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG).
- Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128).
- Oliveira, B. L., & Guo, Z. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 6, 49.
- Zeabel, J., & Wesdemiotis, C. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid Communications in Mass Spectrometry, 27(14), 1643-8.
- Gopalan, B., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(8), 816-23.
- Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs? LCGC International.
- Enjalbal, C., et al. (2000). MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. Journal of the American Society for Mass Spectrometry, 11(11), 944-52.
- Wesdemiotis, C. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. ResearchGate.
- Zhang, K., et al. (2024). Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors. Journal of Pharmaceutical and Biomedical Analysis, 240, 115854.
- Wang, Y., et al. (2018). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.
- Li, L. (2007). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology.
- van Rooij, G. J., et al. (1995). Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 9(12), 1166-72.
- ResearchGate. (n.d.). MALDI-TOF MS of a series of PEGDMs.
- Cancho-Gonzalez, B., et al. (2020). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1629, 461501.
- Enjalbal, C., et al. (2000). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Analusis, 28(4), 263-271.
- Ewing, N. P., et al. (2008). Enhanced Mixture Analysis of Poly(ethylene glycol) Using High-Field Asymmetric Waveform Ion Mobility Spectrometry Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 80(21), 8258-66.
- University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS.
- Tang, N., et al. (2013). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry, 24(7), 1104-10.
- Enjalbal, C., et al. (2000). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column.
- Dolan, J. W. (2009). Hydrophilic Interaction Chromatography. LCGC International.
- Guillarme, D., & Veuthey, J. L. (2009). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe.
- Cech, N. B., & Enke, C. G. (2000). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 72(13), 2717-23.
- Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS).
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2269-86.
- ResearchGate. (n.d.). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS.
- CD Bioparticles. (n.d.). *Fmoc-
A Comprehensive Guide to HPLC Purification and Characterization of PEGylated Products
For Researchers, Scientists, and Drug Development Professionals
The process of PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development, transforming the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins, peptides, and small molecules. This modification can enhance drug solubility, extend circulating half-life, and reduce immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents significant analytical challenges. The resulting product is often a complex mixture of molecules with varying numbers of PEG chains attached at different sites (positional isomers), alongside unreacted starting materials and aggregates.
This guide provides a comprehensive framework for navigating the complexities of purifying and characterizing PEGylated products. We will move beyond simple procedural lists to explore the underlying principles of chromatographic separation, delve into a multi-modal characterization strategy, and explain the causal logic behind selecting one analytical technique over another. Our focus is on building a robust, self-validating analytical workflow that ensures the safety, quality, and efficacy of the final therapeutic product.
Part 1: The Purification Challenge: Selecting the Right HPLC Modality
High-Performance Liquid Chromatography (HPLC) is the principal tool for the purification and analysis of PEGylated biologics due to its high resolution, reproducibility, and scalability. The selection of the appropriate HPLC mode is the most critical decision in developing a purification strategy. The choice depends entirely on the physicochemical properties of the conjugate and the specific impurities that need to be removed.
Comparative Analysis of HPLC Modes
The large, hydrophilic, and flexible PEG chain dramatically alters the properties of the parent molecule, necessitating a careful, empirically driven approach to method development. Four primary HPLC modes dominate the field:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius (size in solution). It is a non-denaturing, isocratic method ideal for a first assessment of a PEGylation reaction mixture.
-
Expertise & Experience: The primary strength of SEC is its ability to clearly resolve high-molecular-weight aggregates from the desired monomeric conjugate and smaller, unreacted species. The choice of column pore size is critical; pores must be large enough to allow the PEGylated conjugate to enter without restriction, ensuring separation is based on size, not pore exclusion. A common pitfall is secondary interaction (ionic or hydrophobic) between the analyte and the column matrix, which can cause peak tailing and inaccurate molecular weight estimation. These are mitigated by optimizing the mobile phase, often by adjusting ionic strength (e.g., using 150-200 mM phosphate buffer) or adding a small percentage of an organic modifier.
-
-
Ion-Exchange Chromatography (IEX-HPLC): IEX separates molecules based on differences in net surface charge. Its effectiveness depends on how PEGylation alters the charge of the parent molecule.
-
Expertise & Experience: If PEGylation occurs at a charged amino acid residue (like lysine), it neutralizes the charge, creating a detectable difference for IEX to resolve. This makes IEX a powerful tool for separating species with different degrees of PEGylation (di-PEGylated vs. mono-PEGylated). However, a significant challenge is the "charge-shielding" effect, where the large, flexible PEG chain can physically mask nearby charges on the protein surface, diminishing the resolving power of the technique. To overcome this, one must meticulously optimize the mobile phase pH to maximize the charge differences between species and employ shallow salt gradients to enhance resolution.
-
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. It is a high-resolution, denaturing technique that is exceptionally powerful for analyzing complex PEGylation mixtures.
-
Expertise & Experience: RP-HPLC can often resolve positional isomers of mono-PEGylated proteins, as the attachment of the PEG chain at different locations on the protein surface results in subtle but distinct changes in the molecule's overall hydrophobicity. It is also highly effective at separating the PEGylated conjugate from the unreacted, and typically more hydrophobic, parent protein. The key to success with proteins is using columns with wide pores (e.g., ≥300 Å) to allow the large molecules access to the stationary phase and employing shallow gradients of organic solvents like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under non-denaturing, aqueous conditions. It serves as an excellent orthogonal method to IEX and SEC.
-
Expertise & Experience: In HIC, molecules are bound to the column in a high-salt buffer and eluted by decreasing the salt concentration. This gentle approach preserves the native protein structure, which is a major advantage over RP-HPLC. HIC is very effective at separating species based on the degree of PEGylation, as each attached PEG chain can mask hydrophobic patches on the protein surface, reducing its retention. The type and concentration of salt are critical variables; kosmotropic salts like ammonium sulfate are typically used to promote binding.
-
Decision Workflow for HPLC Method Selection
Caption: Decision tree for selecting the optimal HPLC purification strategy.
Summary of HPLC Modalities
| Feature | Size-Exclusion (SEC) | Ion-Exchange (IEX) | Reversed-Phase (RP) | Hydrophobic Interaction (HIC) |
| Separation Principle | Hydrodynamic Volume | Net Surface Charge | Hydrophobicity | Hydrophobicity |
| Best For | Aggregates vs. Monomer | Degree of PEGylation | Positional Isomers, Purity | Degree of PEGylation |
| Strengths | Non-denaturing, robust | High capacity, orthogonal to SEC | Highest resolution | Non-denaturing, orthogonal to IEX |
| Limitations | Low resolution for isomers | Charge-shielding effect | Denaturing, harsh solvents | Lower resolution than RP |
| Key Variables | Pore size, ionic strength | pH, salt gradient | Organic solvent, gradient | Salt type and concentration |
Part 2: The Characterization Imperative: A Multi-Modal Approach
Purification is only half the battle. A comprehensive characterization of the purified fractions is required to ensure the product's identity, purity, and structural integrity. No single analytical technique can provide all the necessary information; therefore, an orthogonal, multi-modal approach is essential for building a complete product profile.
Core Characterization Techniques
1. Identity and Molar Mass Confirmation:
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for determining the absolute molar mass of macromolecules in solution without relying on column calibration standards. The SEC column separates the molecules by size, which then flow through the MALS detector. The MALS detector measures the intensity of light scattered by the molecules at various angles, which is directly proportional to their molar mass.
-
Trustworthiness: This method self-validates by providing the molar mass across the entire elution peak. A horizontal line for molar mass across the peak indicates a homogeneous species, whereas a downward or upward slope indicates polydispersity or the presence of co-eluting impurities.
-
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS provide a highly accurate measurement of the molecular weight.
-
Expertise & Experience: For PEGylated products, the mass spectrum often shows a broad "hump" corresponding to the distribution of different PEG chain lengths (polydispersity). Deconvolution algorithms are essential to calculate the average molecular weight and assess the polydispersity of the conjugate.
-
2. Degree of PEGylation and Positional Isomer Identification:
-
Peptide Mapping with LC-MS/MS: This is the definitive method for identifying the specific sites of PEGylation.
-
Workflow:
-
The purified PEGylated protein is enzymatically digested (e.g., with trypsin).
-
The resulting peptide mixture is separated using RP-HPLC.
-
The peptides are analyzed by a mass spectrometer (MS), and specific peptides are fragmented for sequencing (MS/MS).
-
-
Expertise & Experience: Peptides containing a PEG chain will have a significantly larger mass. By identifying these "PEGylated peptides" and sequencing them, the exact amino acid attachment site can be unequivocally determined. This is the only way to definitively characterize positional isomers.
-
Integrated Characterization Workflow
Caption: Integrated workflow for comprehensive characterization.
Experimental Protocol: SEC-MALS for Molar Mass Determination
This protocol describes a self-validating system for determining the absolute molar mass of a purified, mono-PEGylated protein.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
SEC Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Detectors: UV/Vis detector, MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.
-
Mobile Phase: 150 mM sodium phosphate, 100 mM sodium chloride, pH 7.2. Filter and degas thoroughly.
-
-
Instrument Setup & Calibration:
-
Equilibrate the entire system with the mobile phase at a flow rate of 0.5 mL/min until baselines for all detectors are stable.
-
Perform detector normalization and calibration according to the MALS instrument manufacturer's instructions, typically using a well-characterized standard like bovine serum albumin (BSA).
-
-
Sample Analysis:
-
Prepare the PEGylated protein sample at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.1 µm filter.
-
Inject 50 µL of the sample onto the column.
-
Collect data from all three detectors (UV, MALS, dRI) for the duration of the run (typically 30-40 minutes).
-
-
Data Processing:
-
Use specialized software (e.g., ASTRA from Wyatt Technology) to process the data.
-
Define the main elution peak in the chromatogram.
-
The software will use the signals from the MALS and dRI detectors, along with the known dn/dc value (refractive index increment) of the protein, to calculate the absolute molar mass at each data slice across the elution peak.
-
-
Validation & Interpretation:
-
Trustworthiness Check: The calculated molar mass should be constant across the top of the main peak. A significant drift indicates heterogeneity or system issues.
-
Result: The analysis will yield the weight-average molar mass of the conjugate, confirm its monomeric state (by comparing with the theoretical mass), and quantify the percentage of any high-molecular-weight aggregates.
-
Part 3: Synthesizing the Data - A Case Study
Scenario: A 20 kDa therapeutic protein is conjugated with a 20 kDa PEG chain. The initial purification by SEC removes high-molecular-weight aggregates, yielding a main peak. However, this peak is broad and asymmetrical, suggesting underlying heterogeneity.
Analytical Strategy & Results:
| Analytical Step | Purpose | Findings | Conclusion |
| 1. RP-HPLC | Resolve species with different hydrophobicity. | The main SEC peak resolves into two distinct, partially overlapping peaks (Peak A and Peak B). | The product contains at least two different mono-PEGylated species (likely positional isomers). |
| 2. HIC | Orthogonal separation under non-denaturing conditions. | Similar to RP-HPLC, two main peaks are resolved, confirming the presence of two major species. | The two species have different surface hydrophobicities, reinforcing the isomer hypothesis. |
| 3. SEC-MALS | Determine absolute molar mass of each isolated species. | Fractions from Peak A and Peak B (collected from HIC) are analyzed. Both show a molar mass of ~40 kDa. | Both peaks correspond to mono-PEGylated protein. They are not di-PEGylated or other impurities. |
| 4. Peptide Mapping | Identify the specific PEGylation sites. | Peak A shows the PEG moiety attached to Lysine-38. Peak B shows the PEG moiety attached to the N-terminus. | The product is a mixture of two positional isomers. RP-HPLC and HIC can be used to control their ratio. |
This integrated approach provides a complete and trustworthy profile of the product, moving from a simple observation of a broad peak to a definitive identification and quantification of the constituent positional isomers.
Logical Relationship Diagram
Caption: Relationship between process outcomes and analytical solutions.
Conclusion
The successful development of a PEGylated therapeutic hinges on a rigorous and scientifically sound analytical control strategy. There is no single "best" method for purification or characterization. Instead, a combination of orthogonal HPLC techniques, selected based on the specific separation challenge, is required for purification. This must be followed by a multi-modal characterization workflow, with SEC-MALS and peptide mapping serving as essential pillars for confirming molar mass and identifying sites of conjugation. By integrating these techniques, researchers can build a comprehensive product profile that validates the manufacturing process and ensures the delivery of a safe and effective drug product.
References
- Title: A review of size-exclusion chromatography for the analysis of protein biotherapeutics and their aggregates.
- Title: Ion-Exchange Chromatography of Proteins. Source: Current Protocols in Protein Science. [Link]
- Title: Reversed-phase HPLC for the analysis of PEGylated proteins. Source: Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Title: Hydrophobic Interaction Chromatography of Proteins. Source: Wiley Online Library. [Link]
- Title: Analysis of PEGylated compounds. Source: Agilent Technologies. [Link]
- Title: Characterization of PEGylated biologics.
A Senior Application Scientist's Guide to Selecting the Optimal Resin for Solid-Phase Synthesis of PEGylated Peptides
In the pursuit of enhanced therapeutic profiles for peptide-based drugs, PEGylation has emerged as a cornerstone technology. The covalent attachment of polyethylene glycol (PEG) chains to a peptide can significantly improve its pharmacokinetic and pharmacodynamic properties, such as increased solubility, extended in vivo half-life, and reduced immunogenicity. However, the synthesis of these modified peptides, particularly via solid-phase peptide synthesis (SPPS), is not without its challenges. The steric bulk of the PEG moiety can hinder reaction kinetics and promote peptide chain aggregation, making the choice of the solid support, or resin, a critical parameter for a successful synthesis.
This guide offers a comprehensive comparison of different resins for the solid-phase synthesis of PEGylated peptides. We will explore the fundamental properties of these resins, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating this crucial decision-making process.
The Pivotal Role of the Resin in Synthesizing PEGylated Peptides
The resin in SPPS is far from a passive bystander; it is an integral component of the reaction milieu. Its physicochemical characteristics directly influence the efficiency of coupling and deprotection steps. When synthesizing PEGylated peptides, the resin must effectively accommodate both the growing peptide chain and the large, solvated PEG group.
Essential Resin Properties for Consideration:
-
Loading Capacity: Defined as the amount of the first amino acid that can be attached to the resin (in mmol/g), a lower loading capacity is often advantageous for synthesizing long or sterically demanding peptides like PEGylated ones, as it can mitigate aggregation.
-
Swelling Characteristics: The ability of the resin to swell in the solvents used during SPPS is crucial for allowing unhindered access of reagents to the reaction sites.
-
Physicochemical Stability: The resin must be chemically inert to the reagents used throughout the synthesis and mechanically robust to withstand the rigors of the process.
-
Pore Structure: A resin with a larger pore size can facilitate the diffusion of bulky reagents, such as PEGylated amino acids, to the growing peptide chain.
Comparative Analysis of Resins for PEGylated Peptide Synthesis
The ideal resin for a given synthesis represents a compromise between these key properties. Table 1 provides a comparative overview of commonly employed resins for the synthesis of PEGylated peptides.
| Resin Type | Polymer Backbone | Typical Loading (mmol/g) | Key Advantages | Limitations | Best Suited For... |
| Wang Resin | Polystyrene-co-divinylbenzene | 0.3 - 1.0 | Economical, widely used | Susceptible to aggregation with difficult sequences | Shorter PEGylated peptides of low to moderate complexity. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene-co-divinylbenzene | 0.3 - 1.5 | Highly acid-labile, enabling mild cleavage conditions | More expensive, sensitive to acidic reagents | Synthesis of protected peptide fragments for subsequent solution-phase PEGylation.[1] |
| ChemMatrix® Resin | Poly(ethylene glycol)-polystyrene graft | 0.15 - 0.7 | Superior swelling properties, reduces aggregation | Higher cost, potentially lower mechanical stability | Long, complex, and aggregation-prone PEGylated peptide sequences.[2] |
| TentaGel® Resin | Poly(ethylene glycol)-polystyrene graft | 0.15 - 0.3 | Similar to ChemMatrix®, suitable for on-resin assays | Higher cost | Demanding PEGylated peptide syntheses and applications requiring on-resin biological screening. |
Table 1: A Comparative Overview of Resins for the Solid-Phase Synthesis of PEGylated Peptides
Experimental Protocol for Resin Performance Comparison
To empirically identify the most suitable resin for a specific PEGylated peptide, a side-by-side comparative synthesis is invaluable. The following workflow details a systematic approach for evaluating resin performance.
Figure 1: A generalized workflow for the comparative solid-phase synthesis of PEGylated peptides.
Detailed Protocol: A Comparative Synthesis of a Model PEGylated Peptide
The following protocol describes the manual synthesis of a model PEGylated peptide on Wang, 2-CTC, and ChemMatrix® resins utilizing a standard Fmoc/tBu strategy.[2]
1. Resin Preparation:
-
Place an equivalent amount (e.g., 100 mg) of each resin into individual reaction vessels.
-
Add N,N-dimethylformamide (DMF) to each vessel to swell the resins for a minimum of 30 minutes at ambient temperature.[1][3]
-
Following swelling, drain the DMF.
2. Loading of the First Amino Acid (Example for Wang Resin):
-
In a separate container, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin's loading capacity) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[3]
-
Activate the amino acid by adding N,N-diisopropylethylamine (DIEA) (6-10 equivalents).[3]
-
Introduce the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed with agitation for 1-2 hours at room temperature.[1]
-
Confirm the completion of the reaction with a Kaiser test.[3]
3. Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.[1][3]
-
Agitate the mixture for 10-20 minutes.[1]
-
Drain the piperidine solution and repeat the treatment.
-
Thoroughly wash the resin with DMF (3-5 times).[3]
4. Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection cycles for each amino acid in the peptide sequence.
5. N-terminal PEGylation:
-
After the final amino acid has been successfully coupled and deprotected, introduce the PEG moiety (e.g., mPEG-COOH) using standard coupling protocols (e.g., HBTU/DIEA).
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail tailored to the specific resin and the side-chain protecting groups employed (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)).[3]
-
Incubate the resin with the cleavage cocktail for 2-4 hours with agitation.[3]
-
Filter to separate the resin and collect the filtrate, which contains the cleaved peptide.
7. Peptide Isolation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.[3]
-
Collect the peptide pellet by centrifugation, decant the ether, and wash the pellet with additional cold ether.[3]
-
Dry the crude peptide under vacuum.[3]
-
Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
-
Verify the purity and identity of the final product using liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF mass spectrometry.[4]
Key Performance Indicators for Resin Evaluation
The performance of each resin should be assessed based on the metrics outlined in Table 2.
| Metric | Analytical Method | Expected Outcome: Wang Resin | Expected Outcome: 2-CTC Resin | Expected Outcome: ChemMatrix® Resin |
| Crude Peptide Purity (%) | RP-HPLC | Moderate | High | High to Very High |
| Overall Yield (%) | Gravimetric/UV-Vis | Moderate | High | High |
| Presence of Deletion Sequences | Mass Spectrometry | More probable | Less probable | Least probable |
| Aggregation-Related Complications | Visual observation, coupling efficiency | More likely | Less likely | Least likely |
Table 2: Anticipated Performance of Different Resins in the Synthesis of PEGylated Peptides
Interpretation of Expected Outcomes:
-
For the synthesis of long and complex PEGylated peptides, PEG-grafted resins like ChemMatrix® and TentaGel® are anticipated to provide superior results compared to their polystyrene-based counterparts.[2] The unique microenvironment created by these resins mimics solution-phase conditions, which helps to minimize aggregation and enhance reagent accessibility, often leading to higher purity and yield.
-
The 2-CTC resin is an excellent choice when the synthetic strategy involves the preparation of protected peptide fragments for subsequent PEGylation in solution. Its high acid sensitivity allows for the cleavage of the peptide from the resin while preserving the side-chain protecting groups.[1]
-
As the most economical option, Wang resin can be a viable choice for the synthesis of shorter and less complex PEGylated peptides where aggregation is not a primary concern.
Concluding Remarks and Recommendations
The selection of an optimal resin for the solid-phase synthesis of PEGylated peptides is a multifactorial decision that hinges on the specific properties of the target molecule, including its length, amino acid sequence, and the size of the PEG chain. While traditional polystyrene resins remain useful for certain applications, the enhanced performance of PEG-grafted resins in mitigating aggregation and improving synthetic outcomes makes them the preferred choice for challenging PEGylated peptides.
For any new PEGylated peptide target, a small-scale pilot synthesis comparing a few selected resins is highly recommended. This data-driven approach, informed by the principles and methodologies presented in this guide, will pave the way for a more efficient and successful synthesis of these therapeutically important molecules.
References
- Lu, Y. A., & Felix, A. M. (1993). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Peptide research, 6(3), 140–146.
- Felix, A. M., Lu, Y. A., & Heimer, E. P. (1994). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-. International journal of peptide and protein research, 44(4), 331–339.
- Lu, Y. A., & Felix, A. (1993). Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Peptide research, 6(3), 140-146.
- Solid-Phase Synthesis of PEGylated Lipopeptides Using Click Chemistry. (2008). The Journal of Organic Chemistry, 73(19), 7844-7847.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
Sources
A Comparative Guide to the Biological Activity of Peptides: With and Without a PEG9 Linker
For researchers, scientists, and drug development professionals, the optimization of peptide therapeutics is a paramount objective. The inherent therapeutic potential of peptides is often challenged by their rapid in vivo clearance and enzymatic degradation.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG), has emerged as a leading strategy to overcome these limitations.[2] This guide provides an in-depth technical comparison of the biological activity of peptides in their native form versus their counterparts conjugated with a nine-unit polyethylene glycol linker (PEG9). We will explore the causal relationships behind the observed changes in activity, supported by experimental data and detailed protocols, to provide a comprehensive resource for designing next-generation peptide-based drugs.
The Rationale for PEGylation: Enhancing Therapeutic Potential
Native peptides, despite their high specificity and potency, often exhibit suboptimal pharmacokinetic profiles, characterized by short circulating half-lives.[1] This necessitates frequent, high-dose administrations, which can lead to decreased patient compliance and increased side effects. PEGylation addresses these challenges by:
-
Increasing Hydrodynamic Size: The attachment of a PEG chain increases the effective size of the peptide in solution, reducing its rate of renal clearance.[3]
-
Providing Steric Hindrance: The PEG moiety acts as a molecular shield, protecting the peptide from proteolytic enzymes and reducing immunogenicity.[3][4]
-
Improving Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides.[]
The choice of the PEG linker's length is a critical design parameter. A linker that is too short may not provide adequate protection, while an excessively long linker can sterically hinder the peptide's interaction with its target receptor, thereby reducing its biological activity.[4] The PEG9 linker, with its defined length, offers a balance between these competing factors, aiming to extend the in vivo half-life without significantly compromising the peptide's intrinsic potency.
Comparative Analysis: Biological Activity of a Hypothetical Peptide (Peptide-X) With and Without a PEG9 Linker
To illustrate the impact of a PEG9 linker, let us consider a hypothetical therapeutic peptide, "Peptide-X," which exerts its effect by binding to a specific cell surface receptor. The following sections will compare the biological activities of native Peptide-X and its PEG9-conjugated form (Peptide-X-PEG9).
Receptor Binding Affinity
The primary measure of a peptide's potency is its affinity for its target receptor. The addition of a PEG linker can potentially interfere with this interaction.
Experimental Data Summary:
| Compound | Receptor Binding Affinity (Kd, nM) |
| Peptide-X | 5.2 |
| Peptide-X-PEG9 | 15.8 |
Note: This data is illustrative and based on typical observations in PEGylation studies.
As the data suggests, the PEG9 linker leads to a modest decrease in binding affinity (a higher Kd value). This is a common trade-off in PEGylation, where the steric bulk of the PEG chain can slightly impede the optimal fit between the peptide and its receptor.[] However, a three-fold decrease is often considered an acceptable compromise for the significant gains in other pharmacokinetic parameters.
Experimental Protocol: Receptor Binding Assay (Radioligand Competition)
This protocol outlines a standard method for determining the binding affinity of a peptide to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [125I]-Peptide-X)
-
Unlabeled competitor peptides (Peptide-X and Peptide-X-PEG9)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides (Peptide-X and Peptide-X-PEG9).
-
In a 96-well plate, add a constant concentration of cell membranes and radiolabeled ligand to each well.
-
Add the serially diluted competitor peptides to the wells. Include wells with only radioligand (total binding) and wells with a high concentration of unlabeled Peptide-X (non-specific binding).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
Diagram: Ligand-Receptor Interaction
Caption: Steric hindrance from the PEG9 linker can slightly reduce binding affinity.
Enzymatic Stability
A major advantage of PEGylation is the protection it affords against enzymatic degradation in the bloodstream and tissues.
Experimental Data Summary:
| Compound | Half-life in Human Serum (t1/2, hours) |
| Peptide-X | 0.5 |
| Peptide-X-PEG9 | 8.2 |
Note: This data is illustrative and based on typical observations in PEGylation studies.
The data clearly demonstrates a dramatic increase in the stability of Peptide-X when conjugated with a PEG9 linker. The PEG chain physically shields the peptide's cleavage sites from proteolytic enzymes, significantly extending its presence in a biologically active form.[3]
Experimental Protocol: Serum Stability Assay
This protocol describes a common method to assess the stability of a peptide in the presence of serum proteases.
Materials:
-
Peptide-X and Peptide-X-PEG9
-
Human serum
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of Peptide-X and Peptide-X-PEG9.
-
Spike a known concentration of each peptide into pre-warmed human serum.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop enzymatic activity and precipitate serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life.
Diagram: Enzymatic Degradation
Caption: The PEG9 linker sterically shields the peptide from proteolytic enzymes.
In Vivo Efficacy and Pharmacokinetics
The ultimate test of a therapeutic peptide's utility is its performance in a living system. In vivo studies are crucial for evaluating the combined effects of receptor binding, stability, and clearance on the overall efficacy.
Experimental Data Summary:
| Compound | In Vivo Half-life (t1/2, hours) in Mice | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| Peptide-X | 0.8 | 35 |
| Peptide-X-PEG9 | 12.5 | 75 |
Note: This data is illustrative and based on a hypothetical anti-cancer peptide model.
The in vivo data highlights the most significant advantage of PEGylation. The prolonged circulation half-life of Peptide-X-PEG9 allows for sustained exposure to the target tissue, leading to a markedly improved therapeutic outcome.[7] The reduced in vitro potency is more than compensated for by the extended duration of action in vivo.[]
Experimental Protocol: In Vivo Pharmacokinetic and Efficacy Study (Tumor Xenograft Model)
This protocol provides a framework for assessing the in vivo performance of a therapeutic peptide in a cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line that expresses the target receptor for Peptide-X
-
Peptide-X and Peptide-X-PEG9 formulations for injection
-
Blood collection supplies
-
Tumor measurement calipers
-
LC-MS/MS system for peptide quantification
Procedure:
-
Tumor Implantation: Inoculate mice subcutaneously with the cancer cell line. Allow tumors to grow to a palpable size.
-
Pharmacokinetic Study:
-
Administer a single intravenous dose of Peptide-X or Peptide-X-PEG9 to separate groups of tumor-bearing mice.
-
Collect blood samples at various time points post-injection.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the intact peptide in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC).
-
-
Efficacy Study:
-
Once tumors reach a predetermined size, randomize mice into treatment groups (vehicle control, Peptide-X, Peptide-X-PEG9).
-
Administer the respective treatments according to a defined dosing schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Diagram: In Vivo Pharmacokinetics
Caption: PEG9 conjugation significantly extends the in vivo half-life of the peptide.
Synthesis and Purification of PEGylated Peptides
The successful implementation of PEGylation requires robust and well-characterized synthetic and purification methods.
Experimental Protocol: Synthesis and Purification of Peptide-X-PEG9
This protocol describes a common strategy for site-specific N-terminal PEGylation of a peptide.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase peptide synthesis (SPPS) resin
-
Fmoc-NH-PEG9-COOH
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide sequence of Peptide-X on a solid support using standard Fmoc-SPPS chemistry.
-
-
PEGylation on Resin:
-
Following the final amino acid coupling and Fmoc deprotection, couple Fmoc-NH-PEG9-COOH to the N-terminus of the resin-bound peptide using standard coupling conditions.
-
-
Cleavage and Deprotection:
-
Cleave the PEGylated peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
-
-
Purification:
-
Precipitate the crude PEGylated peptide in cold diethyl ether.
-
Purify the crude product by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final Peptide-X-PEG9 conjugate by mass spectrometry and analytical HPLC.
-
Conclusion: A Strategic Approach to Peptide Drug Design
The inclusion of a PEG9 linker represents a powerful strategy for enhancing the therapeutic potential of peptides. While it may lead to a slight reduction in in vitro receptor binding affinity, this is overwhelmingly compensated by a dramatic increase in enzymatic stability and in vivo half-life. This translates to improved efficacy and a more favorable dosing regimen. The key to successful PEGylation lies in a rational design approach, where the linker length is carefully chosen to optimize the balance between pharmacokinetics and pharmacodynamics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and implement PEGylation in their peptide drug development programs.
References
- Booth, V., et al. (2021). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
- K-R, A., et al. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides.
- Wang, J., et al. (2020).
- Keinänen, O., et al. (2017). The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Chemical Science. [Link]
- Wiendl, F., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. EJNMMI Research. [Link]
- Adzraku, S., et al. (2022).
- Lin, C-C., et al. (2010). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. Biomacromolecules. [Link]
- Slocik, J. M., et al. (2021). Biomedical applications of solid-binding peptides and proteins.
- Batra, J., et al. (2012). PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). PLOS ONE. [Link]
- Turecek, P. L., et al. (2016). What is the future of PEGylated therapies?. Journal of Pharmaceutical Sciences. [Link]
- An, F., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
Sources
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on Pharmacokinetics: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug development, the strategic modification of therapeutic molecules to enhance their in vivo performance is paramount. Among the various bioconjugation techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a clinically validated and widely adopted strategy to improve the pharmacokinetic (PK) and pharmacodynamic profiles of therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the pharmacokinetic properties of drugs modified with different lengths of PEG chains, supported by experimental data and detailed methodologies. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge to rationally design next-generation PEGylated therapeutics with optimized efficacy and safety.
The Rationale for PEGylation: A Tale of Size and Stealth
The fundamental principle behind PEGylation lies in its ability to increase the hydrodynamic radius of a molecule and create a hydrophilic shield.[1] This "stealth" effect has profound implications for a drug's journey through the body, primarily by:
-
Prolonging Systemic Circulation: An increased molecular size significantly reduces the rate of renal clearance, the primary elimination pathway for many small therapeutic proteins and peptides.[3][4]
-
Reducing Immunogenicity: The flexible PEG chains can mask epitopes on the drug's surface, hindering recognition by the immune system and subsequent anti-drug antibody (ADA) formation.
-
Enhancing Stability: The hydrophilic PEG shell can protect the parent molecule from enzymatic degradation, leading to a longer active lifespan in circulation.[5]
The length of the attached PEG chain is a critical determinant of these effects. Generally, a longer PEG chain imparts a larger hydrodynamic size, leading to a more pronounced impact on pharmacokinetics. However, the relationship is not always linear, and the optimal PEG length is a delicate balance between maximizing circulation half-life and preserving the biological activity of the parent molecule.[3]
Comparative Pharmacokinetic Data: The Impact of PEG Length in Focus
To illustrate the tangible effects of varying PEG chain lengths, we have compiled pharmacokinetic data from preclinical and clinical studies for several key classes of PEGylated therapeutics.
Table 1: Pharmacokinetic Parameters of PEGylated Interferons
Interferons, a class of cytokines used in antiviral and anticancer therapies, have been a prime example of the successful application of PEGylation. The data below highlights the significant influence of PEG molecular weight on their pharmacokinetic profiles.
| Drug | PEG Molecular Weight (kDa) | Half-life (t½) | Systemic Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Interferon alfa-2a | Unmodified | ~2-3 hours | High | Wide | [6][7] |
| Peginterferon alfa-2b | 12 (linear) | ~30-40 hours | ~10-fold lower than unmodified | ~1.4 L/kg | [6][8] |
| Peginterferon alfa-2a | 40 (branched) | ~80-90 hours | ~100-fold lower than unmodified | Restricted | [6][8] |
| PEG-IFN-SA | 20 (linear) | ~55.3 hours | Slower than unmodified | N/A | [9] |
As evident from the table, a larger PEG moiety, as seen with the 40 kDa branched PEG on peginterferon alfa-2a, results in a substantially longer half-life and reduced clearance compared to the 12 kDa linear PEG on peginterferon alfa-2b.[6][8]
Table 2: Pharmacokinetic Parameters of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a growth factor that stimulates the production of neutrophils and is a critical supportive care agent in chemotherapy. PEGylation has transformed its clinical use by enabling once-per-cycle administration.
| Drug | PEG Molecular Weight (kDa) | Half-life (t½) | Clearance Mechanism | Key Finding | Reference |
| Filgrastim | Unmodified | ~3.5 hours | Primarily renal | Rapid clearance necessitates daily injections. | [10][11] |
| Pegfilgrastim | 20 (linear) | ~15-80 hours | Primarily neutrophil-mediated | Self-regulating clearance; prolonged half-life. | [4][10] |
The 20 kDa PEG chain in pegfilgrastim shifts the primary clearance mechanism from renal to neutrophil-mediated, resulting in a self-regulating system where the drug is cleared as the neutrophil count recovers.[10]
Table 3: Impact of PEG Length on Nanoparticle and Liposome Pharmacokinetics
Beyond proteins, PEGylation is a cornerstone of nanoparticle and liposome-based drug delivery systems. The length of the PEG chain on the surface of these carriers dictates their in vivo fate.
| Nanocarrier | PEG Molecular Weight (kDa) | Circulation Time | Hepatic Accumulation | Reference |
| PCL Nanoparticles | 2 | Shorter | Higher | [12] |
| PCL Nanoparticles | 5 | Longer (1.4x increase in AUC) | Lower | [12] |
| Iron Oxide Nanoparticles | 0.8 | Shorter | Higher | [13][14] |
| Iron Oxide Nanoparticles | 5 | Longer | Lower | [13][14] |
| Camptothecin Liposomes | 2 | Shorter half-life | N/A | [15] |
| Camptothecin Liposomes | 5 | Longer half-life | N/A | [15] |
These studies consistently demonstrate that longer PEG chains (e.g., 5 kDa vs. 2 kDa) on nanoparticles and liposomes lead to prolonged circulation times and reduced accumulation in the liver, a key organ of the reticuloendothelial system (RES) responsible for clearing foreign particles.[12][13][14][15]
Experimental Protocols for Pharmacokinetic Assessment
Accurate and robust pharmacokinetic analysis is the bedrock of developing and validating PEGylated drugs. Below, we outline a detailed, step-by-step methodology for a typical preclinical in vivo pharmacokinetic study.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a framework for assessing the key pharmacokinetic parameters of PEGylated drugs with varying PEG lengths.
1. Animal Model and Acclimation:
-
Rationale: The choice of animal model is critical for obtaining clinically relevant data. Sprague-Dawley rats or BALB/c mice are commonly used due to their well-characterized physiology and handling ease.
-
Procedure:
-
House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the study for acclimation.
-
Provide ad libitum access to food and water.
-
Randomly assign animals to treatment groups (e.g., unmodified drug, short-PEG drug, long-PEG drug, vehicle control). A typical group size is 5-8 animals.
-
2. Drug Administration:
-
Rationale: The route of administration should mimic the intended clinical route. Intravenous (IV) bolus administration is often used in preclinical PK studies to determine fundamental parameters like clearance and volume of distribution.
-
Procedure:
-
Accurately weigh each animal to determine the precise dose.
-
Administer the drug formulation via a tail vein injection for IV administration.
-
3. Blood Sampling:
-
Rationale: A well-defined sampling schedule is crucial to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
-
Procedure:
-
Collect blood samples (typically 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) from a suitable site, such as the saphenous vein or via a surgically implanted cannula.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately process the blood by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
4. Bioanalytical Quantification:
-
Rationale: A sensitive and specific assay is required to accurately measure the concentration of the PEGylated drug in plasma samples. The Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method.
-
Procedure (Competitive ELISA for PEGylated Protein):
-
Coating: Coat a 96-well microplate with a monoclonal antibody specific to the PEGylated protein.[16][17]
-
Sample and Competitor Addition: Add plasma samples and a known concentration of biotin-conjugated PEGylated protein to the wells. The drug in the sample will compete with the biotinylated version for antibody binding.[16][18]
-
Incubation and Washing: Incubate the plate to allow for binding, then wash to remove unbound components.[16][18]
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated protein.[16][18]
-
Substrate Addition and Detection: Add a TMB substrate. The HRP enzyme will catalyze a color change, which is inversely proportional to the amount of drug in the sample.[16][18]
-
Quantification: Measure the absorbance using a microplate reader and determine the concentration of the PEGylated drug in the samples by comparing to a standard curve.[19]
-
5. Pharmacokinetic Data Analysis:
-
Rationale: Non-compartmental analysis (NCA) is a standard method to derive key pharmacokinetic parameters from the plasma concentration-time data.
-
Procedure:
-
Use validated software (e.g., WinNonlin) to perform NCA.
-
Calculate key parameters including:
-
t½ (Terminal Half-life): The time for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): The peak plasma concentration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Visualizing the Experimental Workflow
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
The Mechanistic Underpinnings of PEG Length's Influence on Pharmacokinetics
The observed differences in pharmacokinetic parameters with varying PEG lengths can be attributed to fundamental biophysical principles.
Caption: The causal relationship between PEG length and pharmacokinetic outcomes.
As depicted in the diagram, a longer PEG chain results in a larger hydrodynamic radius. This increased size is the primary driver for the observed pharmacokinetic changes:
-
Reduced Renal Clearance: The glomerular filtration threshold in the kidneys is approximately 60-70 kDa.[4] By increasing the effective molecular weight of a drug, particularly with larger PEGs (e.g., 20 kDa and 40 kDa), PEGylation can significantly hinder its passage through the glomerulus, thereby reducing its elimination via urine.[3][20]
-
Decreased Proteolytic Degradation and RES Uptake: The flexible, hydrophilic PEG chains form a protective layer around the drug molecule. This steric hindrance shields the drug from recognition and degradation by proteolytic enzymes in the plasma and reduces its uptake by the reticuloendothelial system (RES), particularly in the liver and spleen.[12] Longer PEG chains provide a more effective shield, further reducing clearance by these mechanisms.
Concluding Remarks for the Drug Developer
The length of the PEG chain is a powerful tool for modulating the pharmacokinetic profile of a therapeutic agent. The evidence presented in this guide unequivocally demonstrates that longer PEG chains generally lead to a prolonged circulation half-life, reduced systemic clearance, and altered tissue distribution. However, it is crucial to recognize that there is no "one-size-fits-all" solution. The optimal PEG length will depend on the specific therapeutic application, the properties of the parent molecule, and the desired clinical outcome. A longer PEG chain may not always be advantageous, as it can sometimes lead to reduced biological activity due to steric hindrance at the target receptor.
Therefore, a rational approach to the design of PEGylated drugs necessitates a careful, empirical evaluation of a range of PEG lengths. The experimental protocols outlined herein provide a robust framework for conducting such comparative studies. By systematically investigating the relationship between PEG chain length and pharmacokinetic performance, drug development professionals can unlock the full potential of PEGylation to create safer, more effective, and more convenient medicines.
References
- Bruno, R., et al. (2012). Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles.
- Chen, Y., et al. (2019). The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers. Acta Pharmaceutica Sinica B, 9(4), 817-827. [Link]
- Fung, B., et al. (2021).
- Glue, P. (2007). The clinical pharmacology of the peginterferons. Seminars in Liver Disease, 27(Suppl 1), 17-24. [Link]
- Laurent, S., et al. (2014). Impact of the chain length on the biodistribution profiles of PEGylated iron oxide nanoparticles: a multimodal imaging study. Journal of Materials Chemistry B, 2(19), 2873-2884. [Link]
- Li, Y., et al. (2013). A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects. British Journal of Clinical Pharmacology, 75(3), 736-744. [Link]
- Laurent, S., et al. (2014). Impact of the chain length on the biodistribution profiles of PEGylated iron oxide nanoparticles: a multimodal imaging study. Journal of Materials Chemistry B, 2(19), 2873-2884. [Link]
- Zeuzem, S., et al. (2003). Development and Pharmacokinetics and Pharmacodynamics of Pegylated Interferon Alfa-2a (40 kD). Clinical and Vaccine Immunology, 10(5), 770-777. [Link]
- Zeuzem, S., et al. (2003). Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD). Clinical and Vaccine Immunology, 10(5), 770-777. [Link]
- McHutchison, J. G., & Patel, K. (2007). Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C. The American Journal of the Medical Sciences, 333(1), 33-40. [Link]
- de Barros, A. L. B., et al. (2017). Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes. Journal of Liposome Research, 27(4), 285-292. [Link]
- Shreffler, J. W., et al. (2022). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Bioengineering, 9(12), 766. [Link]
- Alvi, S. S., et al. (2022). Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study. Polymers, 14(3), 609. [Link]
- Kang, H., et al. (2018). Tailoring Kidney Transport of Organic Dyes with Low-Molecular-Weight PEGylation.
- Kang, H., et al. (2018). Tailoring Kidney Transport of Organic Dyes with Low-Molecular-Weight PEGylation.
- Yamaoka, T., et al. (1994). The effects of the molecular weight of PEG on urinary and hepatic clearance. Journal of Pharmaceutical Sciences, 83(4), 601-606. [Link]
- Lee, H., & Larson, R. G. (2020). Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications. Pharmaceutics, 12(6), 533. [Link]
- Szebeni, J., et al. (2017). Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers. Journal of Visualized Experiments, (126), 55891. [Link]
- ELK Biotechnology. (n.d.). PEG(Polyethylene Glycol) ELISA Kit. [Link]
- Zhang, Y., et al. (2018). Effect of size and pegylation of liposomes and peptide-based synthetic lipoproteins on tumor targeting. Journal of Controlled Release, 286, 1-10. [Link]
- Abu-Hammad, S., & Zari, T. (2021). PEGylated liposomes enhance the effect of cytotoxic drug: A review. Saudi Pharmaceutical Journal, 29(7), 743-753. [Link]
- Kinstler, O., et al. (2016). Design Rationale and Development Approach for Pegfilgrastim as a Long-Acting Granulocyte Colony-Stimulating Factor. Pharmaceutical Research, 33(8), 1835-1846. [Link]
- Natarajan, A., et al. (2010). PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics. Methods in Molecular Biology, 651, 147-160. [Link]
- Zamboni, W. C. (2003). Pharmacokinetics of pegfilgrastim. Pharmacotherapy, 23(8 Pt 2), 9S-14S. [Link]
- Zamboni, W. C. (2003). Pharmacokinetics of pegfilgrastim. Pharmacotherapy, 23(8 Pt 2), 9S-14S. [Link]
- Schirm, S., et al. (2009). Pharmacokinetic and pharmacodynamic modelling of the novel human granulocyte colony-stimulating factor derivative Maxy-G34 and pegfilgrastim in rats. Journal of Pharmacy and Pharmacology, 61(11), 1477-1486. [Link]
- Turecek, P. L., et al. (2023). PEGylated therapeutics in the clinic. Journal of Pharmaceutical Sciences, 112(9), 2343-2359. [Link]
- Henrich, D., et al. (2007). A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide-induced granulocytopaenia. Journal of Pharmacy and Pharmacology, 59(11), 1507-1516. [Link]
- Scott, R. (2013). PEGylation of Biologics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Design Rationale and Development Approach for Pegfilgrastim as a Long-Acting Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 7. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic modelling of the novel human granulocyte colony‐stimulating factor derivative Maxy‐G34 and pegfilgrastim in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of the chain length on the biodistribution profiles of PEGylated iron oxide nanoparticles: a multimodal imaging study - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. PEGylated Protein ELISA Kit (ab133065) | Abcam [abcam.com]
- 18. PEGylated Protein ELISA Kit (ab133065) | Abcam [abcam.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Fmoc-N-amido-PEG9-acid vs. NHS-activated PEG Linkers in Bioconjugation
The second round of searches yielded more specific information, including detailed protocols for both Fmoc-N-amido-PEG-acid in SPPS and NHS-activated PEG linkers in antibody conjugation. I also found some head-to-head comparative information, particularly a guide comparing carboxyl-terminated and NHS-ester PEG linkers, which is highly relevant as Fmoc-N-amido-PEG-acid falls into the carboxyl-terminated category after Fmoc deprotection. I have gathered some quantitative data on reaction conditions and the impact of PEG chain length on the properties of conjugates.
However, a direct, comprehensive comparative study with experimental data specifically for "Fmoc-N-amido-PEG9-acid vs. NHS-activated PEG linkers" is still missing. While I can infer a comparison, having a dedicated source would strengthen the guide. I also need more quantitative data for the comparison table, such as specific reaction yields and stability data under different conditions for both linker types. Finally, more case studies or examples beyond general applications would enhance the "field-proven insights" aspect of the guide.
Therefore, the next steps will focus on finding more direct comparative data and specific case studies.The searches have provided a solid foundation for the comparison guide. I have detailed information on the chemical reactivity of both Fmoc-protected and NHS-activated linkers, including reaction mechanisms and conditions. I also have several detailed protocols for their respective applications in solid-phase peptide synthesis and antibody conjugation. Furthermore, I've gathered information on the advantages and disadvantages of each linker type, such as the orthogonal deprotection capability of Fmoc and the direct reactivity of NHS esters, as well as the challenges associated with NHS ester hydrolysis.
However, a direct head-to-head experimental comparison with quantitative data (e.g., yield, purity, stability) under the same conditions is still lacking. While I can create a comparative table based on the principles and data from different sources, a direct comparison would be more authoritative. Additionally, while I have general application information, more specific case studies with experimental details and outcomes would significantly enhance the guide's practical value.
Therefore, the next steps will focus on trying to find more direct comparative studies and detailed case studies to provide the "field-proven insights" required. If direct comparisons are not available, I will proceed with the current information and structure the guide to logically compare the two linkers based on the available data, while clearly stating that the quantitative data comes from different experimental contexts. I will then proceed to write the full guide.
Final Answer:
In the intricate world of therapeutic and diagnostic development, the strategic selection of a chemical linker can dictate the success or failure of a bioconjugate. This guide offers an in-depth, objective comparison of two prominent classes of polyethylene glycol (PEG) linkers: this compound and N-hydroxysuccinimide (NHS)-activated PEG linkers. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to provide a causal understanding of why one linker may be superior to another for a specific application, supported by experimental protocols and data.
The Foundational Role of PEGylation in Bioconjugation
PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase in vivo half-life, and reduce immunogenicity.[1][2] The linker that bridges the PEG to the biomolecule is a critical determinant of the final conjugate's characteristics and the synthetic route required to produce it.
Core Chemistries: A Tale of Two Linkers
The fundamental difference between this compound and NHS-activated PEG linkers lies in their reactive termini and, consequently, their application workflows.
This compound is a heterobifunctional linker featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other.[3] This design is intrinsically linked to solid-phase peptide synthesis (SPPS), where the Fmoc group allows for orthogonal deprotection and stepwise assembly of complex molecules.[4][5] The carboxylic acid end requires activation before it can react with an amine on a target molecule.
NHS-activated PEG linkers possess a highly reactive N-hydroxysuccinimide ester. This "activated" carboxyl group reacts directly and efficiently with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[6][7] This "ready-to-use" nature makes them a popular choice for the direct conjugation of PEG to purified proteins and antibodies.[8][9]
Comparative Analysis: Choosing the Right Tool for the Job
The decision to use an Fmoc-N-amido-PEG-acid versus an NHS-activated PEG linker is driven by the specific requirements of the synthesis and the nature of the target molecule.
| Feature | This compound | NHS-activated PEG Linkers |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), fragment condensation, synthesis of complex bioconjugates.[4][10] | Direct conjugation to proteins, antibodies, and other amine-containing biomolecules.[8][] |
| Reactivity | Carboxylic acid requires activation (e.g., with DCC/HOBt or HATU) before reacting with amines.[4] | NHS ester is directly reactive with primary amines at pH 7-9.[6] |
| Reaction Control | Offers high control through stepwise synthesis and orthogonal deprotection of the Fmoc group.[5] | Reaction is rapid but can be less selective, potentially modifying multiple lysine residues.[12] |
| Stability of Linker | The carboxylic acid is highly stable. The Fmoc group is stable to acid but labile to bases like piperidine.[13] | The NHS ester is highly susceptible to hydrolysis, especially at higher pH, requiring prompt use after dissolution.[9][14] |
| Synthetic Strategy | Integrated into the synthesis of a molecule (e.g., a peptide) on a solid support. | Used to modify an already synthesized and purified biomolecule. |
| Key Advantage | Enables precise, site-specific incorporation of the PEG linker and allows for the synthesis of complex architectures. | Simplicity and efficiency of direct conjugation to purified biomolecules. |
| Key Limitation | Requires a multi-step process of deprotection and activation. | Lack of selectivity in molecules with multiple amine groups and the instability of the NHS ester.[12] |
Experimental Workflows: From Theory to Practice
Diagram: this compound in Solid-Phase Peptide Synthesis
Caption: Workflow for incorporating Fmoc-N-amido-PEG-acid in SPPS.
Diagram: NHS-activated PEG Linker in Antibody Conjugation
Caption: Workflow for conjugating an NHS-activated PEG linker to an antibody.
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection (if necessary): Swell the peptide-resin in DMF for 30 minutes. If the N-terminal amino acid is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and OxymaPure (2 equivalents) in DMF. Add DIC (2 equivalents) and allow to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the PEG linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cocktail to the dried resin and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the PEGylated peptide by reverse-phase HPLC.
Protocol 2: Conjugation of an NHS-activated PEG Linker to an Antibody
This protocol provides a general procedure for labeling an antibody with an NHS-activated PEG linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-activated PEG linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS-activated PEG Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-activated PEG linker to the antibody solution. The optimal ratio should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Causality Behind Experimental Choices
-
Choice of Base for Fmoc Deprotection: Piperidine is the standard base for Fmoc removal due to its optimal basicity and ability to form a stable adduct with the dibenzofulvene byproduct, preventing side reactions.[4]
-
Activation Reagents for Carboxylic Acids: The choice of activating agent (e.g., HATU, HOBt/DIC) for the carboxylic acid of the Fmoc-PEG-acid depends on factors like the steric hindrance of the amino acid and the desired reaction kinetics. HATU is generally more efficient for difficult couplings.[4]
-
pH for NHS Ester Reactions: The pH of the reaction buffer for NHS ester conjugation is a critical parameter. A pH range of 7.2-8.5 is a compromise between maximizing the nucleophilicity of the target amine and minimizing the hydrolysis of the NHS ester.[12]
-
Quenching the NHS Ester Reaction: A quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) is used to react with any remaining NHS ester, preventing further modification of the target molecule.[9]
Conclusion: A Strategic Choice for Optimal Outcomes
The selection between this compound and NHS-activated PEG linkers is not a matter of inherent superiority but of strategic alignment with the experimental goals.
-
This compound is the linker of choice for applications demanding precision and control, particularly in the context of solid-phase peptide synthesis and the construction of complex, multi-component bioconjugates. Its compatibility with orthogonal protection schemes allows for the site-specific incorporation of the PEG moiety.
-
NHS-activated PEG linkers offer a straightforward and efficient method for the direct PEGylation of existing biomolecules. Their primary advantage lies in the simplicity of the conjugation process, making them ideal for applications such as improving the pharmacokinetic profile of therapeutic proteins and antibodies.
A thorough understanding of the underlying chemical principles and the practical considerations for each linker type is paramount for the successful design and synthesis of next-generation bioconjugates.
References
- Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents.
- AxisPharm. NHS ester PEG.
- Delgado, J., & Griebenow, K. (1993). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. International journal of peptide and protein research, 41(3), 263–269.
- Guryanov, I., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters.
- Chen, Y. H., et al. (2021, October 27). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents.
- Isidro-Llobet, A., et al. (2010, August 10).
- Li, D., et al. (2021).
- El-Faham, A., & Albericio, F. (2011). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties.
- Duncan, R. (2014, April 1). PEG−peptide conjugates. Biomacromolecules, 15(5), 1543-1559.
- Barz, M., et al. (2019). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. Journal of Applied Polymer Science, 136(11), 47028.
- Lu, Y. A., et al. (1993). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. International journal of peptide and protein research, 41(3), 263-269.
- Saad, O., et al. (2015, August 7). PK assays for antibody-drug conjugates: Case study with ado-trastuzumab emtansine. Bioanalysis, 7(15), 1837-1851.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(6), 431-443.
- Guryanov, I., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters.
- de la Torre, B. G., & Albericio, F. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(5), 453-460.
- Aimetti, A. A., et al. (2009, October 29). Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release.
- ResearchGate. FTIR spectra of PEG NHS ester, MLT and their conjugates prepared in pH....
- Debiopharm. A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy.
- Gzella, A., et al. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
- Beilstein Journals. Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers.
- Nanocs. NHS-PEG-NHS.
Sources
- 1. peptide.com [peptide.com]
- 2. purepeg.com [purepeg.com]
- 3. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Scientist's Guide to PEGylation: A Cost-Benefit Analysis of Leading Strategies
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a cornerstone of modern biopharmaceutical development. Among the various bioconjugation techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a clinically validated and widely implemented strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] However, the decision to PEGylate, and more importantly, the choice of PEGylation strategy, is a critical one with significant implications for a project's timeline, budget, and the ultimate success of the therapeutic.
This guide provides an in-depth, objective comparison of the leading PEGylation strategies, moving beyond a simple listing of methods to offer a nuanced cost-benefit analysis supported by experimental insights. We will explore the causality behind experimental choices and provide a framework for selecting the most appropriate strategy for your specific application.
The Evolution of PEGylation: From Random to Refined
PEGylation has evolved significantly from its early days of non-specific, random conjugation to highly specific and even reversible modifications.[2] This evolution has been driven by the need to overcome the limitations of earlier methods and to create more homogenous, potent, and safer biotherapeutics. We will dissect the three major generations of PEGylation:
-
First-Generation ("Random") PEGylation: The pioneering approach, characterized by the non-specific attachment of PEG chains to multiple sites on the protein surface.
-
Second-Generation ("Site-Specific") PEGylation: A more controlled approach that directs PEG attachment to a specific site on the protein, resulting in a more homogenous product.[3]
-
Emerging Strategies ("Releasable" PEGylation): An innovative approach where the PEG chain is attached via a cleavable linker, allowing for the release of the native protein in vivo.[4]
Cost-Benefit Analysis: A Framework for Decision-Making
The selection of a PEGylation strategy is a balancing act between the desired final product characteristics and the associated costs and complexities of development and manufacturing. The following table provides a comparative overview of the key cost and benefit considerations for each strategy.
| Feature | First-Generation (Random) PEGylation | Second-Generation (Site-Specific) PEGylation | Releasable PEGylation |
| Reagent Cost | Low to Moderate: mPEG-NHS and similar reagents are widely available and relatively inexpensive. | Moderate to High: Site-specific reagents like mPEG-Maleimide or mPEG-Aldehyde are more expensive due to their more complex synthesis.[5][6][7] | High: Releasable linkers are specialized and often proprietary, leading to higher costs. |
| Process Complexity | Low: The conjugation reaction is straightforward. | Moderate to High: May require protein engineering (e.g., introducing a free cysteine) or more controlled reaction conditions (e.g., pH optimization for N-terminal PEGylation). | High: Involves more complex linker chemistry and potentially more intricate conjugation and purification steps. |
| Purification & Analytical Burden | High: Results in a heterogeneous mixture of PEGylated isomers, unreacted protein, and free PEG, requiring extensive purification and characterization. | Low to Moderate: Produces a more homogenous product, simplifying purification and analysis.[3] | Moderate to High: Requires characterization of both the conjugate and the release kinetics of the native protein. |
| Product Homogeneity | Low: A major drawback, leading to batch-to-batch variability and potential challenges in demonstrating product consistency to regulatory agencies.[8] | High: A key advantage, resulting in a well-defined product with consistent properties.[3] | High (for the conjugate): The initial conjugate is homogenous, but the in vivo release adds a layer of complexity. |
| Impact on Protein Activity | Variable (Often Reduced): Random attachment can block active sites or interfere with protein conformation, leading to a significant loss of biological activity.[1] | High (Often Preserved): By directing PEGylation away from active sites, a greater proportion of the protein's activity can be retained.[9] | Highest (Potentially Fully Restored): The release of the native protein can lead to the full restoration of its biological activity.[4] |
| Immunogenicity | Reduced: The PEG chains can mask immunogenic epitopes.[2] | Reduced: More controlled masking of potential epitopes. | Reduced (for the conjugate): The PEG chain provides shielding; the immunogenicity of the released native protein needs to be considered. |
| In Vivo Half-Life | Increased: Significantly prolongs circulation time compared to the native protein.[9] | Increased: Provides a significant extension of half-life. | Increased (for the conjugate): The PEGylated prodrug has an extended half-life, with the release kinetics determining the exposure to the active protein. |
Deep Dive into PEGylation Strategies
First-Generation ("Random") PEGylation
This approach typically utilizes amine-reactive PEG derivatives, such as mPEG-NHS esters, which react with the abundant lysine residues on the protein surface.
Mechanism: The N-hydroxysuccinimide (NHS) ester of PEG reacts with primary amines (the epsilon-amino group of lysine and the N-terminal alpha-amino group) to form stable amide bonds.
Advantages:
-
Simplicity and Cost-Effectiveness: The reagents are readily available and the reaction conditions are relatively simple to implement, making it an attractive option for initial feasibility studies.[3]
Disadvantages:
-
Heterogeneity: The primary drawback is the creation of a complex mixture of PEGylated isomers with varying numbers of PEG chains attached at different locations. This heterogeneity presents significant challenges for purification and characterization, and can lead to batch-to-batch variability.[8]
-
Loss of Activity: Random PEGylation can sterically hinder the protein's active site or binding domains, often resulting in a substantial loss of biological activity.[1]
Experimental Workflow: First-Generation PEGylation
Caption: Workflow for second-generation site-specific PEGylation via a cysteine residue.
Emerging Strategies: "Releasable" PEGylation
Releasable or "prodrug" PEGylation is an advanced strategy that aims to combine the benefits of PEGylation with the ability to release the unmodified, fully active protein in vivo. This is achieved by using a cleavable linker between the PEG and the protein.
Mechanism: The linker is designed to be stable in circulation but to cleave under specific physiological conditions, such as the acidic environment of a tumor or the presence of certain enzymes.
Advantages:
-
Full Restoration of Activity: The primary benefit is the potential to fully recover the native protein's activity upon cleavage of the PEG chain. [4]* Controlled Release: The release of the active protein can be tailored by designing the linker to cleave at a specific rate.
Disadvantages:
-
High Cost and Complexity: The design and synthesis of cleavable linkers are complex and often proprietary, leading to high reagent costs. The overall process development is also more challenging.
-
In Vivo Complexity: The release kinetics in vivo can be difficult to predict and may vary between individuals, adding a layer of complexity to clinical development.
Experimental Protocols for Evaluation
To conduct a thorough cost-benefit analysis for your specific project, it is essential to perform a series of key experiments to evaluate the outcomes of different PEGylation strategies.
Protocol 1: Determination of PEGylation Degree and Purity by SDS-PAGE
Objective: To visually assess the extent of PEGylation and the purity of the conjugated protein.
Methodology:
-
Sample Preparation: Prepare samples of the native protein, the PEGylation reaction mixture at different time points, and the purified PEGylated protein.
-
Gel Electrophoresis: Run the samples on a suitable SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Analysis: The PEGylated protein will migrate at a higher apparent molecular weight than the native protein. The presence of multiple bands in the random PEGylation sample will indicate heterogeneity, while a single, sharp band for the site-specific PEGylation sample will indicate homogeneity.
Protocol 2: In Vitro Activity Assay
Objective: To quantify the impact of PEGylation on the biological activity of the protein.
Methodology:
-
Select an Appropriate Assay: Choose an in vitro assay that is relevant to the protein's mechanism of action (e.g., an enzyme activity assay, a cell proliferation assay, or a receptor binding assay).
-
Prepare Samples: Prepare serial dilutions of the native protein and the different PEGylated protein samples.
-
Perform the Assay: Conduct the assay according to a validated protocol.
-
Data Analysis: Calculate the specific activity of each sample and compare the activity of the PEGylated proteins to that of the native protein.
Protocol 3: Stability Studies
Objective: To assess the impact of PEGylation on the protein's stability under stress conditions.
Methodology:
-
Stress Conditions: Incubate samples of the native protein and the PEGylated proteins under various stress conditions, such as elevated temperature (e.g., 37°C or 40°C) or in the presence of a protease.
-
Time Points: Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples by a suitable method to assess protein integrity and activity. This could include SDS-PAGE to look for degradation products or an activity assay to measure the remaining biological function.
Conclusion: Making an Informed Decision
The choice of a PEGylation strategy is a critical decision in the development of a biopharmaceutical. There is no one-size-fits-all solution, and the optimal approach will depend on a careful consideration of the specific project goals, budget, and timeline.
-
First-generation PEGylation may be a suitable starting point for initial proof-of-concept studies due to its simplicity and low cost. However, the inherent heterogeneity of the product presents significant downstream challenges.
-
Second-generation, site-specific PEGylation is often the preferred approach for clinical development, as it yields a well-defined, homogenous product with a higher likelihood of retaining biological activity. While the initial investment in reagents and process development may be higher, the long-term benefits in terms of product quality and a smoother regulatory path can be substantial. [3]* Releasable PEGylation represents a cutting-edge approach that holds great promise for maximizing the therapeutic potential of a protein. However, the high cost and complexity of this technology currently limit its widespread application.
By carefully weighing the costs and benefits of each strategy and conducting the appropriate experimental evaluations, researchers and drug developers can make an informed decision that will ultimately lead to the development of safer, more effective, and commercially viable biotherapeutics.
References
- Site-specific PEGylation of proteins: Insights into structural and functional changes. (n.d.). National Center for Biotechnology Information.
- Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry. (n.d.). National Center for Biotechnology Information.
- Activated PEGs for N-terminal PEGylation from JenKem Technology. (n.d.). JenKem Technology.
- (PDF) Comparative Analysis of Nanoparticle-Antibody Conjugations: Carbodiimide Versus Click Chemistry. (n.d.). ResearchGate.
- Making Site-specific PEGylation Work. (n.d.). BioPharm International.
- Antibody Drug Conjugates aren't “too expensive” - how can the costs of manufacture be monitored and improved? (2021, January 20). Biopharm Services.
- Site-Specific PEGylation of Therapeutic Proteins. (n.d.). MDPI.
- Protein PEGylation for cancer therapy: bench to bedside. (2018, November 29). National Center for Biotechnology Information.
- Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. (n.d.). Semantic Scholar.
- The Influence of Economic Factors on Biopharmaceutical Manufacturing. (n.d.). AK Bio - Fluid Management.
- Product development issues for PEGylated proteins. (n.d.). Accurate Data. Precision Medicine.
- (PDF) Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. (2019, May 30). ResearchGate.
- Site-specific PEGylation of proteins: Insights into structural and functional changes. (n.d.). Semantic Scholar.
- PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds. (2019).
- (PDF) Making site-specific PEGylation work. (n.d.). ResearchGate.
- Economic Analysis of Batch and Continuous Biopharmaceutical Antibody Production: A Review. (n.d.). National Center for Biotechnology Information.
- Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. (n.d.). ADC Review.
- Economic aspects of commercial manufacture of biopharmaceuticals. (n.d.). ResearchGate.
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024, March 8). Frontiers.
- Site-specific PEGylation of proteins: Insights into structural and functional changes. (n.d.). MDPI.
- Economic aspects of commercial manufacture of biopharmaceuticals. (n.d.). National Center for Biotechnology Information.
- Antibody Drug Conjugates aren't “too expensive” - how can the costs of manufacture be monitored and improved?. (2021, January 20). Biopharm Services.
- The cost-effectiveness of biopharmaceuticals: A look at the evidence. (n.d.). National Center for Biotechnology Information.
Sources
- 1. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 2. frontiersin.org [frontiersin.org]
- 3. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. faculty.wharton.upenn.edu [faculty.wharton.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-N-amido-PEG9-acid
For researchers and scientists at the forefront of drug development and peptide synthesis, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of Fmoc-N-amido-PEG9-acid. By moving beyond a simple checklist to explain the rationale behind each step, this document aims to build a deep, trusted understanding of chemical waste management, ensuring the protection of both laboratory personnel and the environment.
Core Principles: A Unified Approach to Disposal
The fundamental principle for disposing of this compound is to treat it and all associated materials as hazardous chemical waste . While polyethylene glycol (PEG) itself is generally biodegradable, its conjugation with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and its typical use with hazardous organic solvents necessitates a conservative and rigorous disposal protocol.[1][2][3]
The Fmoc group is specifically designed to be cleaved under basic conditions, often using a solution of piperidine in dimethylformamide (DMF).[4][5] These deprotection solutions, along with any wash solvents, constitute a significant hazardous liquid waste stream that must be managed carefully.[6] Therefore, all forms of the compound—unused solid, contaminated labware, and liquid solutions—fall under the umbrella of regulated chemical waste.
Immediate Safety and Handling
Before any handling or disposal procedures, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to be equipped with the appropriate Personal Protective Equipment (PPE).[7] Based on data for structurally similar compounds, the following PPE is required to mitigate risks of skin, eye, and respiratory irritation.[8][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves should be inspected before use and changed immediately if contaminated. | Prevents skin contact and potential irritation.[9] |
| Body Protection | A long-sleeved laboratory coat.[11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid powder.[10] | Minimizes the inhalation of airborne particles. A NIOSH-approved respirator may be required for large quantities or in case of inadequate ventilation.[6][7] |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is critical. The following protocols detail the procedures for different forms of this compound waste, in alignment with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]
Unused or Expired Solid Compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.[10]
-
Segregation: Do not mix solid this compound with any other chemical waste.[10]
-
Packaging: Place the solid waste in a clearly labeled, sealed, and chemically compatible container.[6] The original container is ideal if it remains in good condition.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the accumulation start date.[10][14]
-
Storage & Disposal: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[6] Arrange for pickup and disposal through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1]
Contaminated Solid Waste
Disposable items such as gloves, weighing papers, pipette tips, and absorbent pads that have come into contact with this compound are considered contaminated solid waste.[6][7]
-
Collection: Place all contaminated solid items into a designated, durable, and leak-proof container or a clearly marked plastic bag.[10]
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").[10]
-
Disposal: Store with other solid hazardous waste and dispose of through your institution's certified waste management program.[11]
Liquid Waste Streams
This category includes reaction mixtures, wash solvents (e.g., DMF, DCM), and, most importantly, deprotection solutions containing piperidine.[6]
-
Collection: Collect all liquid waste in a dedicated, sealed, and properly vented hazardous waste container that is compatible with all chemical constituents.[6] Never pour this waste down the drain. [2]
-
Segregation: Do not mix this waste stream with incompatible chemicals, such as strong acids.[11]
-
Labeling: The liquid waste container must be labeled "Hazardous Waste" and clearly list all chemical components and their approximate concentrations (e.g., "Piperidine, DMF, this compound").[6]
-
Storage & Disposal: Store the container in a designated satellite accumulation area or central hazardous waste storage area, ensuring secondary containment is used.[13] Arrange for disposal through your institution's EHS office or a licensed contractor.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Spill Management Protocol
Immediate and correct action is required in the event of a spill to mitigate risks.[10]
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[6][10]
-
Wear PPE: Before attempting cleanup, don the appropriate PPE as detailed in Section 2, including respiratory protection.[8]
-
Contain the Spill:
-
Cleanup & Decontamination: Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[15] Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as contaminated waste.[16]
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Regulatory Context: EPA and OSHA Compliance
The disposal procedures outlined in this guide are designed to comply with national regulations set forth by the EPA and OSHA.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[13] This includes generation, transportation, treatment, storage, and disposal. Laboratories are classified as waste generators (e.g., Very Small, Small, or Large Quantity Generators) and must adhere to specific rules regarding waste accumulation, labeling, and disposal.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[17][18] This plan must outline procedures for safe chemical handling, including waste disposal, and ensure that laboratory workers receive proper training on the hazards of the chemicals they use.[18]
By following these protocols, laboratories ensure they are not only protecting their personnel but also meeting their legal and ethical obligations for environmental stewardship.
References
- BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH. Benchchem.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. US Bio-Clean.
- BenchChem. (2025). Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. MLO.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- BenchChem. (2025). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals. Benchchem.
- BenchChem. (2025). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- BenchChem. (2025). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals. Benchchem.
- MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. MedPro Disposal.
- Apollo Scientific. (2023). Fmoc-N-amido-PEG24-acid Safety Data Sheet. Apollo Scientific.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.
- BenchChem. (2025). Personal protective equipment for handling N3-PEG4-amido-Lys(Fmoc)-acid. Benchchem.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Chemistry For Everyone. (2025). How To Dispose Of Polyethylene Glycol?. YouTube.
- Sigma-Aldrich. (2024). Safety Data Sheet - (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
- BenchChem. (2025). Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals. Benchchem.
- BenchChem. (2025). Proper Disposal of Fmoc-Arg(Pbf)-OH: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. genscript.com [genscript.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. usbioclean.com [usbioclean.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
- 18. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling Fmoc-N-amido-PEG9-acid: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with advanced chemical linkers like Fmoc-N-amido-PEG9-acid is foundational to creating next-generation therapeutics. This heterobifunctional molecule, with its Fmoc-protected amine, terminal carboxylic acid, and hydrophilic PEG spacer, is invaluable in peptide synthesis and bioconjugation.[1][2] However, its utility in the lab is matched by the imperative for rigorous safety and handling protocols. This guide provides essential, field-proven information to ensure both the integrity of your work and the safety of your team.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining its constituent functional groups and analogous compounds. Safety data for structurally similar PEGylated molecules with Fmoc protection indicates a clear need for caution.[3]
The primary hazards are associated with direct contact and inhalation. Analogous compounds are classified with the following hazard statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Therefore, all handling procedures must be designed to mitigate these risks through the consistent use of appropriate personal protective equipment and engineering controls. PEGylated compounds are also often hygroscopic; care must be taken to prevent moisture contamination, which can affect chemical integrity.[4][5]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, grounded in established laboratory safety standards.[6]
| PPE Category | Specification | Rationale & Key Considerations |
| Eye & Face Protection | Tightly fitting chemical splash goggles or a full-face shield worn over safety glasses.[3] | Protects against accidental splashes of the compound or solvents during weighing and dissolution. A face shield is recommended when handling larger quantities or during procedures with a higher splash risk.[7] |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile gloves.[8] Lab Coat: A standard laboratory coat is mandatory. | Nitrile gloves offer broad protection against the compound and common laboratory solvents.[7] Gloves should be changed immediately if contamination is suspected. A lab coat protects skin and personal clothing from spills.[8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | All handling of the solid compound should occur within a fume hood to prevent the inhalation of fine particulates.[8][9] This engineering control is the primary defense against respiratory irritation.[3] |
Operational Handling Protocol
Adherence to a strict, step-by-step operational plan minimizes risk and ensures procedural consistency.
Workflow for Safe Handling
Sources
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound-西安齐岳生物 [0qy.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
